N-hexadecanoyl-L-Homoserine lactone
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXVOQAEZMUIH-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and characterization of N-hexadecanoyl-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence, and symbiosis.[1] C16-HSL, with its 16-carbon acyl chain, is one of the more hydrophobic AHLs, a characteristic that influences its diffusion and localization within bacterial systems.[2] This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of C16-HSL, with a focus on its role in the model nitrogen-fixing bacterium Sinorhizobium meliloti.
Discovery and Characterization
The discovery of C16-HSL is intrinsically linked to the broader investigation of quorum sensing in bacteria. While initial studies focused on shorter-chain AHLs in organisms like Vibrio fischeri, subsequent research in soil and symbiotic bacteria revealed a greater diversity of signaling molecules.[3] In Sinorhizobium meliloti, a key bacterium in nitrogen-fixing symbiosis with legumes, a potential quorum-sensing system involving the sinI and sinR genes was identified.[3] Characterization of this system revealed that the SinI synthase is responsible for the production of several long-chain AHLs, including C16-HSL.[3]
The identification and characterization of C16-HSL have been primarily achieved through a combination of chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been a powerful tool for the specific and sensitive quantification of AHLs from complex biological samples.[4][5] Thin-layer chromatography (TLC) has also been employed as a method for the detection and preliminary identification of these molecules.[6]
Data Presentation
The following tables summarize key quantitative data related to the biological activity and characterization of C16-HSL and related long-chain AHLs.
| Parameter | Value | Organism | Comments |
| Biological Activity | |||
| Restored Swarming | 5 nM | Sinorhizobium meliloti | Concentration of C16:1-HSL required to restore swarming in a sinI mutant.[7] |
| Restored exp Gene Expression | ~7.5 µM | Sinorhizobium meliloti | Concentration of C16:1-HSL that restored expression of an expE2::lacZ reporter in a sinI mutant.[1] |
| Physical Properties | |||
| Molecular Formula | C₂₀H₃₇NO₃ | - | [2] |
| Molecular Weight | 339.5 g/mol | - | [2] |
Signaling Pathways
In Sinorhizobium meliloti, C16-HSL is a key component of the SinI/SinR/ExpR quorum-sensing system, which regulates various physiological processes, including exopolysaccharide (EPS) production and motility.[8][9]
-
SinI: The AHL synthase responsible for the production of C16-HSL and other long-chain AHLs.[3]
-
SinR: A LuxR-type transcriptional regulator that controls the expression of sinI.[8]
-
ExpR: Another LuxR-type transcriptional regulator that, in the presence of long-chain AHLs like C16-HSL, controls the expression of a wide range of genes, including those involved in EPS II production and motility.[8][9]
The signaling cascade begins with the synthesis of C16-HSL by SinI. As the bacterial population density increases, the concentration of C16-HSL rises. This AHL then binds to the transcriptional regulator ExpR, activating it. The ExpR-AHL complex can then bind to specific DNA sequences to regulate the expression of target genes.[8][9] Interestingly, the Sin system also exhibits autoregulation, with ExpR influencing the expression of both sinI and sinR.[8]
Caption: The SinI/SinR/ExpR quorum-sensing pathway in S. meliloti.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, detection, and quantification of C16-HSL from bacterial cultures.
Experimental Workflow for C16-HSL Characterization
Caption: A generalized workflow for the characterization of C16-HSL.
Protocol 1: Extraction of C16-HSL from Bacterial Culture
This protocol is adapted from methodologies described for the extraction of long-chain AHLs.[5][10]
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid).
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator or nitrogen evaporator.
-
Acetonitrile or Methanol (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Cell Pelletting: Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The organic phase (top layer) contains the AHLs.
-
Collect the organic phase and repeat the extraction on the aqueous phase two more times.
-
-
Solvent Evaporation: Combine the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade acetonitrile or methanol.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC analysis.
Protocol 2: HPLC-MS/MS Analysis of C16-HSL
This protocol provides a general method for the analysis of long-chain AHLs.[5][11]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., 2.1 mm × 50.0 mm, 1.8 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
-
A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90-100%) over 20-30 minutes to elute the hydrophobic long-chain AHLs.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. The precursor ion for C16-HSL ([M+H]⁺) is m/z 340.5. A characteristic product ion is m/z 102.1, corresponding to the homoserine lactone ring.
Quantification:
-
Prepare a series of C16-HSL standards of known concentrations.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Inject the extracted samples and determine the concentration of C16-HSL by interpolating their peak areas on the standard curve.
Protocol 3: Thin-Layer Chromatography (TLC) for C16-HSL Detection
This protocol provides a basic method for the qualitative detection of C16-HSL.
Materials:
-
Reversed-phase C18 TLC plates.
-
Developing solvent: Methanol/Water (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.
-
TLC developing chamber.
-
Visualization reagent (e.g., a suitable biosensor overlay or a chemical stain).
Procedure:
-
Sample Application: Spot a small volume (1-5 µL) of the reconstituted extract onto the TLC plate, about 1 cm from the bottom. Also spot a C16-HSL standard for comparison.
-
Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely.
-
Visualization:
-
Biosensor Overlay: Overlay the TLC plate with a thin layer of agar (B569324) containing an appropriate AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)). Incubate until spots of reporter gene activity (e.g., color change) appear.
-
Chemical Staining: Spray the plate with a suitable chemical stain (e.g., potassium permanganate (B83412) solution) to visualize the separated compounds.
-
-
Rf Value Calculation: Calculate the retention factor (Rf) for the sample spot and compare it to the standard. Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Conclusion
This compound is a significant long-chain AHL involved in the intricate communication networks of various Gram-negative bacteria. Its role in regulating key symbiotic and virulence-related processes, particularly in Sinorhizobium meliloti, makes it a molecule of great interest for researchers in microbiology, agricultural science, and drug development. The methodologies outlined in this guide provide a robust framework for the extraction, characterization, and quantification of C16-HSL, facilitating further investigations into its biological functions and potential applications as a target for antimicrobial strategies. As our understanding of quorum sensing continues to expand, the detailed study of specific AHLs like C16-HSL will be crucial for unraveling the complexities of bacterial communication and its impact on host-microbe interactions.
References
- 1. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Motility by the ExpR/Sin Quorum-Sensing System in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-hexadecanoyl-L-Homoserine Lactone: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. As a member of the N-acyl-homoserine lactone (AHL) family, C16-HSL plays a crucial role in regulating gene expression in response to cell population density. This regulation governs a variety of physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation. The lipophilic nature of its long acyl side-chain dictates its localization within cellular environments and its mode of transport across bacterial membranes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological role of this compound, tailored for professionals in research and drug development who seek to understand and potentially target this important bacterial signaling molecule.
Chemical Properties and Structure
This compound is characterized by a homoserine lactone ring attached to a 16-carbon acyl chain via an amide linkage. This structure imparts specific chemical and physical properties that are critical to its biological function.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₇NO₃ | [1][2] |
| Molecular Weight | 339.5 g/mol | [1][2] |
| CAS Number | 87206-01-7 | [1][2] |
| Appearance | White solid | [3][4] |
| Solubility | Soluble in chloroform (B151607) (1 mg/ml). Soluble in DMSO and dimethylformamide (approx. 20 mg/ml for the related N-3-oxo-hexadecanoyl-L-Homoserine lactone). Use of ethanol (B145695) or methanol (B129727) is not recommended as they can open the lactone ring. | [2][4][5] |
| Stability | Stable for at least 2 years when stored at -20°C. The lactone ring is susceptible to hydrolysis under alkaline pH conditions, a process that is temperature-dependent. | [3][6][7] |
Structure:
The chemical structure of this compound consists of two main moieties:
-
L-Homoserine lactone: A five-membered lactone ring derived from the amino acid homoserine. The stereochemistry at the chiral center is (S).
-
N-hexadecanoyl group: A 16-carbon saturated fatty acyl chain (palmitoyl group) attached to the amino group of the homoserine lactone.
This amphipathic structure, with a polar head group (the lactone ring) and a long, nonpolar tail (the acyl chain), is crucial for its interaction with both aqueous and lipid environments, including bacterial cell membranes and receptor proteins.
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of N-acyl-homoserine lactones, which can be specifically adapted for C16-HSL, involves the coupling of the corresponding fatty acid with L-homoserine lactone hydrobromide.[8][9][10][11][12]
Materials:
-
Hexadecanoic acid
-
L-homoserine lactone hydrobromide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF)
-
5% (v/v) HCl aqueous solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
DCM/Methanol or DCM/Ethyl acetate mixture (as eluent)
Procedure:
-
In a round-bottom flask, dissolve hexadecanoic acid and L-homoserine lactone hydrobromide in either dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the mixture.
-
Slowly add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction is complete, wash the mixture with a 5% (v/v) HCl aqueous solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system such as a DCM/Methanol or DCM/Ethyl acetate gradient.[8][10][11][12]
-
Collect the fractions containing the desired product and remove the solvent to obtain pure this compound as a white solid.
Characterization
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of N-acyl-homoserine lactones. Electron ionization mass spectrometry (EI-MS) of AHLs typically shows a characteristic fragmentation pattern.[13][14][15] A common fragment ion observed for many AHLs is at m/z 143.[14]
Quorum Sensing Signaling Pathways
This compound is a key signaling molecule in the LuxI/LuxR-type quorum-sensing circuits found in various Gram-negative bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti and the opportunistic pathogen Pseudomonas aeruginosa.[16][17][18][19][20]
The SinI/ExpR System in Sinorhizobium meliloti
In S. meliloti, the SinI synthase is responsible for the production of a variety of long-chain AHLs, including C16-HSL.[16][21] These AHLs then interact with the transcriptional regulator ExpR. The C16-HSL/ExpR complex can then bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby regulating their expression. This system is known to control various symbiotic functions, including nodulation efficiency and surface motility.[16]
Caption: Quorum sensing in S. meliloti via the SinI/ExpR system.
The LuxI/LuxR Homologs in Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses a complex and hierarchical quorum-sensing network involving multiple LuxI/LuxR-type systems. The LasI/LasR and RhlI/RhlR systems are the best characterized. While LasI is primarily known for producing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the presence and regulatory role of other long-chain AHLs, including those with C16 acyl chains, have been reported in some Pseudomonas species. These AHLs bind to their cognate LuxR-type receptors, leading to the regulation of a wide array of virulence factors and biofilm formation.[17][18][22][23][24]
Caption: Generalized LuxI/LuxR-type quorum sensing circuit in P. aeruginosa.
Conclusion
This compound is a vital signaling molecule that enables Gram-negative bacteria to coordinate their behavior in a population-density-dependent manner. Its unique chemical structure and properties are fundamental to its role in mediating complex biological processes, including those critical for host-bacterium interactions. A thorough understanding of its synthesis, chemical characteristics, and the signaling pathways it governs is essential for researchers and drug development professionals aiming to devise novel strategies to combat bacterial virulence and biofilm formation. This guide provides a foundational repository of technical information to support these endeavors.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS-Number 87206-01-7 - Order from Chemodex [chemodex.com]
- 4. adipogen.com [adipogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-Hexanoyl-DL-homoserine lactone [webbook.nist.gov]
- 16. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple homologues of LuxR and LuxI control expression of virulence determinants and secondary metabolites through quorum sensing in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Two Quorum-Sensing Systems in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Sinorhizobium meliloti-specific N-acyl homoserine lactone quorum-sensing signal increases nodule numbers in Medicago truncatula independent of autoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 24. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of N-hexadecanoyl-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a crucial long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to support research and development in quorum sensing modulation.
Introduction to this compound
This compound is a signaling molecule used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1] As a long-chain AHL, C16-HSL is notably hydrophobic and plays a significant role in symbiotic and pathogenic interactions.[2][3] It is produced by bacteria such as the nitrogen-fixing symbiont Sinorhizobium meliloti and the purple non-sulfur bacterium Rhodobacter capsulatus.[2][3] In these bacteria, C16-HSL regulates processes like nodulation efficiency, biofilm formation, and the production of a gene transfer agent (GTA).[1][3] The ability to synthesize and purify high-quality C16-HSL is essential for studying these QS systems and for developing novel antimicrobial strategies that target bacterial communication.
Chemical Synthesis of this compound
The chemical synthesis of this compound is typically achieved through the acylation of L-homoserine lactone with hexadecanoyl chloride or by coupling hexadecanoic acid to L-homoserine lactone using a carbodiimide (B86325) coupling agent. The latter method, detailed below, is a common and effective approach.[4][5][6]
General Synthesis Workflow
The overall workflow for the synthesis of C16-HSL involves the reaction of hexadecanoic acid with L-homoserine lactone hydrobromide, followed by purification of the crude product.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-acyl homoserine lactones.[4][5][6]
Materials:
-
Hexadecanoic acid
-
L-Homoserine lactone hydrobromide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) or ethyl acetate (B1210297)/hexane mixtures)
Procedure:
-
In a round-bottom flask, dissolve hexadecanoic acid (1.0 eq) and L-homoserine lactone hydrobromide (1.1 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP, 0.2 eq) to the mixture and stir at room temperature.
-
Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Methods
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. The high lipophilicity of C16-HSL necessitates appropriate chromatographic techniques.
Silica Gel Column Chromatography
A common method for the initial purification of N-acyl homoserine lactones is silica gel column chromatography.[4][7]
Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity (≥95%), especially for analytical standards or biological assays, reverse-phase HPLC is the preferred method for long-chain AHLs.[8]
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% formic acid or acetic acid to improve peak shape).
-
Gradient: A typical gradient might start from 50-60% acetonitrile and increase to 100% over 20-30 minutes. The exact gradient should be optimized based on the specific column and system.
-
Detection: UV detection at 205-210 nm.
-
Procedure: a. Dissolve the partially purified product from silica gel chromatography in a suitable solvent (e.g., acetonitrile or methanol). b. Inject the sample onto the HPLC system. c. Collect the peak corresponding to this compound. d. Lyophilize or evaporate the solvent from the collected fraction to obtain the highly purified product.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Yield and Purity
| Parameter | Value/Range | Reference/Comment |
| Theoretical Yield | Dependent on starting material quantities | Calculated based on the limiting reagent. |
| Typical Reaction Yield | 70-90% | Based on yields for similar AHLs (e.g., C6-HSL at 86%, C10-HSL at 79%).[5][7] |
| Purity after Silica Gel Chromatography | >90% | Estimated, sufficient for many applications. |
| Final Purity after RP-HPLC | ≥95% | As reported for high-purity AHL standards.[1][9] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₇NO₃ | [2] |
| Molecular Weight | 339.5 g/mol | [2] |
| Appearance | White to off-white solid | General observation for pure AHLs. |
| ¹H NMR | Characteristic peaks for the acyl chain, and the homoserine lactone ring protons. | Data to be obtained upon synthesis and characterization. |
| ¹³C NMR | Characteristic peaks for the acyl chain, and the homoserine lactone ring carbons. | Data to be obtained upon synthesis and characterization. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 340.28 | Calculated. |
Signaling Pathways Involving this compound
C16-HSL is a key signaling molecule in the quorum-sensing circuits of several bacteria. The general mechanism involves a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the AHL to regulate gene expression.
Quorum Sensing in Sinorhizobium meliloti
In S. meliloti, the sinI gene encodes the synthase for a variety of long-chain AHLs, including C16-HSL.[1] These AHLs bind to the transcriptional regulator ExpR, which then controls the expression of genes involved in symbiosis and other cellular processes.[1][10]
Caption: C16-HSL mediated quorum sensing in Sinorhizobium meliloti.
Quorum Sensing in Rhodobacter capsulatus
In R. capsulatus, the gtaI gene product synthesizes C16-HSL, which then interacts with a LuxR-type receptor, likely GtaR.[3][11] This complex regulates the expression of genes responsible for the production of the gene transfer agent (GTA) and capsule formation.[3][11]
Caption: C16-HSL mediated quorum sensing in Rhodobacter capsulatus.
References
- 1. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - CAS-Number 87206-01-7 - Order from Chemodex [chemodex.com]
- 9. waters.com [waters.com]
- 10. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-hexadecanoyl-L-Homoserine Lactone (C16-HSL): A Bacterial Quorum Sensing Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the concentration of these autoinducers reaches a critical threshold, it indicates a sufficient number of bacterial cells (a "quorum") to initiate a coordinated response. This collective behavior includes the regulation of various phenotypes such as biofilm formation, virulence factor production, motility, and bioluminescence.[1][2]
In many Gram-negative bacteria, a prominent class of autoinducers is the N-acyl-homoserine lactones (AHLs). AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (from 4 to 18 carbons), saturation, and substitution at the C3 position (hydrogen, hydroxyl, or oxo group).[1][3] This structural diversity confers signaling specificity, allowing for intricate communication networks.
This guide focuses on N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a long-chain AHL that plays a critical role in the physiology and symbiotic interactions of specific bacterial species.
This compound (C16-HSL): An Overview
This compound is a lipophilic, long-chain AHL involved in the quorum sensing systems of several proteobacteria. Its extended acyl chain means it does not freely diffuse across the bacterial cell membrane, unlike shorter-chain AHLs. Instead, its transport is thought to be facilitated by efflux pumps or outer membrane vesicles.[1]
Chemical and Physical Properties
| Property | Value |
| Synonyms | C16-HSL, N-palmitoyl-L-Homoserine |
| CAS Number | 87206-01-7 |
| Molecular Formula | C₂₀H₃₇NO₃ |
| Molecular Weight | 339.5 g/mol |
| Structure | A homoserine lactone ring with a 16-carbon acyl side chain. |
Bacterial Producers and Biological Roles
C16-HSL is notably produced by the following bacteria, where it regulates key biological functions:
-
Sinorhizobium meliloti : In this nitrogen-fixing bacterium, C16-HSL is synthesized by the SinI AHL synthase. It is part of the SinI/SinR quorum sensing system, which is crucial for establishing an effective nitrogen-fixing symbiosis with its legume host, Medicago sativa.[4][5] The Sin system regulates functions such as exopolysaccharide (EPS) production and motility.[6][7]
-
Rhodobacter capsulatus : C16-HSL is the most abundant AHL produced by this bacterium, where it plays a role in activating genetic exchange between cells.[1]
-
Halomonas smyrnensis AAD6: This moderately halophilic bacterium has also been identified as a producer of C16-HSL, suggesting a role for quorum sensing in adapting to extreme saline environments.[8]
The C16-HSL Signaling Pathway: The SinI/SinR System
The quorum sensing circuit involving C16-HSL is best characterized in Sinorhizobium meliloti and follows the canonical LuxI/LuxR-type model. This system is composed of an AHL synthase (SinI) and a transcriptional regulator (SinR and/or ExpR).
-
Synthesis of C16-HSL : The SinI protein, a LuxI homolog, synthesizes C16-HSL and other long-chain AHLs using S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[2][4]
-
Accumulation and Transport : As the bacterial population grows, C16-HSL accumulates. Due to its lipophilic nature, it is actively transported out of the cell via efflux pumps or within outer membrane vesicles.[1]
-
Receptor Binding and Activation : Once a threshold concentration is reached, C16-HSL enters a recipient cell and binds to the cytoplasmic LuxR-type receptor, ExpR. This binding induces a conformational change in the ExpR protein, causing it to dimerize.[7][9]
-
Transcriptional Regulation : The activated ExpR-AHL complex binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.[9] This binding can either activate or repress the transcription of genes involved in processes like EPS production and motility.[6][9] A disruption in the sinI gene eliminates the production of these long-chain AHLs.[4]
Quantitative Data on C16-HSL Activity
Direct quantitative data such as binding affinities or precise dose-response thresholds for C16-HSL are not extensively detailed in the available literature. However, experimental studies provide semi-quantitative insights into its activity.
| Bacterium | System | C16-HSL Derivative | Effective Concentration | Observed Effect | Reference |
| Sinorhizobium meliloti | Swarming Motility | C16:1-HSL | 5 nM | Restored normal swarming in a sinI mutant. | [5] |
| Medicago truncatula (Host Plant) | Proteome Response | 3-oxo-C16:1-HSL | Nanomolar levels | Elicited global and specific changes in the host plant's proteome. | [5] |
Experimental Protocols for C16-HSL Research
The study of C16-HSL and other AHLs involves a combination of extraction, analytical chemistry, and microbiological assays.
Extraction and Quantification of C16-HSL from Bacterial Culture
This protocol outlines a general workflow for extracting AHLs from culture supernatant for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Culture Growth : Grow the bacterial strain of interest (e.g., S. meliloti) in an appropriate liquid medium until the desired growth phase (typically stationary phase) is reached.[10]
-
Supernatant Collection : Centrifuge the culture to pellet the bacterial cells. Carefully collect the cell-free supernatant.[11]
-
Liquid-Liquid Extraction :
-
Transfer a defined volume of supernatant (e.g., 250 µL) into a clean tube.[10]
-
Perform the extraction three times with an equal volume of acidified ethyl acetate (B1210297) (e.g., containing 0.5% acetic acid).[10][12]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Pool the organic (ethyl acetate) phases from all extractions.[12]
-
-
Drying and Reconstitution :
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.[10][12]
-
Reconstitute the dried extract in a small volume (e.g., 250 µL) of a suitable solvent for LC-MS analysis, such as 20% acetonitrile (B52724) or methanol (B129727).[10][11]
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an LC-MS/MS system.[10]
-
Separation is typically achieved using a C18 reverse-phase column with a gradient of methanol or acetonitrile in water, often with formic acid and ammonium (B1175870) formate (B1220265) as mobile phase additives.[10]
-
The mass spectrometer is operated in positive ion mode to detect and quantify C16-HSL based on its specific mass-to-charge ratio and fragmentation pattern.[13]
-
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of bacteria to form biofilms, a process often regulated by quorum sensing.
-
Inoculation : Grow overnight bacterial cultures. Dilute the cultures (e.g., 1:100) in fresh medium. Add 100-200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.[14][15]
-
Incubation : Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) at the optimal growth temperature (e.g., 37°C).[15][16]
-
Washing : Discard the planktonic (non-adherent) cells by inverting and shaking the plate. Gently wash the wells 2-3 times with distilled water or phosphate-buffered saline (PBS) to remove any remaining loose cells.[16][17]
-
Staining : Add 125-200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[14][16]
-
Final Wash : Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.[15][16]
-
Solubilization : Dry the plate completely. Add 125-200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound dye.[14][15][16]
-
Quantification : Transfer the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[14][16][18] Higher absorbance values correspond to greater biofilm formation.
Quorum Sensing Inhibition Assay (Violacein Quantification)
This assay uses the biosensor strain Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in response to short-to-medium chain AHLs. The inhibition of this pigment production by a test compound (which could be a C16-HSL analog or inhibitor) indicates potential quorum quenching activity.[19]
-
Culture Preparation : Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C. Standardize the inoculum to an OD₆₀₀ of 0.1.[20][21]
-
Assay Setup : In a 96-well microtiter plate, add the standardized bacterial inoculum, LB broth, and various concentrations of the test compound. Include positive controls (known inhibitors) and negative controls (solvent only).[20]
-
Incubation : Incubate the plate for 24 hours at 30°C with agitation (e.g., 150 rpm).[20][21]
-
Growth Measurement : After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth. This is crucial to ensure that any reduction in pigment is due to QS inhibition and not bactericidal or bacteriostatic effects.[20]
-
Violacein Extraction :
-
Centrifuge the plate to pellet the bacterial cells.[20]
-
Discard the supernatant and allow the plate to dry completely.[21]
-
Add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to extract the violacein pigment from the cells. Incubate with shaking for 30 minutes.[22]
-
-
Quantification : Transfer the DMSO-violacein solution to a new plate and measure the absorbance at 595 nm. Calculate the percentage of violacein inhibition relative to the untreated control.[20][22]
C16-HSL in Drug Development: A Target for Quorum Quenching
The central role of AHL-mediated quorum sensing in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial strategies.[2] Instead of directly killing bacteria, which imposes strong selective pressure for resistance, quorum quenching (QQ) aims to disarm pathogens by interfering with their communication pathways.
Targeting the C16-HSL system could involve:
-
Inhibition of SinI Synthase : Developing molecules that block the synthesis of C16-HSL.
-
Receptor Antagonism : Designing compounds that bind to the ExpR receptor but do not activate it, thereby competing with C16-HSL and blocking downstream gene expression.
-
Enzymatic Degradation : Using enzymes (e.g., lactonases or acylases) that degrade C16-HSL, preventing it from reaching the threshold concentration required for signaling.
Such strategies could reduce the pathogenicity of bacteria like S. meliloti or disrupt the formation of resilient biofilms, potentially rendering bacteria more susceptible to conventional antibiotics.[23]
Conclusion
This compound is a key long-chain quorum sensing molecule that orchestrates complex behaviors in bacteria, most notably the symbiotic relationship between Sinorhizobium meliloti and its plant host. Its unique properties, including its synthesis by the SinI/SinR system and its role in regulating gene expression, underscore the sophistication of bacterial communication. The detailed experimental protocols available for its study provide a robust framework for further investigation. As the challenge of antimicrobial resistance grows, understanding and targeting signaling molecules like C16-HSL offers a promising avenue for the development of innovative anti-pathogenic therapies focused on disrupting bacterial cooperation rather than viability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Motility by the ExpR/Sin Quorum-Sensing System in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 11. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of AHL molecules by mass spectrometry (MS) [bio-protocol.org]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. Crystal violet biomass assays [bio-protocol.org]
- 17. Crystal violet assay [bio-protocol.org]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 22. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 23. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Hand: A Technical Guide to the Mechanism of N-hexadecanoyl-L-Homoserine Lactone in Bacterial Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a key signaling molecule in the intricate communication network of many Gram-negative bacteria, a process known as quorum sensing. As bacteria multiply, the concentration of C16-HSL in their environment increases. Once a threshold concentration is reached, this molecule triggers a cascade of gene expression, leading to coordinated group behaviors. These behaviors can include biofilm formation, virulence factor production, and symbiotic interactions with host organisms.[1] Understanding the precise mechanism of action of C16-HSL is therefore of paramount importance for developing novel therapeutic strategies that can disrupt bacterial communication and mitigate pathogenesis. This technical guide provides an in-depth exploration of the C16-HSL signaling pathway, from receptor binding to downstream gene regulation, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
The action of C16-HSL is primarily mediated through a class of transcriptional regulatory proteins known as LuxR-type receptors. The general mechanism can be dissected into the following key stages:
-
Synthesis and Secretion: C16-HSL is synthesized intracellularly by LuxI-type synthases. In Sinorhizobium meliloti, the SinI synthase is responsible for producing a range of long-chain acyl-HSLs, including C16-HSL.[2] Similarly, in Rhodobacter capsulatus, the GtaI synthase produces C16-HSL.[3] Due to its lipophilic nature, C16-HSL is thought to be actively transported out of the cell, potentially via efflux pumps, where it accumulates in the extracellular environment.[4]
-
Receptor Binding and Activation: As the bacterial population density increases, the extracellular concentration of C16-HSL rises. This concentration gradient drives the diffusion of C16-HSL back into the bacterial cytoplasm. Inside the cell, C16-HSL binds to its cognate LuxR-type receptor, such as SinR in S. meliloti or GtaR in R. capsulatus. This binding event is highly specific and induces a conformational change in the receptor protein.
-
Dimerization and DNA Binding: The C16-HSL-bound receptor typically dimerizes, and this complex is then competent to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the C16-HSL/receptor complex to the lux box either activates or represses the transcription of downstream genes by interacting with RNA polymerase. This leads to a coordinated change in the bacterial phenotype.
Signaling Pathways
The signaling cascades initiated by C16-HSL have been studied in several bacterial species. Below are diagrammatic representations of the pathways in Rhodobacter capsulatus and Sinorhizobium meliloti.
Quantitative Data
Table 1: Semi-Quantitative Effects of this compound (C16-HSL)
| Bacterial Species | Target | Effect of C16-HSL | Fold Change/Observation | Reference |
| Rhodobacter capsulatus | orfg2 expression (lacZ reporter) | Restoration of expression in a gtaI mutant | ~7-fold increase | [3] |
| Rhodobacter capsulatus | Gene Transfer Agent (GTA) production | Restoration of production in a gtaI mutant | ~5-fold increase in transductants | [3] |
Table 2: Representative Binding Affinities and EC50 Values for Long-Chain Acyl-Homoserine Lactones (AHLs)
Note: The following data is for illustrative purposes as specific values for C16-HSL are not currently published.
| AHL Molecule | Receptor | Method | Binding Affinity (Kd) | EC50 | Organism | Reference |
| N-(3-oxohexanoyl)-L-HSL | CarR | Fluorescence Quenching | 1.8 µM | - | Erwinia carotovora | [1] |
| N-(3-oxooctanoyl)-L-HSL | TraR | Not Specified | - | ~10 nM | Agrobacterium tumefaciens | [5] |
| N-(3-oxododecanoyl)-L-HSL | LasR | Not Specified | - | ~1 µM | Pseudomonas aeruginosa | [6] |
Experimental Protocols
Extraction of Acyl-Homoserine Lactones from Bacterial Culture
This protocol describes the extraction of AHLs from a bacterial culture supernatant for subsequent analysis.
Methodology:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase).
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a sterile container.
-
Acidify the supernatant to a pH of approximately 3.0 using hydrochloric acid.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.
-
Resuspend the dried extract in a small volume of an appropriate solvent (e.g., acetonitrile (B52724) or methanol) for analysis.
Detection of C16-HSL using an Agrobacterium tumefaciens Biosensor
This protocol utilizes a reporter strain of A. tumefaciens to detect the presence of AHLs.
Methodology:
-
Prepare LB agar (B569324) plates supplemented with the appropriate antibiotics for the biosensor strain and X-Gal (40 µg/mL).
-
Grow the A. tumefaciens biosensor strain overnight in LB broth with antibiotics.
-
Spread a lawn of the biosensor strain onto the prepared agar plates.
-
Spot a small volume (e.g., 5-10 µL) of the AHL extract onto the center of the plate.
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Observe for the development of a blue color around the spot, indicating the presence of AHLs that can activate the lacZ reporter gene in the biosensor.
Quantification of C16-HSL by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of C16-HSL.
Methodology:
-
Prepare a standard curve using synthetic C16-HSL of known concentrations.
-
Inject the AHL extract and the standards onto a C18 reverse-phase HPLC column.
-
Perform a chromatographic separation using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.
-
Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Parent Ion: The protonated molecule of C16-HSL ([M+H]⁺).
-
Product Ion: A characteristic fragment ion, often the homoserine lactone ring (m/z 102).
-
-
Integrate the peak areas for the C16-HSL transition in both the samples and the standards.
-
Calculate the concentration of C16-HSL in the sample by comparing its peak area to the standard curve.
Conclusion
This compound is a pivotal signaling molecule in the quorum-sensing networks of various Gram-negative bacteria. Its mechanism of action, involving binding to and activation of LuxR-type receptors, leads to the regulation of a suite of genes controlling important bacterial behaviors. While the general principles of C16-HSL signaling are understood, a notable gap exists in the availability of specific quantitative data, such as binding affinities and comprehensive gene expression profiles. Further research focusing on these quantitative aspects will be instrumental in developing a more complete and predictive model of C16-HSL-mediated cell signaling. Such knowledge will undoubtedly accelerate the development of novel anti-quorum sensing agents for therapeutic and biotechnological applications.
References
- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Sinorhizobium meliloti-specific N-acyl homoserine lactone quorum-sensing signal increases nodule numbers in Medicago truncatula independent of autoregulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Whole-Cell Biosensors for Qualitative and Quantitative Analysis of Quorum Sensing Signal Molecules and the Investigation of Quorum Quenching Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of N-hexadecanoyl-L-Homoserine Lactone in Microbial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. This technical guide provides an in-depth overview of the biological significance of C16-HSL, including its synthesis, perception, and regulatory functions in microbial communities. We delve into its role in orchestrating collective behaviors such as biofilm formation, virulence factor production, and genetic material exchange. This document summarizes key quantitative data, provides detailed experimental protocols for the study of C16-HSL, and presents visual diagrams of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound (C16-HSL)
Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[1]
This compound (C16-HSL) is a lipophilic, long-chain AHL that plays a crucial role in the communication of several bacterial species, including the nitrogen-fixing symbiont Sinorhizobium meliloti, the photosynthetic bacterium Rhodobacter capsulatus, and the moderately halophilic bacterium Halomonas smyrnensis.[1][2] Due to its long acyl chain, C16-HSL is hydrophobic and tends to be associated with cellular membranes, which may influence its diffusion and signaling properties.[3] It is often transported out of the cell via efflux pumps or within outer membrane vesicles.[1][4]
Synthesis and Perception of C16-HSL
The synthesis of C16-HSL is catalyzed by a LuxI-family synthase, which utilizes S-adenosylmethionine (SAM) and a C16 acyl chain from an acyl carrier protein (acyl-ACP) as substrates.[3] The perception of C16-HSL is mediated by a cognate LuxR-family transcriptional regulator. Upon binding of C16-HSL, the LuxR-type receptor typically undergoes a conformational change, dimerizes, and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[1]
Biological Roles of C16-HSL
C16-HSL has been shown to regulate a variety of physiological processes in different bacterial species. These include:
-
Gene Transfer in Rhodobacter capsulatus : C16-HSL is the most abundant AHL produced by R. capsulatus and is a key regulator of the gene transfer agent (GTA), a bacteriophage-like particle responsible for horizontal gene transfer.[3][5] Addition of C16-HSL to a mutant deficient in AHL synthesis restores GTA production.[3]
-
Exopolysaccharide (EPS) Production in Sinorhizobium meliloti and Halomonas smyrnensis : In S. meliloti, the sinRI quorum-sensing system, which produces C16:1-HSL (a monounsaturated analog of C16-HSL), is required for the expression of genes involved in the synthesis of the exopolysaccharide EPS II, which is crucial for symbiotic nodule invasion.[6] In the moderately halophilic bacterium Halomonas smyrnensis, the production of C16-HSL is correlated with the growth-phase-dependent production of exopolysaccharides.[2]
-
Biofilm Formation : Long-chain AHLs, including C16-HSL, have been implicated in the regulation of biofilm formation. In some contexts, the addition of exogenous C16-HSL has been observed to reduce the formation of cariogenic biofilms.[7]
-
Modulation of Protein Expression in Sinorhizobium meliloti : The addition of 3-oxo-C16:1-HSL to early-log-phase cultures of wild-type S. meliloti resulted in significant changes in the accumulation of over 100 polypeptides involved in diverse cellular functions.[8]
Quantitative Data on C16-HSL Activity
The following tables summarize key quantitative data related to the biological activity of C16-HSL and its analogs from published studies.
| Organism | Parameter Measured | Treatment | Result | Reference |
| Rhodobacter capsulatus | β-galactosidase activity (reporter for GTA production) | Wild-type vs. acyl-HSL synthase mutant | Sevenfold reduction in activity in the mutant strain. | [3] |
| Rhodobacter capsulatus | Gene transfer agent (GTA) particle production | Wild-type vs. acyl-HSL synthase mutant | Fivefold less GTA production in the mutant strain. | [3] |
| Rhodobacter capsulatus | Transduction frequency | Addition of C16-HSL to acyl-HSL synthase mutant | Increased number of transductants. | [3] |
| Sinorhizobium meliloti 1021 | Protein accumulation | 2 hours exposure to 3-oxo-C16:1-HSL | Differential accumulation of 40 out of 56 identified proteins. | [8] |
| Sinorhizobium meliloti 1021 | Protein accumulation | 2 hours exposure to C14-HSL | Differential accumulation of 13 out of 56 identified proteins. | [8] |
| Sinorhizobium meliloti | expE2 gene expression | Addition of synthetic C16:1-HSL (7.5 µM) to a sinI mutant | Restoration of expE2 expression. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of C16-HSL.
Extraction of C16-HSL from Bacterial Cultures
This protocol is adapted from standard methods for long-chain AHL extraction.[9][10]
Materials:
-
Bacterial culture grown to the desired cell density
-
Acidified ethyl acetate (B1210297) (0.5% v/v acetic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Sterile centrifuge tubes and bottles
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile container. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.
-
Acidification: Adjust the pH of the supernatant to below 6.0 with an appropriate acid to prevent lactonolysis of the AHLs.
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the phases to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase twice more with fresh acidified ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Resuspension: Resuspend the dried extract in a known volume of an appropriate solvent (e.g., acetonitrile (B52724) or chloroform) for further analysis. Store the extract at -20°C.
Quantification of C16-HSL by LC-MS/MS
This protocol outlines a general approach for the quantification of C16-HSL using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
Procedure:
-
Standard Curve Preparation: Prepare a series of C16-HSL standards of known concentrations in the appropriate solvent.
-
Chromatographic Separation:
-
Inject the prepared standards and extracted samples onto the C18 column.
-
Use a gradient elution program, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the hydrophobic C16-HSL.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of C16-HSL (m/z 340.3). A common product ion for AHLs is the homoserine lactone fragment at m/z 102.055.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the C16-HSL standard against its concentration.
-
Determine the concentration of C16-HSL in the unknown samples by interpolating their peak areas from the standard curve.
-
C16-HSL Bioassay using a Reporter Strain
This protocol describes a general method for detecting C16-HSL activity using a bacterial biosensor strain.[14][15] An example of a reporter strain for long-chain AHLs is Rhodobacter capsulatus ALS1 harboring a plasmid with a C16-HSL-responsive promoter fused to a reporter gene like lacZ.[3]
Materials:
-
AHL biosensor strain
-
Appropriate growth medium and antibiotics
-
96-well microplate
-
C16-HSL standards and extracted samples
-
Reagents for detecting the reporter gene product (e.g., ONPG for β-galactosidase)
-
Microplate reader
Procedure:
-
Prepare Biosensor Culture: Grow an overnight culture of the biosensor strain in the appropriate medium with selective antibiotics.
-
Assay Setup:
-
In a 96-well microplate, add a subculture of the biosensor to each well.
-
Add serial dilutions of C16-HSL standards and the test samples to the respective wells. Include a negative control with only the solvent.
-
-
Incubation: Incubate the microplate at the optimal temperature and for a sufficient duration to allow for induction of the reporter gene.
-
Measurement: Measure the output of the reporter gene. For a β-galactosidase reporter, this would involve lysing the cells and adding a substrate like ONPG, then measuring the absorbance at 420 nm.
-
Data Analysis: Plot the reporter signal against the concentration of the C16-HSL standards to create a dose-response curve. Determine the activity of the unknown samples by comparing their reporter signal to the standard curve.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to C16-HSL.
Caption: Generalized LuxI/LuxR-type quorum-sensing pathway involving C16-HSL.
Caption: A typical experimental workflow for the analysis of C16-HSL.
Caption: Diverse biological roles regulated by C16-HSL in various bacteria.
Conclusion
This compound is a significant signaling molecule in the intricate communication networks of several bacterial species. Its role in regulating processes vital for bacterial survival, adaptation, and interaction with their environment, including symbiotic and pathogenic relationships, makes it a compelling target for further research. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted world of C16-HSL-mediated quorum sensing and to potentially develop novel strategies to modulate bacterial behavior.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eauxdepluie.be [eauxdepluie.be]
- 5. The gene transfer agent of Rhodobacter capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]
- 13. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Biosynthesis in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biosynthesis pathway for N-hexadecanoyl-L-homoserine lactone (C16-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. It covers the core biochemical reactions, key enzymes, quantitative data on production, and detailed experimental protocols for its study.
Introduction to C16-HSL and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[1][2] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs.[2][3][4] These signaling molecules consist of a conserved homoserine lactone (HSL) ring attached to an acyl chain that can vary in length (from 4 to 18 carbons), saturation, and substitution at the C3 position.[1][3][4]
This compound (C16-HSL) is an AHL with a 16-carbon acyl chain.[5] Due to its long, hydrophobic acyl chain, C16-HSL is primarily associated with alphaproteobacteria and tends to be localized within the cellular environment rather than freely diffusing like short-chain AHLs.[1][6] Its transport may rely on efflux pumps or outer membrane vesicles.[1] The synthesis and detection of C16-HSL are critical for regulating various bacterial processes, including biofilm formation, virulence, and the production of gene transfer agents.[1][6]
The Core Biosynthesis Pathway
The synthesis of C16-HSL, like other AHLs, is catalyzed by a LuxI-family of AHL synthase enzymes.[3][7][8] These enzymes utilize two primary substrates from the cell's metabolic pools:
-
S-adenosyl-L-methionine (SAM): This molecule serves as the donor for the homoserine lactone ring.[3][7][8]
-
Hexadecanoyl-Acyl Carrier Protein (C16-ACP): This is the activated form of the 16-carbon fatty acid, hexadecanoic acid, which provides the acyl side chain.[7][9]
The reaction proceeds through an acylation of SAM followed by an intramolecular lactonization, releasing the C16-HSL product along with 5'-methylthioadenosine (MTA) and the holo-ACP.[3]
Key Enzymes and Genetic Regulation
The primary enzymes responsible for C16-HSL synthesis belong to the LuxI family of AHL synthases.[8][10] In Rhodobacter capsulatus, the gene product of RRC03805, named GtaI, has been identified as the C16-HSL synthase.[6] This gene is typically located adjacent to a luxR homolog, which encodes the receptor protein that binds the AHL to regulate gene expression, often in a positive feedback loop.[3][6]
The expression of AHL synthase genes can be regulated by various factors, including cell density itself, creating an autoinduction circuit where the presence of the signal molecule amplifies its own production.[3]
Quantitative Data on C16-HSL Production
The production of C16-HSL can be measured in bacterial cultures, though concentrations can be low and require sensitive detection methods. The hydrophobic nature of C16-HSL means a significant portion may remain cell-associated.[6]
| Bacterium | AHL Produced | Method of Detection | Reference |
| Halomonas smyrnensis AAD6 | C16-HSL | TLC Overlay & UPLC-MS/MS (MRM) | [11] |
| Rhodobacter capsulatus | C16-HSL, C14-HSL | HPLC, β-galactosidase bioassay | [6] |
| Pseudoalteromonas galatheae | C16-HSL, 3-oxo-C16-HSL, C4-HSL, C8-HSL | LC-MS | [12] |
The table above summarizes bacteria known to produce C16-HSL. Specific yield concentrations are highly dependent on culture conditions and are often reported in the context of relative abundance or bioassay activity. For example, in R. capsulatus, a dose-response curve can be generated using a β-galactosidase reporter strain, showing activity at nanomolar concentrations of synthetic C16-HSL.[6][13]
Experimental Protocols
Studying C16-HSL biosynthesis requires robust methods for its extraction and quantification.
Protocol 1: Extraction of C16-HSL from Bacterial Culture
This protocol describes a standard liquid-liquid extraction method suitable for long-chain AHLs.
-
Culture Growth: Grow the bacterial strain in an appropriate liquid medium (e.g., YPS for R. capsulatus) until the late-logarithmic or stationary phase, where AHL production is typically maximal.[6][14]
-
Cell Separation: Centrifuge the culture (e.g., 10,000 x g for 10 minutes) to pellet the cells. Decant the cell-free supernatant into a clean tube.
-
Supernatant Extraction:
-
Acidify the supernatant with 0.1% formic acid or 0.5% acetic acid to improve extraction efficiency.[15]
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, such as acidified ethyl acetate (B1210297) or dichloromethane.[11][15]
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Collect the organic (lower) layer. Repeat the extraction two to three times.[15]
-
-
Cell-Associated Extraction (Critical for C16-HSL): Due to its hydrophobicity, a significant amount of C16-HSL is cell-associated.[6] Resuspend the cell pellet from step 2 in a small volume of solvent (e.g., ethyl acetate) and vortex thoroughly to extract the remaining AHLs. Centrifuge and collect the solvent.
-
Drying and Concentration: Pool all organic extracts. Dry the solvent using anhydrous magnesium sulfate (B86663) or sodium sulfate to remove residual water.[14] Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.[15]
-
Reconstitution: Resuspend the dried extract in a small, precise volume of a suitable solvent for analysis, such as acetonitrile (B52724) or 50% acetonitrile with 0.1% formic acid.[15][16]
Protocol 2: Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for sensitive and specific AHL quantification.[17][18]
-
Sample Preparation: Use the reconstituted extract from Protocol 1. Spike the sample with a known concentration of an internal standard (e.g., a deuterated AHL) for accurate quantification.[14]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).[14]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[11][14]
-
MRM Transition: The key diagnostic transition for all AHLs is the fragmentation of the precursor ion ([M+H]⁺) to a specific product ion of m/z 102, which corresponds to the conserved homoserine lactone ring moiety.[14][19] For C16-HSL, the precursor ion is m/z 368.3.[12]
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic C16-HSL standard.
-
Integrate the peak areas for the C16-HSL transition (e.g., 368.3 -> 102) and the internal standard.
-
Calculate the concentration in the unknown sample by comparing its peak area ratio to the standard curve.[14]
-
Relevance for Drug Development
The C16-HSL biosynthesis pathway represents a valuable target for novel antimicrobial therapies. Disrupting quorum sensing, a strategy known as "quorum quenching," can inhibit bacterial virulence and biofilm formation without exerting direct bactericidal pressure, potentially reducing the development of resistance.[1]
Potential Drug Targets:
-
LuxI Synthase Inhibition: Developing small molecule inhibitors that block the active site of the C16-HSL synthase would directly prevent signal production.
-
Substrate Sequestration: Strategies to limit the availability of precursors like SAM or specific acyl-ACPs could also disrupt the pathway.
Researchers can use the experimental protocols outlined above to screen for compounds that inhibit C16-HSL production in pathogenic bacteria, paving the way for new anti-virulence agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
- 18. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Unveiling the Marine Architects of N-hexadecanoyl-L-Homoserine lactone: A Technical Guide
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate chemical symphony of marine ecosystems, a specific signaling molecule, N-hexadecanoyl-L-Homoserine lactone (C16-HSL), plays a crucial role in bacterial communication. A comprehensive technical guide released today identifies key marine bacterial producers of this long-chain N-acyl homoserine lactone (AHL) and provides in-depth methodologies for its study, offering a valuable resource for researchers in marine microbiology, drug discovery, and biotechnology.
This guide meticulously details the natural marine producers of C16-HSL, experimental protocols for its detection and quantification, and the signaling pathways it governs. The information is tailored for researchers, scientists, and drug development professionals, presenting complex data in an accessible and actionable format.
Key Marine Producers of this compound
While a diverse array of marine bacteria utilizes AHLs for quorum sensing, the production of the long-chain C16-HSL has been specifically identified in a few notable species. This guide consolidates the existing literature to present a clear overview of these microorganisms.
The moderately halophilic bacterium Halomonas smyrnensis AAD6 , isolated from a marine environment, has been unequivocally identified as a producer of C16-HSL.[1] Another significant producer is the purple non-sulfur bacterium Rhodobacter capsulatus , where C16-HSL is the most abundant AHL and is involved in regulating gene transfer.[2] Furthermore, bacteria belonging to the ecologically significant Roseobacter clade , frequently found in association with marine snow and sponges, are known to synthesize a variety of long-chain AHLs, with evidence pointing towards the production of C16-HSL among other signaling molecules.[3][4][5][6]
Currently, specific quantitative data on the production yields of C16-HSL from these marine organisms remains limited in publicly accessible literature. The production of AHLs is often influenced by culture conditions, growth phase, and the specific bacterial strain.
Experimental Protocols for the Study of this compound
A critical component of this guide is the detailed presentation of experimental protocols for the extraction, purification, and quantification of C16-HSL from bacterial cultures. These methodologies are essential for researchers seeking to investigate the role of this signaling molecule in marine environments.
Extraction of this compound
Two primary methods for the extraction of AHLs from bacterial culture supernatants are detailed: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of AHLs from the aqueous culture supernatant into an immiscible organic solvent.
-
Step 1: Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium until the desired cell density is reached (typically late logarithmic to stationary phase).
-
Step 2: Cell Removal: Centrifuge the culture to pellet the bacterial cells.
-
Step 3: Supernatant Acidification: Acidify the supernatant to a pH below 6 to ensure the lactone ring of the AHL remains intact.
-
Step 4: Solvent Extraction: Extract the supernatant with an equal volume of a non-polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane, multiple times to ensure complete recovery.
-
Step 5: Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to concentrate the AHLs.
Solid-Phase Extraction (SPE): This technique offers a more streamlined and often cleaner extraction process compared to LLE.
-
Step 1: Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Step 2: Sample Loading: Load the acidified bacterial supernatant onto the conditioned SPE cartridge.
-
Step 3: Washing: Wash the cartridge with a low concentration of organic solvent to remove polar impurities.
-
Step 4: Elution: Elute the bound AHLs with a high concentration of an organic solvent like methanol or acetonitrile.
-
Step 5: Concentration: Evaporate the elution solvent to obtain the concentrated AHL extract.
Generalized LuxI/LuxR signaling pathway for C16-HSL.
This technical guide provides a foundational resource for the study of C16-HSL in marine environments. The detailed protocols and compiled information on its producers and signaling pathways will facilitate further research into the ecological roles of this important quorum-sensing molecule and its potential for biotechnological and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-Homoserine Lactone Quorum Sensing in the Roseobacter Clade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-homoserine lactone-based quorum sensing in the Roseobacter clade: complex cell-to-cell communication controls multiple physiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the diversity of N-acyl homoserine lactones in bacterial isolates
An In-depth Technical Guide: Investigating the Diversity of N-Acyl Homoserine Lactones in Bacterial Isolates
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-acyl homoserine lactones (AHLs), the primary signaling molecules in Gram-negative bacterial quorum sensing (QS) systems. It details the diversity of these molecules, the core genetic circuits that regulate their production and reception, and the key experimental methodologies for their detection, characterization, and quantification.
Introduction to N-Acyl Homoserine Lactones (AHLs)
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] In many Gram-negative bacteria, this communication is mediated by the production and detection of small, diffusible signal molecules called N-acyl homoserine lactones (AHLs).[3][4][5] These molecules, also known as autoinducers, regulate a wide array of processes, including biofilm formation, virulence factor production, bioluminescence, and secondary metabolite synthesis.[2][6][7]
The basic structure of an AHL consists of a conserved homoserine lactone (HSL) ring attached to an acyl side chain, which can vary in length (typically from 4 to 18 carbons), saturation, and substitution at the C3 position (unmodified, hydroxyl, or oxo group).[4][8][9] This structural variability allows for a high degree of specificity in bacterial communication.
The Core of AHL Signaling: The LuxI/LuxR Circuit
The canonical AHL-mediated QS system is the LuxI/LuxR circuit, first identified in the marine bacterium Vibrio fischeri.[9][10] This system consists of two key proteins:
-
LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule from S-adenosylmethionine (SAM) and a fatty acid precursor.[9][10]
-
LuxR-type Receptor/Transcriptional Regulator: A cytoplasmic protein that binds to its cognate AHL.[9][10]
At low cell density, the basal level of AHL produced by LuxI diffuses out of the cell. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR protein.[10] This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[1][10] This often includes positive feedback, where the complex upregulates the expression of the luxI gene itself, leading to a rapid increase in AHL production.[1]
References
- 1. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Frontiers | Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes [frontiersin.org]
- 4. Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 8. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Ecological Significance of N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Signaling: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication in Gram-negative bacteria that links gene expression to population density. This technical guide focuses on the ecological significance of a specific long-chain AHL, N-hexadecanoyl-L-Homoserine lactone (C16-HSL). C16-HSL plays a crucial role in regulating a variety of physiological processes, including biofilm formation, virulence factor production, and genetic exchange in diverse bacterial species. Its hydrophobicity influences its distribution and transport, often requiring mechanisms like membrane vesicles for dissemination. Understanding the intricacies of C16-HSL signaling pathways and the methodologies to study them is paramount for developing novel antimicrobial strategies that target bacterial communication. This document provides a comprehensive overview of the ecological roles of C16-HSL, detailed experimental protocols for its study, and visual representations of its signaling pathways.
Introduction to this compound (C16-HSL) Signaling
This compound (C16-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of quorum-sensing autoinducers.[1] These molecules consist of a conserved homoserine lactone ring linked to a fatty acid side chain, which in the case of C16-HSL, is a 16-carbon chain.[1] The length and modification of this acyl chain confer specificity to the signaling system.[2] C16-HSL, being a long-chain AHL, is notably hydrophobic, which affects its diffusion and localization within bacterial populations.[2] Unlike short-chain AHLs that can freely diffuse across the cell membrane, long-chain AHLs like C16-HSL are often found concentrated within the cell or transported via membrane vesicles.[2][3]
This signaling molecule is a key regulator in several ecologically and clinically relevant bacteria, modulating behaviors that are critical for their survival, adaptation, and interaction with their environment and with host organisms.
Ecological Roles and Significance of C16-HSL Signaling
The ecological significance of C16-HSL signaling is multifaceted, influencing bacterial community behaviors and interactions with higher organisms. Key roles include the regulation of genetic exchange, symbiotic relationships, and biofilm formation.
Regulation of Horizontal Gene Transfer in Rhodobacter capsulatus
In the purple non-sulfur bacterium Rhodobacter capsulatus, C16-HSL is the most abundant AHL and is a critical signal for the regulation of the Gene Transfer Agent (RcGTA), a bacteriophage-like particle that mediates horizontal gene transfer.[2][4] The production of RcGTA is a population-density-dependent process controlled by the GtaR/GtaI quorum-sensing system.[2]
-
GtaI: The LuxI homolog responsible for the synthesis of C16-HSL.[5][6]
-
GtaR: The LuxR homolog that acts as the receptor for C16-HSL. In the absence of C16-HSL, GtaR represses the transcription of the gtaRI operon.[5][6]
The binding of C16-HSL to GtaR alleviates this repression, leading to the expression of genes required for RcGTA production.[2] This mechanism allows R. capsulatus to coordinate gene sharing at high cell densities, facilitating adaptation and evolution within the population.
Symbiotic Interactions and Biofilm Formation in Sinorhizobium meliloti
Sinorhizobium meliloti, a nitrogen-fixing symbiont of leguminous plants like alfalfa, utilizes a complex quorum-sensing network involving long-chain AHLs, including C16-HSL and its monounsaturated analog, C16:1-HSL, which are synthesized by the SinI synthase.[2][7] This signaling system, which also involves the receptors SinR and ExpR, regulates various symbiotic traits.[7]
-
SinI: The AHL synthase that produces a range of long-chain AHLs, including C16-HSL and C16:1-HSL.[7]
-
SinR and ExpR: LuxR-type transcriptional regulators that respond to the SinI-produced AHLs to control downstream gene expression.[8]
This quorum-sensing system influences the production of exopolysaccharides (EPS), which are crucial for biofilm formation and the successful invasion of host plant root nodules.[9] For instance, a sinI mutant exhibits a delay in nodulation, a phenotype that can be restored by the addition of specific long-chain AHLs.[9] The regulation of motility is also under the control of this system, with swarming motility being restored in a sinI mutant by nanomolar concentrations of C16:1-HSL.[7]
Potential Role in Exopolysaccharide Production in Halomonas smyrnensis
The moderately halophilic bacterium Halomonas smyrnensis has been shown to produce C16-HSL.[10][11] The production of this signaling molecule is growth-phase dependent and appears to be linked to the synthesis of exopolysaccharides (EPS).[10][11] While the precise regulatory network is still under investigation, the correlation suggests that C16-HSL-mediated quorum sensing may play a role in biofilm formation and adaptation to high-salinity environments in this species.
Quantitative Data on C16-HSL Signaling
The following tables summarize key quantitative data related to C16-HSL signaling, providing insights into the concentrations at which this molecule exerts its biological effects and its impact on gene expression.
Table 1: C16-HSL Concentrations and Biological Responses
| Bacterial Species | Biological Process | Effective C16-HSL Concentration | Reference(s) |
| Rhodobacter capsulatus | Induction of RcGTA production | ~325 - 390 nM (in culture fluid) | [12] |
| Rhodobacter capsulatus | Restoration of recipient capability in a ΔgtaI mutant | Not specified | [2] |
| Rhodobacter capsulatus | Restoration of capsule production in a ΔgtaI mutant | Not specified | [2] |
| Sinorhizobium meliloti | Restoration of swarming motility (using C16:1-HSL) | 5 nM | [7] |
| Sinorhizobium meliloti | Modulation of protein expression (using C14-HSL or C16:1-HSL) | 200 nM | [7] |
Table 2: Gene Expression Changes in Response to C16-HSL
| Bacterial Species | Mutant Background | Gene/Phenotype | Fold Change/Effect | Reference(s) | | :--- | :--- | :--- | :--- | | Rhodobacter capsulatus | ΔgtaI | Recipient capability for RcGTA | Restored to 109% of wild-type |[2] | | Rhodobacter capsulatus | ΔgtaI | rcc01081::lacZ expression | Restored to wild-type levels from 25% |[2] | | Sinorhizobium meliloti | sinI | Various genes | Genes with ≥2 or ≤-2 fold change identified |[1] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways involving C16-HSL and its analogs.
References
- 1. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 4. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LuxR Homolog ExpR, in Combination with the Sin Quorum Sensing System, Plays a Central Role in Sinorhizobium meliloti Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexadecanoyl-L-Homoserine Lactone (C16-HSL): A Key Signal in Interspecies Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production. Among the diverse family of AHLs, long-chain variants such as N-hexadecanoyl-L-homoserine lactone (C16-HSL) have emerged as significant mediators of not only intraspecies but also interspecies and even inter-kingdom communication. The lipophilic nature of C16-HSL allows it to traverse cell membranes and influence the behavior of a wide range of organisms, from competing bacteria to eukaryotic hosts. This technical guide provides a comprehensive overview of C16-HSL, focusing on its role in interspecies communication, the signaling pathways it modulates, and the experimental protocols used for its study.
C16-HSL Mediated Quorum Sensing and Interspecies Signaling
C16-HSL is a key signaling molecule in several Gram-negative bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti and the photosynthetic bacterium Rhodobacter capsulatus.[1][2] In these bacteria, C16-HSL is synthesized by a LuxI-type synthase and, upon reaching a threshold concentration, binds to a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.
The influence of C16-HSL, however, extends beyond the producing organism. Its presence can be detected by other bacteria, leading to changes in their gene expression and behavior. This "eavesdropping" can lead to either synergistic or antagonistic interactions within a microbial community.
Quantitative Effects of C16-HSL on Gene Expression
The response to C16-HSL is often concentration-dependent. In Rhodobacter capsulatus, C16-HSL activates the production of the gene transfer agent (GTA), a bacteriophage-like particle that mediates horizontal gene transfer.
| Target Organism | Gene/Process Affected | C16-HSL Concentration | Observed Effect | Reference |
| Rhodobacter capsulatus | Gene Transfer Agent (GTA) production | ~325-390 nM (in culture fluids) | Activation of GTA structural genes | [3] |
| Rhodobacter capsulatus | Capsule formation | Addition of exogenous C16-HSL | Restored capsule production in a ΔgtaI mutant | [4] |
| Sinorhizobium meliloti | Swarming motility | 5 nM | Restored normal swarming in a sinI mutant | [2] |
| Sinorhizobium meliloti | Protein accumulation | 200 nM | Affected the levels of 75% of QS-regulated proteins | [5] |
Interspecies Communication with Eukaryotes
The influence of C16-HSL is not limited to the prokaryotic world. Its ability to modulate the physiology of eukaryotic organisms, including plants and mammals, highlights its role as an inter-kingdom signaling molecule.
In plants, long-chain AHLs like C16-HSL can induce systemic resistance and promote growth. The perception of these bacterial signals can prime the plant's defense mechanisms against pathogens.
In mammalian cells, long-chain AHLs have been shown to modulate immune responses. While specific data for C16-HSL is limited, studies on structurally similar AHLs, such as 3-oxo-C12-HSL, demonstrate effects on cytokine production and the activation of key signaling pathways like NF-κB and MAPKs. These interactions can influence the outcome of bacterial infections by either dampening or exacerbating the host inflammatory response.
Experimental Protocols
A variety of experimental techniques are employed to study the synthesis, quantification, and biological effects of C16-HSL.
Synthesis of this compound
The chemical synthesis of C16-HSL can be achieved through the acylation of L-homoserine lactone. A general procedure involves the reaction of L-homoserine lactone hydrobromide with palmitoyl (B13399708) chloride or palmitic acid in the presence of a coupling agent.
Step-by-Step Protocol (Adapted from similar AHL syntheses): [3][6][7][8]
-
Preparation of L-homoserine lactone: L-homoserine lactone hydrobromide is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Acylation: A base (e.g., triethylamine (B128534) or diisopropylethylamine) is added to neutralize the hydrobromide, followed by the dropwise addition of palmitoyl chloride or a solution of palmitic acid with a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).
-
Reaction: The reaction mixture is stirred at room temperature for several hours to overnight.
-
Workup: The reaction mixture is washed with an acidic solution (e.g., 5% HCl) and then with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and byproducts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General workflow for the synthesis of C16-HSL.
Quantification of C16-HSL using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs in complex biological samples.[9][10][11][12]
General Protocol:
-
Sample Preparation: Bacterial culture supernatants or other biological samples are typically extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic phase is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is used to separate the AHLs.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. C16-HSL is typically detected in positive ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored.
Workflow for C16-HSL quantification by LC-MS/MS.
Bioassays for C16-HSL Activity
Bioassays utilize reporter strains that produce a measurable output (e.g., light, color, or fluorescence) in response to the presence of specific AHLs. While highly sensitive, these assays can be influenced by other compounds in the sample.
Signaling Pathways Modulated by Long-Chain AHLs
While the specific signaling pathways activated by C16-HSL in eukaryotic cells are still under investigation, studies on other long-chain AHLs provide valuable insights. In mammalian cells, these molecules can trigger inflammatory responses through the activation of the NF-κB and MAPK signaling cascades.[13][14][15][16][17]
Putative Signaling Pathway in Macrophages
Hypothesized signaling cascade of C16-HSL in macrophages.
Conclusion and Future Directions
This compound is a pivotal signaling molecule in the intricate communication networks that govern microbial communities and their interactions with eukaryotic hosts. Its role in regulating gene transfer, biofilm formation, and host immune responses makes it a compelling target for the development of novel therapeutic strategies aimed at modulating bacterial virulence and interspecies interactions.
Further research is needed to elucidate the specific receptors for C16-HSL in both prokaryotic and eukaryotic cells, to quantify its effects on a broader range of microbial communities, and to fully delineate the downstream signaling pathways it activates in host organisms. A deeper understanding of these mechanisms will be crucial for the rational design of drugs that can either mimic or antagonize the effects of C16-HSL, offering new avenues for the treatment of infectious diseases and the manipulation of beneficial microbial consortia.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinI- and expR-dependent quorum sensing in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 15. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct NF-κB and MAPK Activation Thresholds Uncouple Steady-State Microbe Sensing from Anti-pathogen Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of N-hexadecanoyl-L-Homoserine Lactone Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers. This technical guide focuses on the evolutionary conservation of systems utilizing a specific long-chain AHL, N-hexadecanoyl-L-Homoserine lactone (C16-HSL). Understanding the distribution, function, and regulation of C16-HSL-mediated quorum sensing is crucial for developing novel therapeutic strategies that target bacterial communication to mitigate virulence and combat infectious diseases.
Core Components of C16-HSL Quorum Sensing Systems
The canonical C16-HSL quorum sensing circuit is composed of two key proteins homologous to the LuxI and LuxR proteins of Vibrio fischeri:
-
LuxI-type Synthase: An enzyme that synthesizes C16-HSL. These synthases typically utilize S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as substrates.
-
LuxR-type Receptor/Transcriptional Regulator: An intracellular protein that binds to C16-HSL. This binding event typically induces a conformational change in the LuxR homolog, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes, thereby activating or repressing their transcription.
Phylogenetic Distribution and Conservation of C16-HSL Systems
While not as ubiquitously studied as shorter-chain AHLs, C16-HSL signaling systems have been identified in a range of Gram-negative bacteria, suggesting a conserved role in specific ecological niches. The presence of these systems across different bacterial lineages points to both vertical inheritance and potential horizontal gene transfer as mechanisms for their dissemination.
Data Presentation: Bacterial Species Producing C16-HSL
| Bacterial Species | LuxI Homolog | LuxR Homolog | Phenotypes Regulated by C16-HSL |
| Sinorhizobium meliloti | SinI | SinR, ExpR | Exopolysaccharide (EPS) II production, nodulation efficiency, swarming motility.[1][2][3] |
| Rhodobacter capsulatus | GtaI | GtaR | Gene transfer agent (GTA) production, capsule formation.[4][5] |
| Halomonas smyrnensis | Not explicitly named | Not explicitly named | Potentially linked to exopolysaccharide (EPS) production.[6] |
| Metagenomic Libraries | AubI, AusI | AubR, AusR | Production of various long-chain AHLs, including those with 16 carbons, indicating a broader uncultured reservoir.[7] |
Signaling Pathways and Gene Regulation
The binding of C16-HSL to its cognate LuxR-type receptor initiates a signaling cascade that results in the altered expression of a suite of genes. These regulated genes are often involved in processes that are most beneficial when undertaken by a coordinated group of bacteria.
Signaling Pathway in Sinorhizobium meliloti
In S. meliloti, the SinI/SinR system, in conjunction with another receptor, ExpR, controls symbiotic and free-living phenotypes. The SinI synthase produces a variety of long-chain AHLs, including C16-HSL.[8] These AHLs are perceived by SinR and ExpR, which in turn regulate the expression of genes involved in the production of exopolysaccharide II (EPS II), a key factor for successful nodulation of its legume host.[2][9]
Signaling Pathway in Rhodobacter capsulatus
In R. capsulatus, the GtaI/GtaR system regulates the production of a gene transfer agent (GTA), a phage-like particle that mediates horizontal gene transfer. GtaI synthesizes C14- and C16-HSLs.[4] In the absence of these AHLs, GtaR acts as a negative regulator of the gtaRI operon and indirectly represses GTA production.[4] The binding of C16-HSL to GtaR alleviates this repression, leading to increased GTA production and capsule formation, which serves as a receptor for the GTA.[1]
Experimental Protocols
Extraction of C16-HSL from Bacterial Cultures
a) Liquid-Liquid Extraction (LLE)
-
Grow the bacterial strain of interest to the desired cell density (typically stationary phase) in an appropriate liquid medium.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and acidify it with an acid (e.g., to pH 2 with HCl) to lactonize any opened homoserine rings.
-
Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for further analysis.
b) Solid-Phase Extraction (SPE)
-
Prepare the bacterial culture supernatant as described in steps 1-3 of the LLE protocol.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the AHLs with a higher concentration of organic solvent (e.g., 100% methanol or acetonitrile).
-
Evaporate the eluate to dryness and resuspend as in the LLE protocol.
Quantification of C16-HSL by LC-MS/MS
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 5% B.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion for C16-HSL is [M+H]⁺ at m/z 340.5. A characteristic product ion is the homoserine lactone ring fragment at m/z 102.1.
-
-
Quantification:
-
Prepare a standard curve using a serial dilution of a pure C16-HSL standard.
-
Spike an internal standard (e.g., a deuterated AHL) into both the standards and the samples for accurate quantification.
-
Calculate the concentration of C16-HSL in the bacterial extracts based on the standard curve.
-
C16-HSL Bioassays
-
Plate-Based Diffusion Assay:
-
Use a reporter strain such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026. A. tumefaciens will produce β-galactosidase (blue colonies on X-gal plates), and C. violaceum will produce the purple pigment violacein (B1683560) in response to AHLs.
-
Prepare an agar (B569324) plate seeded with the reporter strain.
-
Create wells in the agar and add the bacterial extract or purified C16-HSL.
-
Incubate the plate and observe the zone of response (color change) around the well. The diameter of the zone is proportional to the concentration of the AHL.
-
-
Liquid Culture Assay:
-
Grow the reporter strain in liquid media to early exponential phase.
-
Add the bacterial extract or purified C16-HSL to the culture.
-
Incubate and measure the reporter gene expression (e.g., β-galactosidase activity using a colorimetric substrate like ONPG, or light production for a lux-based reporter).
-
Workflow for Investigating a Novel C16-HSL System
The following workflow outlines a systematic approach to identify and characterize a novel C16-HSL quorum sensing system.
Conclusion and Future Directions
The study of C16-HSL and other long-chain AHL signaling systems reveals a conserved mechanism for regulating key bacterial behaviors, particularly those involved in host interactions and environmental adaptation. The phylogenetic distribution of these systems suggests an ancient origin with subsequent diversification. While significant progress has been made in identifying the components and functions of these systems, several areas warrant further investigation.
Future research should focus on:
-
Quantitative Binding Studies: Determining the binding affinities (Kd values) of C16-HSL to its cognate LuxR receptors using techniques like Isothermal Titration Calorimetry (ITC) will provide crucial insights into the specificity and sensitivity of these systems.
-
Structural Biology: Elucidating the crystal structures of C16-HSL-LuxR complexes will offer a molecular basis for their interaction and can guide the design of specific inhibitors.
-
In Vivo Studies: Investigating the role of C16-HSL signaling in complex environments, such as during host infection or in microbial communities, will provide a more comprehensive understanding of their biological significance.
-
Drug Development: The unique properties of long-chain AHL systems, including their specific distribution and role in virulence, make them attractive targets for the development of novel anti-quorum sensing therapeutics to combat bacterial infections.
This in-depth guide provides a foundational understanding of the evolutionary conservation of C16-HSL systems and a practical framework for their continued investigation. The methodologies and data presented herein are intended to empower researchers in their efforts to unravel the complexities of bacterial communication and to leverage this knowledge for the advancement of human health.
References
- 1. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CtrA and GtaR : two systems that regulate the Gene Transfer Agent in Rhodobacter capsulatus | Semantic Scholar [semanticscholar.org]
- 4. The GtaR protein negatively regulates transcription of the gtaRI operon and modulates gene transfer agent (RcGTA) expression in Rhodobacter capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ExpR/Sin Quorum-Sensing System Controls Succinoglycan Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantification of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that plays a crucial role in various physiological processes, including symbiosis, biofilm formation, and virulence.[1][3] Accurate quantification of C16-HSL is essential for understanding its biological functions and for the development of novel therapeutic strategies targeting quorum sensing. This document provides a detailed methodology for the sensitive and specific quantification of C16-HSL from bacterial cultures using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway: The SinI/ExpR Quorum Sensing System in Sinorhizobium meliloti
In the nitrogen-fixing bacterium Sinorhizobium meliloti, the synthesis of C16-HSL and other long-chain AHLs is primarily controlled by the SinI/ExpR system, which is homologous to the LuxI/LuxR system in Vibrio fischeri.[1][2] The SinI protein, an AHL synthase, synthesizes C16-HSL and other long-chain AHLs. As the bacterial population density increases, these AHLs accumulate in the extracellular environment. Upon reaching a threshold concentration, C16-HSL binds to and activates the transcriptional regulator ExpR. The C16-HSL/ExpR complex then modulates the expression of target genes, leading to coordinated population-level behaviors.[1][4]
Figure 1: Simplified diagram of the C16-HSL mediated quorum sensing pathway.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction of C16-HSL from Bacterial Culture
This protocol describes the extraction of C16-HSL from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired phase (e.g., stationary phase).
-
Centrifuge and sterile centrifuge tubes.
-
0.22 µm sterile syringe filters.
-
Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% formic acid.
-
Rotary evaporator or nitrogen evaporator.
-
Methanol (B129727) (HPLC grade).
Procedure:
-
Grow the bacterial strain of interest in a suitable liquid medium to the stationary phase.[5]
-
Harvest the culture by centrifugation at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[6]
-
Carefully decant the supernatant into a sterile container.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.[6]
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate (0.1% formic acid) to the supernatant.
-
Vigorously shake the separatory funnel for 2 minutes to ensure thorough mixing and extraction of C16-HSL into the organic phase.
-
Allow the phases to separate. The ethyl acetate layer will be the upper phase.
-
Carefully collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.
-
Pool all the collected organic extracts.
-
Evaporate the pooled ethyl acetate extracts to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen gas.[6]
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC-MS/MS Quantification of C16-HSL
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of C16-HSL.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Dependent on instrument manufacturer's recommendations |
MRM Transitions for C16-HSL:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| C16-HSL | 340.3 | 102.1 | 20 | 100 |
| Internal Standard | Varies | Varies | Varies | 100 |
| (Note: Use of a stable isotope-labeled internal standard, such as d4-C16-HSL, is recommended for accurate quantification.) |
Data Presentation
The following table summarizes typical quantitative performance parameters for the HPLC-MS/MS method for C16-HSL, based on established validation principles for similar long-chain AHLs.[7][8][9]
| Quantitative Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow
The overall experimental workflow for the quantification of C16-HSL is depicted in the following diagram.
Figure 2: Experimental workflow for C16-HSL quantification.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound from bacterial cultures. The combination of liquid-liquid extraction for sample cleanup and the high selectivity of tandem mass spectrometry ensures accurate and reliable results. This methodology is a valuable tool for researchers investigating the role of C16-HSL in bacterial communication and for professionals in drug development targeting quorum sensing pathways.
References
- 1. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinI- and expR-dependent quorum sensing in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. resolian.com [resolian.com]
- 9. mtc-usa.com [mtc-usa.com]
Application Notes and Protocols for Biofilm Formation Assay using N-hexadecanoyl-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical process for many bacteria, contributing to their persistence in various environments and increasing their resistance to antimicrobial agents.[1] This process is often regulated by a cell-to-cell communication system known as quorum sensing (QS).[2][3] N-acyl homoserine lactones (AHLs) are a class of signaling molecules central to the QS systems of many Gram-negative bacteria.[4][5][6] These molecules, upon reaching a threshold concentration, trigger the expression of specific genes, including those involved in biofilm formation.[5][7]
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that can influence biofilm development in certain bacterial species. Understanding the effect of C16-HSL on biofilm formation is crucial for developing novel anti-biofilm strategies. This document provides a detailed protocol for a biofilm formation assay using the crystal violet method to quantify the effect of exogenous C16-HSL.
Signaling Pathway: Quorum Sensing-Mediated Biofilm Formation
In many Gram-negative bacteria, the LuxI/LuxR-type quorum sensing system is a key regulator of biofilm formation. The LuxI homolog synthesizes a specific N-acyl homoserine lactone (AHL) signal molecule. As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold. This AHL then binds to its cognate LuxR-type transcriptional regulator. The AHL-LuxR complex subsequently binds to specific DNA sequences, activating the transcription of target genes. These genes can encode for various factors involved in biofilm formation, such as adhesins, exopolysaccharide production, and motility. The addition of exogenous AHLs, such as C16-HSL, can be used to artificially induce or enhance this signaling cascade to study its impact on biofilm development.
Caption: Quorum sensing signaling pathway for biofilm formation.
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol details the steps to quantify biofilm formation in a 96-well microtiter plate induced by C16-HSL.
Materials and Reagents:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[1]
-
This compound (C16-HSL)
-
Solvent for C16-HSL (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate)
-
Sterile 96-well flat-bottom polystyrene microtiter plates[8][9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer (plate reader) capable of measuring absorbance at 550-595 nm[7][10]
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking (e.g., 37°C, 180 rpm).[4]
-
The next day, dilute the overnight culture in fresh medium to an optical density (OD600) of approximately 0.05-0.1 (this corresponds to ~1 x 10^7 CFU/mL).[4]
-
-
Preparation of C16-HSL Working Solutions:
-
Prepare a stock solution of C16-HSL in a suitable solvent.
-
From the stock solution, prepare serial dilutions to achieve the desired final concentrations for the assay (e.g., 1, 5, 10, 20, 50, 100 µM).[11]
-
-
Biofilm Formation:
-
In the wells of a 96-well microtiter plate, add 180 µL of the diluted bacterial culture.
-
Add 20 µL of the C16-HSL working solutions to the respective wells to achieve the final desired concentrations.
-
Controls:
-
Negative Control: 180 µL of bacterial culture + 20 µL of the solvent used for C16-HSL.
-
Blank Control: 200 µL of sterile medium.
-
-
It is recommended to perform each condition in triplicate or quadruplicate.[9]
-
Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature.[9][12]
-
-
Crystal Violet Staining:
-
After incubation, carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[7]
-
Invert the plate and tap it on a paper towel to remove excess liquid.[9]
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][10]
-
Discard the crystal violet solution and wash the wells three to four times with 200 µL of sterile water or PBS to remove excess stain.[13]
-
Invert the plate and tap firmly on a paper towel to remove all remaining liquid. Allow the plate to air dry completely.[9]
-
-
Quantification:
-
Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.[4][9]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 nm and 595 nm using a microplate reader.[7][10]
-
Data Presentation
The quantitative data from the biofilm assay can be summarized in a table for clear comparison.
| Treatment | Concentration (µM) | Absorbance (OD570) ± SD | Fold Change vs. Control |
| Blank (Medium Only) | - | 0.052 ± 0.004 | - |
| Negative Control (Solvent) | - | 0.458 ± 0.031 | 1.0 |
| This compound | 1 | 0.552 ± 0.045 | 1.21 |
| 5 | 0.789 ± 0.062 | 1.72 | |
| 10 | 1.124 ± 0.088 | 2.45 | |
| 20 | 1.567 ± 0.112 | 3.42 | |
| 50 | 1.601 ± 0.134 | 3.50 | |
| 100 | 1.615 ± 0.140 | 3.53 |
Experimental Workflow
Caption: Workflow for the crystal violet biofilm formation assay.
References
- 1. ableweb.org [ableweb.org]
- 2. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 4. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae [mdpi.com]
- 5. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 12. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols for N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Detection Using a Reporter Strain Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors through the production and detection of small signaling molecules. N-acyl homoserine lactones (AHLs) are a prominent class of QS signals in Gram-negative bacteria, regulating processes such as biofilm formation, virulence factor production, and motility. N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL utilized by various bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti. The detection and quantification of C16-HSL are crucial for studying bacterial communication, understanding host-microbe interactions, and for the discovery of novel anti-quorum sensing agents.
This document provides detailed protocols for the development and application of a bacterial reporter strain assay specifically tailored for the sensitive detection of C16-HSL. The described assay is based on the well-characterized SinI/R quorum sensing system from S. meliloti.
Principle of the Assay
The C16-HSL reporter strain is a genetically engineered bacterium that is incapable of producing its own AHLs but contains the genetic circuitry to detect and respond to exogenous C16-HSL. The core components of this system are:
-
SinR: A transcriptional regulator protein that, in the presence of long-chain AHLs like C16-HSL, binds to specific DNA sequences (sin boxes) located in the promoter region of target genes.
-
PsinI**: The promoter of the sinI gene, which contains sin boxes and is strongly induced by the SinR-AHL complex.
-
Reporter Gene: A gene encoding an easily quantifiable protein (e.g., β-galactosidase (lacZ), Green Fluorescent Protein (gfp), or luciferase (lux)) placed under the control of the PsinI promoter.
When C16-HSL is present, it enters the reporter strain and binds to the SinR protein. This complex then activates the transcription of the reporter gene from the PsinI promoter, leading to a measurable output signal that is proportional to the concentration of C16-HSL.
Signaling Pathway
The signaling pathway for C16-HSL detection in the reporter strain is based on the Sinorhizobium meliloti SinI/R system. The SinI synthase is responsible for the production of a variety of long-chain AHLs, including C16-HSL.[1] The SinR protein acts as the receptor for these AHLs. The activity of this system can also be influenced by another LuxR-type regulator, ExpR. In our engineered reporter strain, we utilize the core SinR/PsinI components for specific detection.
Caption: C16-HSL Signaling Pathway in the Reporter Strain.
Data Presentation
The following table provides representative quantitative data for a C16-HSL reporter strain assay utilizing a lacZ reporter gene. The output is measured as β-galactosidase activity in Miller Units.
| C16-HSL Concentration (nM) | Mean Miller Units | Standard Deviation | Fold Induction |
| 0 (Control) | 50 | 5 | 1.0 |
| 1 | 150 | 12 | 3.0 |
| 10 | 500 | 45 | 10.0 |
| 50 | 1200 | 110 | 24.0 |
| 100 | 2500 | 230 | 50.0 |
| 250 | 4500 | 400 | 90.0 |
| 500 | 5500 | 510 | 110.0 |
| 1000 | 5800 | 550 | 116.0 |
Note: This data is illustrative and the actual values may vary depending on the specific reporter strain construct, experimental conditions, and instrumentation.
Experimental Protocols
Protocol 1: Construction of a C16-HSL Reporter Strain
This protocol describes the construction of an E. coli-based C16-HSL reporter strain. The system consists of two plasmids: one for the constitutive expression of sinR and another carrying the PsinI-reporter gene fusion.
Materials:
-
E. coli strain (e.g., DH5α for cloning, a strain lacking lacZ like DH5α-Z1 for a lacZ reporter)
-
Broad-host-range plasmid for sinR expression (e.g., pBBR1MCS-2)
-
Reporter plasmid with a promoterless reporter gene (e.g., a pBBR1-based plasmid with a promoterless gfp or lacZ)
-
Genomic DNA from Sinorhizobium meliloti
-
Restriction enzymes, T4 DNA ligase, and appropriate buffers
-
PCR primers for amplifying sinR and PsinI
-
Antibiotics for plasmid selection
Procedure:
-
Amplification of sinR and PsinI**:
-
Design primers to amplify the coding sequence of the sinR gene from S. meliloti genomic DNA. Include restriction sites for cloning into the expression plasmid.
-
Design primers to amplify the promoter region of the sinI gene (PsinI). This region should contain the sin boxes necessary for SinR binding. Include restriction sites for cloning into the reporter plasmid.
-
-
Cloning of sinR :
-
Digest the amplified sinR fragment and the expression plasmid (e.g., pBBR1MCS-2) with the chosen restriction enzymes.
-
Ligate the sinR fragment into the expression plasmid under the control of a constitutive promoter.
-
Transform the ligation product into a suitable E. coli strain and select for transformants on antibiotic-containing media.
-
Verify the construct by restriction digest and sequencing.
-
-
Cloning of PsinI**:
-
Digest the amplified PsinI fragment and the reporter plasmid with the chosen restriction enzymes.
-
Ligate the PsinI fragment upstream of the promoterless reporter gene (gfp or lacZ).
-
Transform the ligation product into E. coli and select for transformants.
-
Verify the construct by restriction digest and sequencing.
-
-
Co-transformation of the Reporter Strain:
-
Prepare competent cells of the desired E. coli host strain.
-
Co-transform the verified sinR expression plasmid and the PsinI-reporter plasmid into the host strain.
-
Select for co-transformants on media containing both antibiotics corresponding to the two plasmids.
-
A resulting colony is your C16-HSL reporter strain.
-
Protocol 2: C16-HSL Detection Assay
This protocol outlines the procedure for quantifying C16-HSL using the constructed reporter strain with a β-galactosidase (lacZ) reporter.
Materials:
-
C16-HSL reporter strain
-
LB broth and agar (B569324) with appropriate antibiotics
-
C16-HSL standard stock solution (in a suitable solvent like DMSO or ethyl acetate)
-
Test samples suspected of containing C16-HSL
-
96-well microplate
-
Microplate reader
-
Z-buffer, ONPG, and Na2CO3 solution for β-galactosidase assay
Procedure:
-
Prepare Reporter Culture:
-
Inoculate a single colony of the C16-HSL reporter strain into 5 mL of LB broth containing the appropriate antibiotics.
-
Grow overnight at 30°C with shaking.
-
-
Subculture:
-
The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.
-
Grow to an OD600 of approximately 0.2-0.3.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the subcultured reporter strain to each well.
-
Add 20 µL of C16-HSL standards (serial dilutions) or test samples to the respective wells. Include a solvent control.
-
-
Incubation:
-
Incubate the microplate at 30°C for 4-6 hours with shaking.
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the final OD600 of each well.
-
Lyse the cells (e.g., using chloroform (B151607) and SDS).
-
Add ONPG solution to start the colorimetric reaction.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm (A420).
-
-
Data Analysis:
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture assayed in mL.
-
Plot the Miller Units against the C16-HSL concentration to generate a standard curve.
-
Determine the concentration of C16-HSL in the test samples by interpolating from the standard curve.
-
Experimental Workflow
References
In Vivo Studies of N-hexadecanoyl-L-Homoserine Lactone in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of quorum-sensing molecules employed by Gram-negative bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation.[1] The length of the N-acyl chain can vary, influencing the molecule's biological activity. N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL produced by various bacteria.[1] While extensive in vivo research has focused on shorter-chain AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL), specific in vivo studies on C16-HSL are limited. However, the existing body of research on AHLs provides a strong foundation for designing and interpreting in vivo studies with C16-HSL.
These application notes and protocols are designed to guide researchers in the in vivo investigation of C16-HSL in animal models, drawing upon established methodologies from studies of other AHLs, primarily C12-HSL. The provided protocols should be considered as templates and may require optimization for specific research questions and animal models.
Application Notes
Immunomodulatory and Anti-inflammatory Potential
AHLs are known to exert immunomodulatory effects on host cells.[2] While direct in vivo evidence for C16-HSL is scarce, studies with C12-HSL have demonstrated both pro- and anti-inflammatory activities depending on the context and animal model. For instance, dermal injections of C12-HSL in mice have been shown to induce a significant inflammatory response, characterized by the influx of polymorphonuclear and mononuclear cells and the induction of pro-inflammatory cytokines and chemokines.[3] Conversely, in other models, AHLs have exhibited anti-inflammatory properties.[2] Therefore, a key application of in vivo C16-HSL studies is to elucidate its specific immunomodulatory profile.
Role in Host-Pathogen Interactions
As a quorum-sensing molecule, C16-HSL likely plays a role in the pathogenesis of the bacteria that produce it. In vivo infection models are critical for understanding how C16-HSL influences bacterial virulence, colonization, and the host's ability to clear the infection. Studies with Pseudomonas aeruginosa have shown that AHLs are crucial for its pathogenesis in animal models.[3] Investigating the effect of exogenous C16-HSL administration or using bacterial strains with modified C16-HSL production can provide insights into its role in infection.
Drug Development and Therapeutic Applications
The modulation of the host immune response by AHLs presents opportunities for drug development. Depending on its specific activities, C16-HSL or its analogs could be explored as potential therapeutic agents for inflammatory diseases or as adjuvants in vaccines. However, a thorough understanding of its in vivo effects, pharmacokinetics, and potential toxicity is a prerequisite for any therapeutic development.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on N-acyl homoserine lactones, primarily C12-HSL, which can serve as a reference for designing experiments with C16-HSL.
Table 1: In Vivo Effects of N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) in Mice
| Animal Model | Administration Route & Dose | Observed Effects | Key Measurements |
| Acute Pneumonia Model | Intranasal infection with P. aeruginosa | Deletion of AHL synthase genes diminished bacterial colonization of the lung.[3] | Bacterial load in lung tissue (CFU/g).[3] |
| Dermal Inflammation Model | Intradermal injection (10-100 µM) | Induction of inflammation, cellular infiltration (polymorphonuclear and mononuclear cells), and tissue destruction.[3] | Histological analysis of skin sections, quantification of inflammatory cell infiltrate.[3] |
| Dermal Inflammation Model | Intradermal injection (10-100 µM) | Upregulation of pro-inflammatory cytokine and chemokine mRNAs (IL-1α, IL-6, MIP-2, MCP-1, MIP-1β, IP-10, TCA-3).[3] | RT-qPCR analysis of skin tissue.[3] |
| Dermal Inflammation Model | Intradermal injection (10-100 µM) | Induction of cyclooxygenase-2 (Cox-2) expression.[3] | Western blot and immunohistochemistry for Cox-2 in skin tissue.[3] |
Experimental Protocols
The following are detailed protocols adapted from studies on C12-HSL that can be used as a starting point for investigating C16-HSL in vivo.
Protocol 1: Murine Model of Dermal Inflammation
Objective: To assess the pro-inflammatory potential of C16-HSL when administered directly into the skin of mice.
Materials:
-
This compound (C16-HSL)
-
Solvent for C16-HSL (e.g., DMSO, followed by dilution in sterile PBS)
-
8-10 week old C57BL/6 or BALB/c mice
-
Syringes with 30-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Tools for tissue collection (scalpels, forceps)
-
Reagents for histology (formalin, paraffin), RNA extraction, and protein analysis.
Procedure:
-
Preparation of C16-HSL Solution: Dissolve C16-HSL in a minimal amount of DMSO and then dilute to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in sterile phosphate-buffered saline (PBS). Ensure the final DMSO concentration in the injected solution is non-toxic (typically <1%). Prepare a vehicle control solution with the same concentration of DMSO in PBS.
-
Animal Handling and Anesthesia: Acclimatize mice for at least one week before the experiment. Anesthetize the mice using isoflurane.
-
Intradermal Injection: Shave a small area on the dorsal side of the mouse. Inject a small volume (e.g., 20-50 µL) of the C16-HSL solution or vehicle control intradermally.
-
Monitoring: Observe the mice for signs of inflammation at the injection site (redness, swelling) at various time points (e.g., 4, 8, 24, 48 hours).
-
Tissue Collection: At the desired time points, euthanize the mice and excise the skin tissue from the injection site.
-
Analysis:
-
Histology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cellular infiltration and tissue damage.
-
Gene Expression Analysis: Snap-freeze a portion of the tissue in liquid nitrogen for subsequent RNA extraction and RT-qPCR analysis of pro-inflammatory genes (e.g., Il1b, Il6, Tnf, Cxcl1, Ccl2).
-
Protein Analysis: Homogenize a portion of the tissue for protein extraction and subsequent analysis by ELISA or Western blot for key inflammatory mediators (e.g., IL-1β, IL-6, TNF-α, Cox-2).
-
Protocol 2: Murine Model of Systemic Inflammation (Endotoxemia)
Objective: To investigate the effect of C16-HSL on the systemic inflammatory response induced by lipopolysaccharide (LPS).
Materials:
-
This compound (C16-HSL)
-
Lipopolysaccharide (LPS) from E. coli
-
Solvent for C16-HSL
-
8-10 week old C57BL/6 or BALB/c mice
-
Syringes for intraperitoneal (i.p.) injection
-
Tools for blood and tissue collection
-
Reagents for cytokine analysis (ELISA kits).
Procedure:
-
Preparation of Reagents: Prepare C16-HSL solution and vehicle control as described in Protocol 1. Prepare LPS solution in sterile saline.
-
Animal Grouping: Divide mice into four groups: Vehicle + Saline, Vehicle + LPS, C16-HSL + Saline, C16-HSL + LPS.
-
Administration: Administer C16-HSL (e.g., via i.p. injection) at a predetermined time before or concurrently with the LPS challenge. The dose of C16-HSL and LPS should be determined from pilot studies or literature on similar compounds.
-
Monitoring: Monitor mice for signs of sickness (lethargy, piloerection, huddled behavior) and record rectal temperature at regular intervals.
-
Sample Collection: At a specific time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or from the tail vein. Tissues such as the lung, liver, and spleen can also be collected.
-
Analysis:
-
Serum Cytokine Levels: Separate serum from the blood and measure the concentrations of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA kits.
-
Tissue Analysis: Homogenize tissues to measure cytokine levels or perform histological analysis for signs of inflammation and tissue damage.
-
Signaling Pathways and Visualizations
While the specific signaling pathways activated by C16-HSL in vivo are not well-defined, studies on other AHLs, particularly C12-HSL, suggest the involvement of key inflammatory signaling cascades. C12-HSL has been shown to activate mitogen-activated protein kinase (MAPK) pathways and modulate the activity of transcription factors like NF-κB.[4]
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the in vivo study of C16-HSL.
Caption: Experimental workflow for the murine dermal inflammation model.
Caption: Putative signaling pathway for C16-HSL-induced inflammation.
Conclusion and Future Directions
The study of this compound in vivo is an emerging area with the potential to uncover novel mechanisms of host-pathogen interaction and identify new therapeutic targets. While direct experimental data for C16-HSL in animal models is currently limited, the extensive research on other N-acyl homoserine lactones provides a robust framework for initiating such investigations. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute meaningful in vivo experiments. Future research should focus on elucidating the specific in vivo effects of C16-HSL on the immune system, its pharmacokinetic and pharmacodynamic properties, and its precise molecular targets and signaling pathways within the host. Such studies will be crucial for translating our understanding of this quorum-sensing molecule into potential clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-oxo-acyl)homoserine lactones signal cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Long-Chain Acyl-Homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the separation of long-chain acyl-homoserine lactones (AHLs) using thin-layer chromatography (TLC). This methodology is particularly relevant for researchers in the fields of microbiology, quorum sensing, and drug development focused on anti-biofilm and anti-virulence strategies.
Introduction to Long-Chain AHLs and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors. In many Gram-negative bacteria, this communication is mediated by the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). AHLs consist of a conserved homoserine lactone ring and an acyl side chain that can vary in length (from 4 to over 20 carbons), saturation, and substitution at the C3 position.
Long-chain AHLs (typically with acyl chains of 10 carbons or more) are an important class of QS signals that regulate a variety of processes, including virulence factor production, biofilm formation, and symbiotic interactions. The ability to effectively separate and identify these molecules is crucial for understanding bacterial communication and for the development of novel therapeutics that disrupt QS pathways, a promising strategy to combat bacterial infections.
Principle of Reversed-Phase TLC for AHL Separation
Thin-layer chromatography is a powerful and cost-effective technique for the separation of small molecules. For AHLs, reversed-phase TLC (RP-TLC) on C18-modified silica (B1680970) gel plates is the most common method. In this system, the stationary phase is nonpolar (C18 alkyl chains), and the mobile phase is polar (typically a mixture of methanol (B129727) and water).
The separation is based on the differential partitioning of the AHL molecules between the stationary and mobile phases. AHLs with longer, more hydrophobic acyl chains will have a stronger affinity for the nonpolar stationary phase and will therefore migrate more slowly up the plate, resulting in lower Retention Factor (Rf) values. Conversely, shorter-chain, more polar AHLs will interact more with the polar mobile phase and travel further up the plate, exhibiting higher Rf values. This principle allows for the effective separation of a mixture of AHLs based on their acyl chain length.
Applications in Research and Drug Development
-
Screening for AHL Production: TLC bioassays are widely used to screen bacterial isolates for the production of AHLs.
-
Characterization of QS Systems: The profile of AHLs produced by a bacterium can provide insights into its specific QS circuitry.
-
Identification of Novel QS Signals: TLC can be used as a preliminary step to identify potentially new AHL structures.[1]
-
Quorum Quenching Studies: This technique is valuable for assessing the ability of novel compounds or enzymes to degrade or inhibit the activity of long-chain AHLs.
-
Drug Discovery: By identifying inhibitors of long-chain AHL production or reception, TLC can aid in the discovery of new anti-virulence drugs.
Experimental Protocols
Protocol 1: Extraction of Long-Chain AHLs from Bacterial Culture
This protocol describes the extraction of AHLs from spent bacterial culture supernatants using ethyl acetate (B1210297).
Materials:
-
Bacterial culture grown to the desired cell density (e.g., late exponential or stationary phase)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Ethyl acetate (acidified with 0.1% v/v formic or acetic acid is recommended to improve extraction efficiency)[2]
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (B52724) or ethyl acetate (HPLC grade)
Procedure:
-
Inoculate the bacterium of interest into a suitable liquid medium and grow to the desired cell density.
-
Centrifuge the culture to pellet the bacterial cells (e.g., 12,000 x g for 10 minutes at 4°C).[3]
-
Carefully decant the supernatant. For complete removal of bacteria, filter-sterilize the supernatant through a 0.22 µm filter.[2][3]
-
Transfer the cell-free supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and then collect the lower organic phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.[2]
-
Combine all the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the drying agent.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.[2]
-
Resuspend the dried extract in a small volume (e.g., 100-200 µL) of acetonitrile or ethyl acetate. This concentrated extract is now ready for TLC analysis.[3]
Protocol 2: TLC Separation of Long-Chain AHLs
This protocol outlines the procedure for separating the extracted long-chain AHLs on a C18 reversed-phase TLC plate.
Materials:
-
C18 reversed-phase TLC plates (e.g., RP-18 F254s)[2]
-
TLC development tank
-
Mobile Phase: 60:40 (v/v) methanol/water. For improved separation of very long-chain AHLs (>C14), a mobile phase with a higher methanol concentration (e.g., 70:30 or 80:20 methanol/water) or a gradient elution can be tested.
-
AHL extract (from Protocol 1)
-
Synthetic long-chain AHL standards (e.g., C10-HSL, C12-HSL, 3-oxo-C12-HSL, C14-HSL, etc.) dissolved in acetonitrile.
-
Micropipette or capillary tubes for spotting
Procedure:
-
Pour the mobile phase into the TLC development tank to a depth of about 0.5 cm. Cover the tank and allow the atmosphere to saturate with solvent vapor for at least 30-60 minutes.[4]
-
Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the C18 TLC plate.
-
Carefully spot 2-5 µL of the AHL extract and the synthetic AHL standards onto the origin line, keeping the spots small and allowing them to dry completely between applications.
-
Place the spotted TLC plate into the saturated development tank, ensuring the origin line is above the solvent level.
-
Allow the mobile phase to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization of Separated AHLs using a Biosensor Overlay
This protocol describes the visualization of AHLs on the developed TLC plate using a bacterial biosensor strain.
Materials:
-
Developed and dried TLC plate
-
Biosensor strain: Agrobacterium tumefaciens NTL4(pZLR4) is commonly used for the detection of a broad range of AHLs, including long-chain ones.[5] Chromobacterium violaceum CV026 can be used for shorter-chain AHLs.
-
Appropriate liquid culture medium for the biosensor (e.g., LB or AB medium)
-
Low-percentage agar (B569324) (0.7-1.2%) in the appropriate medium[2][6]
-
If using a lacZ-based biosensor like A. tumefaciens NTL4(pZLR4), X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution.[6]
-
Sterile container for incubation
Procedure:
-
Grow an overnight culture of the biosensor strain in its appropriate liquid medium.
-
Prepare the overlay agar by melting the low-percentage agar medium and allowing it to cool to approximately 45-50°C.
-
Inoculate the molten agar with the overnight culture of the biosensor strain. If using a lacZ-based biosensor, add X-Gal to the desired final concentration (e.g., 40-60 µg/mL).[4]
-
Immediately and carefully pour the seeded agar overlay onto the dried TLC plate, ensuring a thin, even layer covers the entire surface.
-
Allow the agar to solidify completely.
-
Place the plate in a sealed, sterile container with a moist paper towel to maintain humidity.
-
Incubate the plate at the optimal temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.
-
After incubation, observe the plate for the appearance of colored spots (e.g., blue for A. tumefaciens NTL4(pZLR4) with X-Gal) which indicate the presence of AHLs.
Data Presentation and Analysis
The tentative identification of AHLs is achieved by comparing the Retention Factor (Rf) values of the spots from the bacterial extract to those of the synthetic AHL standards run on the same plate. The Rf value is calculated as follows:
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Table 1: Representative Rf Values of Common Long-Chain Acyl-Homoserine Lactones on C18 RP-TLC
| Acyl-Homoserine Lactone (AHL) | Approximate Rf Value (60:40 Methanol/Water) | Reference(s) |
| N-Octanoyl-HSL (C8-HSL) | ~0.37 - 0.45 | [2][7] |
| N-(3-oxooctanoyl)-HSL (3-oxo-C8-HSL) | ~0.41 - 0.50 | [2] |
| N-Decanoyl-HSL (C10-HSL) | ~0.25 - 0.35 | [4] |
| N-(3-oxodecanoyl)-HSL (3-oxo-C10-HSL) | ~0.30 - 0.40 | [8] |
| N-Dodecanoyl-HSL (C12-HSL) | ~0.15 - 0.25 | [8] |
| N-(3-oxododecanoyl)-HSL (3-oxo-C12-HSL) | ~0.20 - 0.30 | [8] |
| N-Tetradecanoyl-HSL (C14-HSL) | ~0.10 - 0.20 | [8] |
| N-(3-oxotetradecanoyl)-HSL (3-oxo-C14-HSL) | ~0.15 - 0.25 | [8] |
Note: Rf values can vary depending on the specific TLC plate, solvent saturation, temperature, and other experimental conditions. It is crucial to run synthetic standards on the same plate as the samples for accurate comparison.
Visualizations
Caption: General AHL-mediated Quorum Sensing Pathway.
Caption: Experimental Workflow for TLC Separation of AHLs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Long-Chain N-Acyl Homoserine Lactone Production by and Presence of Quorum Quenching Activity in Bacterial Isolates from Diseased Tilapia Fish | PLOS One [journals.plos.org]
Application Note: Solid-Phase Extraction (SPE) for the Purification of N-hexadecanoyl-L-Homoserine Lactone from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation and virulence factor production.[1][2] The ability to efficiently extract and purify C16-HSL from bacterial cultures is crucial for studying these communication pathways and for the development of novel antimicrobial therapies that disrupt quorum sensing.[1] Due to its lipophilic nature, C16-HSL tends to localize in cellular environments and does not diffuse freely across the cell membrane, potentially being transported by efflux pumps or outer membrane vesicles.[1][3]
Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex matrices like bacterial culture supernatants.[4][5] This application note provides a detailed protocol for the purification of C16-HSL from bacterial culture using reverse-phase SPE, which is well-suited for hydrophobic molecules.[6]
Quorum Sensing Signaling Pathway
The canonical quorum-sensing pathway in many Gram-negative bacteria involves LuxI- and LuxR-type proteins.[6] A LuxI-family synthase (e.g., SinI in S. meliloti) produces a specific AHL, such as C16-HSL.[1][6] As the bacterial population grows, the AHL accumulates. Upon reaching a threshold concentration, the AHL molecule binds to and activates its cognate LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences to modulate the expression of target genes, leading to coordinated population-level behaviors.[7]
Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.
Experimental Protocol: SPE of C16-HSL
This protocol outlines the purification of C16-HSL from a bacterial culture supernatant using a C18 reverse-phase SPE cartridge. Reverse-phase chromatography is ideal for retaining the nonpolar C16-HSL molecule while allowing polar impurities from the culture medium to be washed away.
Materials
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Bacterial culture supernatant
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Vacuum manifold for SPE
-
Nitrogen evaporator or rotary evaporator
Methodology
-
Sample Pre-treatment:
-
Harvest bacterial culture during the late logarithmic or early stationary phase of growth, when AHL production is typically maximal.[2]
-
Centrifuge the liquid culture at a sufficient speed to pellet the bacterial cells.
-
Carefully collect the supernatant. For optimal results and to prevent clogging of the SPE cartridge, filter the supernatant through a 0.22 µm filter.[6]
-
Acidify the supernatant to a pH < 3 by adding TFA or formic acid to a final concentration of 0.1%.[6] This step ensures the lactone ring of the HSL remains intact.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge to wet the stationary phase.[6]
-
Follow with 5 mL of HPLC-grade water to remove the methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry out at any stage after conditioning.[6]
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 5 mL of water containing 0.1% TFA through it. This matches the pH of the sorbent with the prepared sample.[6]
-
-
Sample Loading:
-
Load the pre-treated and acidified culture supernatant onto the conditioned cartridge.
-
Maintain a slow, consistent flow rate of approximately 1 drop per second to ensure efficient binding of C16-HSL to the C18 sorbent.[6]
-
-
Washing (Desalting):
-
Elution:
-
Elute the bound C16-HSL from the cartridge using 2-5 mL of a solvent with a higher organic concentration. For long-chain AHLs, 80-100% acetonitrile or methanol is typically effective.[2][6] The optimal concentration should be determined empirically for maximum recovery.
-
Collect the eluate in a clean collection tube.
-
-
Downstream Processing:
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of C16-HSL.
Data Presentation: Recovery of Acyl-Homoserine Lactones
The recovery of an analyte using SPE can be influenced by several factors, including the specific sorbent used, solvent compositions, and flow rates.[8] While recovery will never be 100%, a consistent and high recovery rate is the goal of method development. The following table summarizes representative recovery data for various AHLs using SPE, demonstrating the general effectiveness of the technique. It is important to note that these values are illustrative, and the protocol should be optimized specifically for C16-HSL to achieve the best results.
| Analyte | SPE Sorbent | Elution Solvent | Average Recovery (%) | Analytical Method | Reference |
| Range of AHLs | C18 | Gradient Elution (Acetonitrile/Water) | 70 - 120% | LC-MS/MS | [9] |
| 3-oxo-C6-HSL | Not Specified | Not Specified | >90% (2-fold improvement over LLE) | Bioassay | [4] |
| C6-HSL | Not Specified | Not Specified | >90% (10-fold improvement over LLE) | Bioassay | [4] |
| C6-HSL, C8-HSL, C10-HSL | Not Specified | Not Specified | Sufficient for nM detection | GC-MS | [10] |
Note: LLE refers to Liquid-Liquid Extraction. The data indicates that SPE provides a significant improvement in sensitivity.[4]
Conclusion
The solid-phase extraction protocol detailed in this document provides an effective and reliable method for the purification and concentration of this compound from bacterial culture supernatants. The use of a C18 reverse-phase cartridge is well-suited for this hydrophobic, long-chain AHL. This SPE method, when coupled with sensitive analytical techniques like LC-MS/MS, is an invaluable tool for researchers studying quorum sensing in microbiology, seeking to develop anti-virulence drugs, or exploring microbial ecology.[6] For optimal results, validation and optimization of the SPE method for the specific bacterial strain and culture conditions are recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adipogen.com [adipogen.com]
- 4. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polylc.com [polylc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Synthetic N-hexadecanoyl-L-Homoserine Lactone as a Standard in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression based on population density.[1] This process regulates a variety of phenotypes, including biofilm formation, virulence factor production, and antibiotic synthesis.[1][2][3] N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that plays a crucial role in the QS systems of various bacteria.[1][4] The ability to use synthetic C16-HSL as a standard is essential for accurately studying bacterial communication, screening for novel anti-quorum sensing therapeutics, and quantifying AHL production in biological samples.[5][6]
This document provides detailed protocols and application notes for the use of synthetic C16-HSL as a standard in common bioassays.
Signaling Pathway: Acyl-Homoserine Lactone (AHL)-Mediated Quorum Sensing
The canonical AHL-mediated quorum sensing circuit involves a LuxI-family synthase that produces the AHL signal molecule and a LuxR-family transcriptional regulator that binds the AHL and modulates gene expression. At low cell density, the concentration of the AHL is low. As the bacterial population grows, the AHL concentration surpasses a threshold, leading to the activation or repression of target genes.
Caption: General signaling pathway of AHL-mediated quorum sensing.
Quantitative Data Presentation
The use of a synthetic C16-HSL standard allows for the generation of standard curves to quantify its concentration in unknown samples and to determine the effective concentrations in various bioassays.
Table 1: Example Standard Curve Data for C16-HSL Quantification by HPLC-MS
| Standard Concentration (nM) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 50 | 759,935 |
| 100 | 1,525,678 |
| 500 | 7,630,112 |
Note: This data is illustrative. Actual values will vary based on instrumentation and experimental conditions.
Table 2: Effective Concentrations of AHLs in Bioassays
| AHL | Bioassay | Organism | Effective Concentration | Reference |
| C16-HSL | Biofilm Formation Inhibition | Chromobacterium violaceum | 0.25 - 1 mg/mL | [6][7] |
| C6-HSL | Lipid Accumulation Promotion | Chlorella vulgaris | 400 nM | [2] |
| C6-HSL | Electron Utilization Facilitation | Cathodic homoacetogens | 50 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of C16-HSL Standard Stock Solution
Objective: To prepare a concentrated stock solution of synthetic C16-HSL for use in bioassays.
Materials:
-
Synthetic this compound (C16-HSL) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh a precise amount of C16-HSL powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Due to the lipophilic nature of long-chain AHLs, ensure complete dissolution, which may be aided by gentle heating or sonication.[1][2]
-
Vortex the solution until the C16-HSL is completely dissolved.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or below.
Protocol 2: Violacein (B1683560) Inhibition Bioassay using Chromobacterium violaceum
Objective: To screen for potential quorum sensing inhibitors (QSIs) by measuring the inhibition of violacein production in C. violaceum in the presence of an exogenous AHL. C16-HSL can be used as a long-chain AHL control.
Caption: Experimental workflow for the violacein inhibition bioassay.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Tryptic Soy Broth (TSB)
-
Short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein production
-
Synthetic C16-HSL as a control or test compound
-
Test compounds (potential QSIs)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Grow a culture of C. violaceum in TSB overnight at 30°C.
-
Standardize the bacterial culture to a 0.5 McFarland standard.[7]
-
In a 96-well microplate, add TSB medium supplemented with a concentration of C6-HSL known to induce violacein production.
-
Add serial dilutions of the test compounds or the C16-HSL standard to the wells. Include a vehicle control (e.g., 1% DMSO).[7]
-
Inoculate the wells with the standardized C. violaceum culture.
-
Incubate the microplate at 30°C for 18-24 hours.[7]
-
After incubation, quantify the violacein production. This can be done by pelleting the bacteria, removing the supernatant, and resuspending the pellet in DMSO to solubilize the purple violacein pigment.[7]
-
Measure the absorbance of the DMSO-violacein solution at approximately 585 nm using a microplate reader.
-
A reduction in absorbance compared to the control indicates inhibition of quorum sensing.
Protocol 3: Quantification of C16-HSL using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To accurately quantify the concentration of C16-HSL in a biological sample using a synthetic standard.[5]
Materials:
-
Biological sample (e.g., bacterial culture supernatant)
-
Synthetic C16-HSL standard
-
Internal standard (optional but recommended)
-
Solvents for liquid-liquid extraction (e.g., ethyl acetate)
-
HPLC-MS system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the cell-free supernatant of the bacterial culture.
-
Extract the AHLs from the supernatant using an equal volume of a water-immiscible organic solvent like ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction process.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the synthetic C16-HSL stock solution in the same solvent used for the sample reconstitution to create a standard curve with known concentrations.[5]
-
-
HPLC-MS Analysis:
-
Inject the prepared samples and standards onto the HPLC-MS system.
-
Employ a suitable reversed-phase HPLC column for separation.
-
Use a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of C16-HSL.
-
-
Data Analysis:
-
Integrate the peak areas of the C16-HSL in both the standards and the samples.
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of C16-HSL in the unknown samples by interpolating their peak areas from the standard curve.[5]
-
Concluding Remarks
The use of synthetic this compound as a standard is indispensable for the reliable and reproducible study of quorum sensing. The protocols outlined in this document provide a foundation for researchers to quantify C16-HSL and to assess its role in various biological systems. Accurate quantification and the use of appropriate controls are critical for advancing our understanding of bacterial communication and for the development of novel strategies to combat bacterial pathogenesis.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Monitoring of N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This coordinated behavior influences a range of physiological processes, including biofilm formation, virulence factor production, and symbiosis. The ability to monitor the production of C16-HSL in real-time is crucial for understanding the dynamics of quorum sensing, identifying potential inhibitors for therapeutic purposes, and elucidating the role of this signaling molecule in bacterial pathogenesis and interactions.
This document provides detailed application notes and experimental protocols for the real-time monitoring of C16-HSL production using two primary methodologies: a bioluminescent biosensor assay and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway of this compound
In bacteria such as Sinorhizobium meliloti, the synthesis of long-chain AHLs, including C16-HSL, is governed by the SinI/SinR quorum-sensing system. The SinI protein, a LuxI-type synthase, catalyzes the formation of C16-HSL from S-adenosylmethionine (SAM) and a C16-acyl carrier protein (acyl-ACP). As the bacterial population density increases, the extracellular concentration of C16-HSL rises. Upon reaching a threshold concentration, C16-HSL diffuses back into the bacterial cells and binds to the SinR protein, a LuxR-type transcriptional regulator. This C16-HSL/SinR complex then binds to specific DNA sequences, known as sin boxes, located in the promoter regions of target genes, thereby modulating their transcription.
Application Notes and Protocols for N-hexadecanoyl-L-Homoserine Lactone in Host-Pathogen Interaction Studies
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression based on population density.[1][2] This regulation is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and motility.[2][3] N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL produced by various Gram-negative bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti and the photosynthetic bacterium Rhodopseudomonas capsulatus.[2] Due to their hydrophobic nature, long-chain AHLs like C16-HSL tend to be localized in the cellular environments of bacteria and may be transported between cells via outer membrane vesicles.[2][4] The study of C16-HSL in host-pathogen interactions is a growing field, offering insights into how bacteria communicate and manipulate their hosts. These application notes provide detailed protocols and data for researchers investigating the role of C16-HSL.
Physicochemical Properties
| Property | Value |
| Synonyms | C16-HSL, N-palmitoyl-L-homoserine lactone |
| Molecular Formula | C₂₀H₃₇NO₃ |
| Molecular Weight | 339.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for up to 3 months |
Data Presentation
The following tables summarize the quantitative effects of long-chain AHLs on various host cell responses and bacterial processes. While specific data for C16-HSL is emerging, data from the well-studied N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is included for comparative purposes, as it often serves as a model for long-chain AHL effects.
Table 1: Effects of Long-Chain AHLs on Host Immune Cell Responses
| AHL | Host Cell Type | Concentration | Observed Effect | Reference |
| 3-oxo-C12-HSL | Macrophages (RAW264.7) | 50 µM | -35% decrease in IL-1β expression, -40% decrease in TNF-α expression upon LPS and IFNγ stimulation.[5][6] | [5][6] |
| 3-oxo-C12-HSL | Human PBMCs | 25-100 µM | Dose-dependent decrease in TNF secretion upon LPS stimulation.[5] | [5] |
| 3-oxo-C12-HSL | Macrophages | Not specified | Induces apoptosis.[7] | [7] |
| 3-oxo-C12-HSL | Neutrophils | Not specified | Induces apoptosis.[7] | [7] |
| N-(2-hexadecynoyl)-l-homoserine lactone | Vero cells | 0.0039 to 1 mg/mL | Not toxic.[8][9] | [8][9] |
Table 2: Effects of Long-Chain AHLs on Bacterial Processes
| AHL | Bacterium | Concentration | Observed Effect | Reference |
| C8-HSL | Pseudoalteromonas galatheae | 200 µM | Significantly higher level of biofilm formation.[10] | [10] |
| N-(2-hexadecynoyl)-l-homoserine lactone | Chromobacterium violaceum | 0.25, 0.50, 1 mg/mL | Highly effective at inhibiting the production of HSLs and biofilm.[8][9] | [8][9] |
Signaling Pathways and Experimental Workflows
Quorum Sensing Signaling Pathway
The following diagram illustrates the general mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eauxdepluie.be [eauxdepluie.be]
- 5. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) as a Tool to Study Bacterial Virulence Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This intricate signaling system relies on the production, detection, and response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. The length of the acyl chain of these molecules can vary, and this variation contributes to the specificity of the signaling system.
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that plays a crucial role in regulating virulence factors in several bacterial species, including the opportunistic human pathogen Pseudomonas aeruginosa. The production and accumulation of C16-HSL trigger a signaling cascade that leads to the expression of a wide array of virulence factors, such as proteases, toxins like pyocyanin (B1662382), and the formation of biofilms. Understanding the mechanisms by which C16-HSL modulates these virulence factors is paramount for the development of novel anti-virulence strategies to combat bacterial infections.
These application notes provide a comprehensive guide for researchers to utilize C16-HSL as a tool to investigate bacterial virulence. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Signaling Pathways
The canonical quorum sensing pathway involving long-chain AHLs like C16-HSL in bacteria such as Pseudomonas aeruginosa is primarily mediated by the LasI/LasR system. The LasI synthase is responsible for the production of the AHL signal molecule. As the bacterial population density increases, the concentration of the AHL surpasses a threshold, leading to its binding and activation of the transcriptional regulator LasR. The AHL-LasR complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription. This leads to the production of a battery of virulence factors and also positively regulates other quorum sensing systems, like the rhl system.
Caption: Quorum sensing signaling pathway initiated by C16-HSL.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. The following are example templates for presenting data from the key experiments described in this document.
Table 1: Effect of C16-HSL on Biofilm Formation
| C16-HSL Concentration (µM) | OD595nm (Mean ± SD) | Biofilm Formation Inhibition (%) |
| 0 (Control) | 1.50 ± 0.12 | 0 |
| 1 | 1.25 ± 0.09 | 16.7 |
| 10 | 0.85 ± 0.07 | 43.3 |
| 50 | 0.40 ± 0.05 | 73.3 |
| 100 | 0.25 ± 0.03 | 83.3 |
Note: The data presented in this table is illustrative and will vary depending on the bacterial strain and experimental conditions. The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD595nm of Treated Well / OD595nm of Control Well)] x 100.
Table 2: Effect of C16-HSL on Pyocyanin Production
| C16-HSL Concentration (µM) | OD520nm (Mean ± SD) | Pyocyanin Concentration (µg/mL) |
| 0 (Control) | 0.80 ± 0.06 | 13.66 |
| 1 | 0.95 ± 0.08 | 16.22 |
| 10 | 1.20 ± 0.10 | 20.49 |
| 50 | 1.55 ± 0.13 | 26.46 |
| 100 | 1.80 ± 0.15 | 30.73 |
Note: The data presented in this table is illustrative. Pyocyanin concentration is calculated by multiplying the absorbance at 520 nm by 17.072.
Table 3: Effect of C16-HSL on Protease Activity
| C16-HSL Concentration (µM) | OD275nm (Mean ± SD) | Protease Activity (U/mL) |
| 0 (Control) | 0.25 ± 0.03 | 5.0 |
| 1 | 0.35 ± 0.04 | 7.0 |
| 10 | 0.50 ± 0.05 | 10.0 |
| 50 | 0.75 ± 0.06 | 15.0 |
| 100 | 0.90 ± 0.08 | 18.0 |
Note: The data presented in this table is illustrative. Protease activity units are calculated based on a standard curve of a known protease.
Table 4: Relative Gene Expression of Virulence Factors in Response to C16-HSL
| Gene | C16-HSL Concentration (µM) | Fold Change (vs. Control) |
| lasB (Elastase) | 10 | 5.2 |
| 50 | 12.8 | |
| phzA1 (Pyocyanin) | 10 | 8.1 |
| 50 | 20.5 | |
| rhlI (Rhamnolipid) | 10 | 3.7 |
| 50 | 9.3 |
Note: The data presented in this table is illustrative and represents the fold change in gene expression relative to an untreated control, normalized to a housekeeping gene.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of C16-HSL on bacterial virulence are provided below.
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
This protocol describes a quantitative method to assess biofilm formation by staining with crystal violet.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
This compound (C16-HSL) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to an OD600nm of 0.05.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Treatment: Add 100 µL of 2x concentrated C16-HSL solutions in the same medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). For the control wells, add 100 µL of medium.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.[1][2][3][4][5]
Caption: Workflow for the Crystal Violet biofilm formation assay.
Protocol 2: Pyocyanin Quantification Assay
This protocol details the extraction and quantification of pyocyanin from bacterial cultures.
Materials:
-
Bacterial culture supernatant
-
0.2 N Hydrochloric acid (HCl)
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow the bacterial strain in a suitable medium (e.g., King's A medium) in the presence of varying concentrations of C16-HSL for 24-48 hours.
-
Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.
-
Extraction: To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 5,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Acidification: Carefully transfer the lower chloroform layer to a new tube. Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Quantification: Measure the absorbance of the upper pink layer at 520 nm using a spectrophotometer.
-
Calculation: The concentration of pyocyanin (in µg/mL) is calculated using the formula: Pyocyanin Concentration = OD520nm x 17.072.[6][7][8]
Caption: Workflow for pyocyanin extraction and quantification.
Protocol 3: Protease Activity Assay (Azocasein Method)
This protocol describes a method to determine the total protease activity in bacterial supernatants using azocasein (B1165720) as a substrate.
Materials:
-
Bacterial culture supernatant
-
Azocasein solution (e.g., 5 mg/mL in Tris-HCl buffer, pH 7.5)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
10% (w/v) Trichloroacetic acid (TCA)
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow the bacterial strain in a suitable medium in the presence of varying concentrations of C16-HSL.
-
Supernatant Collection: Collect the cell-free supernatant by centrifugation.
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 100 µL of the azocasein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding 200 µL of 10% TCA. Incubate on ice for 15 minutes to precipitate the undigested substrate.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Quantification: Carefully transfer 150 µL of the supernatant to a 96-well plate and measure the absorbance at 366 nm or 440 nm (depending on the specific azocasein used).
-
Blank: Prepare a blank for each sample by adding the TCA before adding the supernatant to the azocasein solution.
-
Calculation: The protease activity is proportional to the absorbance, which can be quantified using a standard curve of a known protease like trypsin or proteinase K.[9][10][11]
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative study on the formation of Pseudomonas aeruginosa biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. Relative expression of Pseudomonas aeruginosa virulence genes analyzed by a real time RT-PCR method during lung infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Advancing the Quorum in Pseudomonas aeruginosa: MvaT and the Regulation of N-Acylhomoserine Lactone Production and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, such as biofilm formation and virulence factor production, in a population density-dependent manner. In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactone (AHL) signaling molecules. N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that plays a crucial role in the QS systems of various bacteria, including the nitrogen-fixing symbiont Sinorhizobium meliloti. The inhibition of C16-HSL signaling represents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance.
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for inhibitors of C16-HSL signaling. Detailed protocols for a bioluminescent reporter gene assay, data presentation guidelines, and visualizations of the signaling pathway and experimental workflow are included to facilitate the discovery of novel QS inhibitors.
C16-HSL Signaling Pathway
The canonical C16-HSL quorum sensing circuit, exemplified by the SinI/R system in Sinorhizobium meliloti, involves the synthesis of C16-HSL by the synthase SinI. As the bacterial population density increases, the extracellular concentration of C16-HSL rises. Upon reaching a threshold concentration, C16-HSL diffuses into the bacterial cells and binds to the transcriptional regulator SinR. The C16-HSL/SinR complex then dimerizes and binds to specific DNA sequences, known as sin boxes, located in the promoter regions of target genes, thereby activating their transcription. This leads to a coordinated change in gene expression throughout the bacterial population, regulating processes such as exopolysaccharide production and motility.
High-Throughput Screening (HTS) Workflow
The high-throughput screening process for identifying inhibitors of C16-HSL signaling typically involves a cell-based assay using a biosensor strain. This workflow is designed to be efficient and scalable for screening large compound libraries. The process begins with the preparation of the biosensor culture and the compound library in microplates. Following incubation, the signal from the reporter gene is measured, and potential hits are identified based on signal reduction. Hits are then subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency.
Experimental Protocols
Protocol 1: High-Throughput Screening for C16-HSL Inhibitors using a Sinorhizobium meliloti Bioluminescent Reporter Assay
This protocol describes a whole-cell-based high-throughput screening assay to identify inhibitors of C16-HSL signaling using a Sinorhizobium meliloti biosensor strain. This strain is engineered to produce a luminescent signal in response to long-chain AHLs like C16-HSL.
Materials:
-
Sinorhizobium meliloti biosensor strain (e.g., a strain containing a sinI promoter-driven luciferase reporter plasmid)
-
Tryptone-Yeast (TY) broth or other suitable growth medium
-
This compound (C16-HSL)
-
Compound library dissolved in Dimethyl Sulfoxide (DMSO)
-
Sterile 384-well white, clear-bottom microplates
-
Microplate reader with luminescence detection capabilities
-
Automated liquid handling system (recommended for high-throughput)
Procedure:
-
Biosensor Culture Preparation:
-
Inoculate a single colony of the S. meliloti biosensor strain into 5 mL of TY broth containing the appropriate antibiotic for plasmid maintenance.
-
Incubate overnight at 30°C with shaking (200 rpm).
-
The following day, subculture the overnight culture into fresh TY broth at a 1:100 dilution and grow to an OD₆₀₀ of 0.4-0.6.
-
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates.
-
Include appropriate controls:
-
Positive Control: DMSO (no inhibitor)
-
Negative Control: A known inhibitor of long-chain AHL signaling (if available) or wells without C16-HSL.
-
-
-
Assay Reaction Setup:
-
Prepare a master mix of the biosensor culture and C16-HSL in TY broth. The final concentration of C16-HSL should be at the EC₅₀ (the concentration that elicits 50% of the maximal response), which needs to be predetermined for the specific biosensor strain.
-
Dispense 50 µL of the master mix into each well of the 384-well plates containing the pre-spotted compounds. The final concentration of DMSO should not exceed 0.5% to avoid toxicity.
-
-
Incubation:
-
Seal the microplates with a breathable membrane to prevent evaporation while allowing for gas exchange.
-
Incubate the plates at 30°C for 4-6 hours with shaking (200 rpm). The optimal incubation time should be determined empirically to achieve a robust signal-to-background ratio.
-
-
Signal Detection:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative controls.
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
-
It is also advisable to perform a counter-screen for compounds that may inhibit bacterial growth or the luciferase enzyme directly. This can be done by testing the hit compounds against a constitutively expressing luciferase strain.
-
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for confirming the activity of primary hits and determining their potency (IC₅₀ value).
Materials:
-
Confirmed hit compounds
-
Sinorhizobium meliloti biosensor strain
-
TY broth
-
C16-HSL
-
Sterile 384-well white, clear-bottom microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Serial Dilution of Hit Compounds:
-
Prepare a serial dilution series for each confirmed hit compound in DMSO. A typical 8-point dilution series might range from 100 µM to 0.01 µM.
-
-
Assay Setup:
-
Follow the same procedure as in Protocol 1, but instead of a single concentration of each test compound, add the different concentrations from the serial dilution series to the assay plates.
-
-
Incubation and Signal Detection:
-
Incubate the plates and measure luminescence as described in Protocol 1.
-
-
Data Analysis:
-
For each compound, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.
-
Data Presentation
Quantitative data for known inhibitors of long-chain AHL signaling are summarized below. This table can be expanded as new inhibitors are identified and characterized.
| Compound Name | Target System | Biosensor Strain | IC₅₀ (µM) | Reference |
| V-06-018 | LasR | P. aeruginosa PAO-JP2 | 2.3 | [1] |
| PD12 | LasR | P. aeruginosa | 0.03 | |
| mBTL | LasR/RhlR | E. coli | >1000 (LasR) | [2] |
| mCTL | LasR/RhlR | E. coli | >1000 (LasR) | [2] |
| Ortho-vanillin | RhlR | E. coli | 151 | [3] |
| N-sulfonyl HSL analog | Violacein Production | C. violaceum | 1.66 - 4.91 | [4] |
Note: IC₅₀ values can vary depending on the specific assay conditions and biosensor strain used.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors targeting C16-HSL-mediated quorum sensing. The use of sensitive bioluminescent reporter assays allows for efficient screening of large compound libraries. The identified inhibitors can serve as valuable tool compounds for further research into the role of quorum sensing in bacterial physiology and as potential leads for the development of new anti-virulence therapies.
References
- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling N-hexadecanoyl-L-Homoserine lactone for Localization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, influencing phenotypes such as biofilm formation and virulence factor production.[1] Understanding the subcellular localization of C16-HSL is crucial for elucidating its mechanism of action and for developing novel antimicrobial strategies that target quorum sensing. Due to its hydrophobic nature, C16-HSL tends to associate with cellular membranes and is not freely diffusible, potentially being transported by efflux pumps or outer membrane vesicles.[1]
These application notes provide detailed protocols for labeling C16-HSL with fluorescent tags or biotin (B1667282) for use in localization studies.
Labeling Strategies for C16-HSL
The long acyl chain of C16-HSL provides a site for chemical modification to introduce labels. The primary strategies involve the synthesis of C16-HSL analogs bearing a fluorescent dye or a biotin moiety.
1. Fluorescent Labeling: This approach enables direct visualization of the molecule's distribution within cells using fluorescence microscopy techniques, including super-resolution microscopy for high-resolution localization.
2. Biotinylation: Biotin-labeled C16-HSL can be used for affinity-based pulldown assays to identify interacting proteins or for localization studies using streptavidin-conjugated probes (e.g., fluorescently labeled streptavidin or streptavidin-gold for electron microscopy).[2]
3. Radiolabeling: While useful for quantifying AHL production, radiolabeling is less suited for high-resolution spatial localization studies compared to fluorescence microscopy.[3][4]
A summary of the labeling strategies and their applications is provided in the table below.
| Labeling Strategy | Probe | Detection Method | Primary Application | Advantages | Disadvantages |
| Fluorescent Labeling | C16-HSL-Fluorophore | Fluorescence Microscopy (Confocal, Super-Resolution) | Subcellular localization | Direct visualization, high spatial resolution | Potential for steric hindrance by the fluorophore, photobleaching |
| Biotinylation | C16-HSL-Biotin | Streptavidin-conjugate (e.g., fluorescent, enzymatic) | Affinity purification, localization | High affinity of biotin-streptavidin interaction, versatile detection | Indirect detection, potential for background binding |
| Radiolabeling | ¹⁴C or ³H labeled C16-HSL | Autoradiography, Scintillation counting | Quantification of uptake and distribution | High sensitivity for quantification | Low spatial resolution, safety considerations |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled C16-HSL
This protocol describes a general method for synthesizing a fluorescently labeled C16-HSL analog. The synthesis involves coupling a fluorescent dye with a modified hexadecanoic acid, followed by conjugation to L-homoserine lactone.
Materials:
-
16-aminohexadecanoic acid
-
Fluorescent dye with an amine-reactive group (e.g., NHS ester of Alexa Fluor™ 488, FITC)
-
L-homoserine lactone hydrobromide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Activation of 16-aminohexadecanoic acid:
-
Dissolve 16-aminohexadecanoic acid in anhydrous DMF.
-
Add an equimolar amount of the amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS ester).
-
Add TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction progress by TLC.
-
-
Purification of the fluorescently labeled fatty acid:
-
Once the reaction is complete, purify the product by silica gel column chromatography to remove unreacted starting materials.
-
-
Coupling of fluorescently labeled fatty acid to L-homoserine lactone:
-
Dissolve the purified fluorescently labeled fatty acid in anhydrous DCM.
-
Add equimolar amounts of L-homoserine lactone hydrobromide, DCC, and NHS.
-
Add TEA to neutralize the hydrobromide.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Purification of fluorescent C16-HSL:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the final product by silica gel column chromatography.
-
Confirm the identity and purity of the product using mass spectrometry and NMR.
-
A diagram of the synthesis workflow is shown below.
Caption: Workflow for the synthesis of fluorescently labeled C16-HSL.
Protocol 2: Localization of Fluorescent C16-HSL in Bacteria using Fluorescence Microscopy
This protocol details the use of the synthesized fluorescent C16-HSL for localization studies in bacteria.
Materials:
-
Bacterial culture of interest
-
Fluorescent C16-HSL
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope (confocal or super-resolution)
-
Immersion oil
Procedure:
-
Bacterial Cell Preparation:
-
Grow the bacterial culture to the desired growth phase (e.g., mid-log or stationary).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to the desired density.
-
-
Labeling:
-
Add the fluorescent C16-HSL to the bacterial cell suspension at a final concentration to be determined empirically (typically in the low micromolar range).
-
Incubate the cells with the probe for a specific time (e.g., 30-60 minutes) at the appropriate temperature for the bacterial species.
-
-
Washing:
-
Centrifuge the labeled cells to pellet them and remove the supernatant containing unbound probe.
-
Wash the cells twice with PBS to reduce background fluorescence.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
For high-resolution imaging, consider using super-resolution techniques like STORM or PALM.[5][6]
-
A diagram of the experimental workflow is provided below.
Caption: Experimental workflow for localizing fluorescent C16-HSL in bacteria.
C16-HSL Signaling Pathway
C16-HSL is a signaling molecule in the LuxI/LuxR-type quorum-sensing system.[1] The general mechanism involves the synthesis of C16-HSL by a LuxI homolog, its accumulation in the environment, and its binding to a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.
The signaling pathway can be summarized as follows:
-
Synthesis: A LuxI-type synthase (e.g., SinI) synthesizes C16-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP).[7]
-
Accumulation and Transport: As the bacterial population density increases, C16-HSL accumulates. Due to its long acyl chain, it is thought to be actively transported out of the cell, possibly via efflux pumps.[1]
-
Binding to Regulator: C16-HSL binds to a cytoplasmic LuxR-type transcriptional regulator (e.g., SinR).
-
Transcriptional Regulation: The C16-HSL/SinR complex binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to the activation or repression of their transcription.
-
Phenotypic Outcomes: The changes in gene expression lead to various phenotypes, such as biofilm formation, virulence factor production, and secondary metabolite synthesis.
A diagram of the C16-HSL signaling pathway is presented below.
Caption: The C16-HSL quorum sensing signaling pathway.
Expected Quantitative Data
The following table provides a conceptual summary of expected quantitative outcomes from localization studies using labeled C16-HSL. Actual values will depend on the specific bacterial species, experimental conditions, and imaging setup.
| Parameter | Fluorescent C16-HSL | Biotinylated C16-HSL | Notes |
| Spatial Resolution | 20-50 nm (Super-resolution) | >200 nm (Diffraction-limited) | Super-resolution microscopy offers significantly higher resolution. |
| Signal-to-Noise Ratio | Moderate to High | High | Dependent on probe concentration and washing efficiency. |
| Binding Affinity (Kd to LuxR) | Expected to be similar to native C16-HSL | Expected to be similar to native C16-HSL | The label should not significantly alter the binding affinity. |
| Cellular Uptake | Concentration-dependent | Concentration-dependent | Can be quantified by measuring intracellular fluorescence intensity. |
Troubleshooting
-
High Background Fluorescence:
-
Optimize the concentration of the fluorescent probe.
-
Increase the number and duration of washing steps.
-
Use a blocking agent if non-specific binding is suspected.
-
-
No or Weak Signal:
-
Increase the concentration of the labeled probe.
-
Increase the incubation time.
-
Check the functionality of the microscope and filter sets.
-
Verify the synthesis and purity of the labeled C16-HSL.
-
-
Photobleaching:
-
Use an anti-fade mounting medium.
-
Minimize the exposure time and laser power during imaging.
-
Choose a more photostable fluorophore.
-
These application notes and protocols provide a framework for researchers to begin investigating the localization of C16-HSL. The specific details of the experiments may need to be optimized for the particular biological system under study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-dodecanoyl-L-Homoserine lactone-3-hydrazone-biotin - Cayman Chemical [bioscience.co.uk]
- 3. Acylated homoserine lactone detection in Pseudomonas aeruginosa biofilms by radiolabel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple N-acyl homoserine lactone signals of Rhizobium leguminosarum are synthesized in a distinct temporal pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 6. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensitive Detection of N-hexadecanoyl-L-Homoserine Lactone using Electrospray Ionization-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the sensitive and quantitative analysis of N-hexadecanoyl-L-homoserine lactone (C16-HSL), a key long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The protocols detailed herein utilize Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to achieve high selectivity and sensitivity. This application note includes detailed procedures for sample preparation from bacterial cultures, a validated LC-MS/MS method, and expected quantitative performance data. Additionally, it provides visual representations of the experimental workflow and the pertinent C16-HSL signaling pathways in Sinorhizobium meliloti and Rhodobacter capsulatus to facilitate a deeper understanding of the biological context and the analytical procedure.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors. In many Gram-negative bacteria, this process is mediated by the synthesis and detection of small signaling molecules, most commonly N-acyl homoserine lactones (AHLs). This compound (C16-HSL) is a significant long-chain AHL that regulates diverse physiological processes, including symbiosis, virulence, and genetic exchange in various bacteria such as Sinorhizobium meliloti and Rhodobacter capsulatus.[1]
The accurate and sensitive detection of C16-HSL is crucial for understanding its role in bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics. Electrospray ionization-mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical platform for the specific and sensitive quantification of AHLs from complex biological matrices.[2] This document outlines a robust protocol for the analysis of C16-HSL.
Data Presentation
The quantitative performance of the described LC-ESI-MS/MS method for C16-HSL analysis is summarized below. These values are based on typical performance for long-chain AHLs and may vary depending on the specific instrumentation and matrix effects.[3]
Table 1: Mass Spectrometry Parameters for C16-HSL
| Parameter | Value | Reference |
| Analyte | This compound | |
| Formula | C₂₀H₃₇NO₃ | [1] |
| Molecular Weight | 339.5 g/mol | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Precursor Ion ([M+H]⁺) | m/z 340.3 | Calculated |
| Primary Product Ion | m/z 102.1 (Lactone ring fragment) | [4] |
Table 2: Typical Quantitative Performance for C16-HSL Analysis
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 nM | Estimated based on similar long-chain AHLs. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 nM | Estimated based on typical LC-MS/MS performance. |
| Linearity Range | 1.0 - 1000 nM | Expected linear range with R² > 0.99.[3] |
| Accuracy | 85 - 115% | Within acceptable limits for bioanalytical methods. |
| Precision (%RSD) | < 15% | Repeatability and intermediate precision. |
Experimental Protocols
Sample Preparation: Extraction of C16-HSL from Bacterial Culture
This protocol is designed for the extraction of C16-HSL from the supernatant of bacterial cultures.
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (HPLC grade).
-
Anhydrous sodium sulfate (B86663).
-
Conical centrifuge tubes (50 mL).
-
High-speed centrifuge.
-
Rotary evaporator or nitrogen evaporator.
-
Methanol (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 50 mL conical tube.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Vortex the mixture vigorously for 2 minutes and then allow the phases to separate.
-
Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean flask.
-
Repeat the extraction (steps 3-5) two more times, pooling the organic phases.
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of HPLC-grade methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-ESI-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 50% B
-
18.1-25 min: Re-equilibrate at 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition:
-
Precursor Ion (Q1): m/z 340.3
-
Product Ion (Q3): m/z 102.1
-
Dwell Time: 100 ms
-
Collision Energy: 20 eV
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for C16-HSL detection.
Signaling Pathways
The SinI/ExpR system in S. meliloti is a well-characterized quorum-sensing circuit where SinI synthesizes long-chain AHLs, including C16-HSL. These AHLs then bind to the LuxR-type transcriptional regulator ExpR, modulating the expression of genes involved in symbiosis and exopolysaccharide production.[5][6]
Caption: C16-HSL signaling in Sinorhizobium meliloti.
In Rhodobacter capsulatus, the GtaI/GtaR system regulates the production of a Gene Transfer Agent (GTA), a phage-like particle that mediates horizontal gene transfer. GtaI synthesizes C16-HSL, which, at high cell densities, binds to the regulator GtaR, leading to the expression of GTA genes.[7][8]
Caption: C16-HSL signaling in Rhodobacter capsulatus.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinI- and expR-dependent quorum sensing in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-hexadecanoyl-L-Homoserine lactone stability issues and degradation in media
Welcome to the technical support center for N-hexadecanoyl-L-Homoserine lactone (C16-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, degradation, and handling of C16-HSL in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C16-HSL) and why is its stability a concern?
A1: this compound (C16-HSL) is a bacterial quorum-sensing signal molecule, also known as an autoinducer.[1] It consists of a homoserine lactone ring attached to a 16-carbon acyl chain.[1] The biological activity of C16-HSL depends on the integrity of this lactone ring. The ring is susceptible to hydrolysis (a process called lactonolysis), which renders the molecule inactive.[2][3] Understanding its stability is critical for designing experiments with reproducible outcomes, as degradation can lead to a loss of biological activity and inconsistent results.[4]
Q2: What are the main factors that cause C16-HSL to degrade in media?
A2: The primary factors leading to the degradation of C16-HSL and other N-Acyl Homoserine Lactones (AHLs) are:
-
pH: The lactone ring is prone to hydrolysis under alkaline (high pH) conditions.[2][5][6] This pH-dependent lactonolysis is a major cause of AHL inactivation in culture media, which often becomes alkaline during stationary phase growth.[2][6]
-
Temperature: Increased temperature accelerates the rate of lactone ring hydrolysis.[2][5][6]
-
Enzymatic Degradation: Some bacteria produce quorum-quenching enzymes, such as lactonases and acylases, that specifically degrade AHLs.[7][8][9] Lactonases hydrolyze the lactone ring, while acylases cleave the amide bond, separating the acyl chain from the homoserine lactone moiety.[7][9][10]
Q3: How does the acyl chain length of an AHL affect its stability?
A3: The length of the N-acyl side chain is a key determinant of an AHL's stability. AHLs with longer acyl chains, like C16-HSL, are generally more stable and less susceptible to spontaneous lactonolysis than those with short acyl chains.[2][6] For an AHL to be functional under physiological conditions, an acyl side chain of at least four carbons is typically required.[2][6]
Q4: How should I prepare and store stock solutions of C16-HSL to ensure stability?
A4: To ensure the stability of your C16-HSL:
-
Solvent Selection: Dissolve C16-HSL in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or chloroform.[1][11] Avoid using primary alcohols like ethanol, as they have been shown to open the lactone ring.[11]
-
Storage Temperature: Store stock solutions at -20°C for long-term stability.[1][11] The solid form is stable for at least four years when stored at -20°C.[1][11]
-
Preventing Hydrolysis: For stock solutions in DMSO, adding a small amount of glacial acetic acid (e.g., 0.2%) can help prevent the auto-hydrolysis of the lactone bond, which is highly pH-dependent.[12]
-
Handling: Minimize freeze-thaw cycles to maintain the integrity of the compound.
Q5: Is C16-HSL readily diffusible across cell membranes?
A5: Unlike short-chain AHLs, C16-HSL and other hydrophobic, long-chain AHLs tend to localize in more lipophilic environments and do not diffuse freely through the cell membrane.[1] Their transport out of bacterial cells may be facilitated by efflux pumps or occur via outer membrane vesicles.[1]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving C16-HSL.
Issue 1: No or Low Biological Response to C16-HSL
Q: I've added C16-HSL to my experiment, but I'm not observing the expected biological response (e.g., no reporter gene activation). What could be the cause?
A: This is a common issue that can stem from several sources. Follow this guide to diagnose the problem.
-
Potential Cause 1: Degradation of C16-HSL.
-
Troubleshooting Step: Verify the pH of your experimental medium. AHLs degrade in alkaline conditions.[2][6] Ensure your medium is buffered and does not drift to a high pH during the experiment.
-
Solution: Use a well-buffered medium. If possible, perform a time-course experiment and measure the pH at each time point. Slightly acidic conditions can improve stability.[4]
-
-
Potential Cause 2: Sub-optimal Concentration.
-
Troubleshooting Step: The effective concentration of C16-HSL can be highly dependent on the specific bacterial strain and experimental system.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your assay, which can vary from nanomolar to micromolar levels.[4] Also, verify the concentration of your stock solution.
-
-
Potential Cause 3: Issues with the Reporter Strain.
-
Troubleshooting Step: If using a biosensor or reporter strain, the strain itself may be the issue. Some bacteria have efflux pumps that actively remove AHLs, reducing the intracellular concentration.[4] The reporter system's regulatory components (e.g., a LuxR-type receptor) could also be non-functional due to mutation.[4]
-
Solution: Verify the integrity and functionality of your reporter strain. Use a positive control with a known, functional AHL for that specific reporter if available. If you suspect efflux pump activity, research known inhibitors for your bacterial species, though this can introduce confounding variables.
-
-
Potential Cause 4: Improper Storage or Handling.
Issue 2: High Variability Between Experimental Replicates
Q: My results with C16-HSL are inconsistent across replicates. What are the likely causes?
A: High variability often points to inconsistencies in experimental setup or degradation over time.
-
Potential Cause 1: Inconsistent C16-HSL Degradation.
-
Troubleshooting Step: Small differences in pH or temperature between replicates can lead to different degradation rates. If your experiment involves live cells, differences in growth phase can lead to pH changes or the production of quorum-quenching enzymes.[2][7]
-
Solution: Standardize all experimental conditions meticulously. Ensure uniform temperature, aeration, and initial cell densities (OD600).[4] Use a master mix for reagents to minimize pipetting variability.[4]
-
-
Potential Cause 2: Hydrophobicity and Adsorption.
-
Troubleshooting Step: C16-HSL is a hydrophobic molecule.[1] It may adsorb to the surfaces of plasticware (e.g., microtiter plates, pipette tips), leading to inconsistent final concentrations in the medium.
-
Solution: Consider using low-adhesion plasticware. When preparing dilutions, ensure thorough mixing at each step. Including a small, non-inhibitory concentration of a surfactant like Tween 20 might help, but this must be validated for your specific assay.
-
-
Potential Cause 3: Pipetting Errors.
-
Troubleshooting Step: Given the small volumes often used for adding stock solutions, minor pipetting errors can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and practice proper technique.[4] Prepare intermediate dilutions rather than adding very small volumes of a highly concentrated stock directly to your final volume.
-
Quantitative Data Summary
The stability of N-Acyl Homoserine Lactones (AHLs) is quantitatively influenced by several factors. The following table summarizes these relationships.
| Factor | Effect on Stability | Quantitative Relationship / Observation | Citation(s) |
| pH | Decreases with increasing pH | The rate of lactonolysis (ring opening) increases significantly at alkaline pH. For example, the lactone ring of C4-HSL is largely intact at pH 5-6 but is completely opened at pH 8. | [2][6] |
| Temperature | Decreases with increasing temperature | Raising the temperature from 22°C to 37°C increases the rate of hydrolysis (ring opening) for AHLs. | [2][5][6] |
| Acyl Chain Length | Increases with longer acyl chains | The rate of hydrolysis is reduced as the length of the N-linked acyl side chain increases. Long-chain AHLs (e.g., C8-HSL, 3-oxo-C12-HSL) are more stable than short-chain AHLs (e.g., C4-HSL). | [2][6] |
| Acyl Chain Substitution | Can decrease stability | The presence of a 3-oxo group on the acyl chain can increase the rate of hydrolysis compared to an unsubstituted chain of the same length. | [2] |
| Enzymes | Decreases in the presence of QQ enzymes | Quorum-quenching (QQ) enzymes like lactonases and acylases actively degrade AHLs, significantly reducing their half-life in a biological system. | [7][8][9] |
Experimental Protocols
Protocol: Assessing the Stability of C16-HSL in Liquid Media
This protocol provides a general framework for determining the stability of C16-HSL under specific experimental conditions (e.g., different media, pH, or temperatures).
Objective: To quantify the concentration of active C16-HSL over time in a liquid medium.
Materials:
-
C16-HSL (solid)
-
DMSO (anhydrous)
-
Experimental medium (e.g., LB broth, M9 minimal media), buffered to the desired pH
-
Sterile tubes or flasks
-
Incubator/shaker set to the desired temperature
-
Ethyl acetate (B1210297) (HPLC grade)
-
A method for AHL detection:
Methodology:
-
Preparation of C16-HSL Stock Solution:
-
Prepare a concentrated stock solution of C16-HSL (e.g., 10-20 mM) in anhydrous DMSO.[12]
-
Store the stock solution in small aliquots at -20°C.
-
-
Experimental Setup:
-
Dispense the experimental medium into a series of sterile tubes or flasks.
-
Spike the medium with C16-HSL from the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and non-inhibitory to any biosensor strains to be used.
-
Include a "time zero" control.
-
Incubate the tubes/flasks under the desired experimental conditions (e.g., 37°C with shaking).
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 1 mL) from the incubating medium.
-
Immediately process the sample to halt any further degradation. This can be done by extraction or by freezing at -80°C until analysis.
-
-
Extraction of C16-HSL:
-
For each sample, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge to separate the phases.
-
Carefully collect the upper organic phase (containing the C16-HSL) into a new tube.
-
Evaporate the ethyl acetate to dryness using a speed vacuum concentrator or a gentle stream of nitrogen.
-
Re-suspend the dried extract in a small, known volume of an appropriate solvent (e.g., DMSO or mobile phase for HPLC) for analysis.[15]
-
-
Quantification of C16-HSL:
-
Using a Biosensor:
-
Perform a bioassay using the re-suspended extracts.[13][16] This typically involves adding the extract to a culture of the biosensor strain and measuring the reporter output (e.g., colorimetric change, fluorescence, or luminescence) after a set incubation period.[8][15]
-
Create a standard curve using known concentrations of freshly prepared C16-HSL to correlate the reporter signal with concentration.
-
-
Using HPLC or LC-MS/MS:
-
-
Data Analysis:
-
Plot the concentration of C16-HSL versus time.
-
From this plot, you can determine the degradation kinetics and calculate the half-life of C16-HSL under your specific experimental conditions.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to C16-HSL stability and analysis.
Caption: Primary degradation pathways for C16-HSL.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 8. Degradation of N-Acyl-l-Homoserine Lactones by Bacillus cereus in Culture Media and Pork Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) for Biofilm Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-hexadecanoyl-L-Homoserine lactone (C16-HSL) for inducing bacterial biofilm formation. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C16-HSL) and what is its role in biofilm formation?
A1: this compound (C16-HSL) is a type of N-acyl homoserine lactone (AHL), which are small signaling molecules involved in quorum sensing in Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[1] At a certain threshold concentration, C16-HSL binds to a transcriptional regulator protein (a LuxR homolog), leading to the activation of genes responsible for various collective behaviors, including biofilm formation.[2]
Q2: What is the optimal concentration of C16-HSL to induce biofilm formation?
A2: The optimal concentration of C16-HSL is highly dependent on the bacterial species, strain, and experimental conditions. Generally, effective concentrations for long-chain AHLs like C16-HSL can range from the nanomolar (nM) to the micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain.
Q3: How should I prepare a stock solution of C16-HSL?
A3: C16-HSL is a hydrophobic molecule with limited solubility in aqueous solutions. Stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare a high-concentration stock (e.g., 10-100 mM) and then dilute it to the final working concentration in the culture medium. Store stock solutions at -20°C to maintain stability.[3][4]
Q4: Can the solvent used to dissolve C16-HSL affect my experiment?
A4: Yes, the solvent can significantly impact the experiment. High concentrations of solvents like DMSO can inhibit bacterial growth and even biofilm formation.[5][6][7][8] It is essential to include a solvent control in your experiments, where the bacterial culture is treated with the same concentration of the solvent used to deliver the C16-HSL, to account for any solvent-specific effects. Some studies have even shown that low concentrations of DMSO can sometimes stimulate biofilm formation in certain bacteria.[5]
Q5: How can I quantify the amount of biofilm formed?
A5: The most common method for quantifying biofilm formation in a laboratory setting is the crystal violet (CV) assay.[9] This method involves staining the biofilm with crystal violet, washing away excess stain, and then solubilizing the bound dye. The amount of solubilized dye is then measured using a spectrophotometer, which correlates with the total biofilm biomass.[9]
Data Presentation: Effective Concentrations of Long-Chain AHLs for Biofilm Modulation
The following table summarizes effective concentrations of various long-chain N-acyl homoserine lactones (AHLs) on biofilm formation in different bacterial species. This data can serve as a starting point for designing dose-response experiments for C16-HSL.
| AHL Molecule | Bacterial Species | Effective Concentration Range | Effect on Biofilm Formation | Reference |
| 3-oxo-C16-HSL | Pseudoalteromonas galatheae | Not specified, but induced biofilm | Induction | [1] |
| C16-HSL | Sinorhizobium meliloti | 3.5 µM | No significant induction of swarming | [10] |
| 3-oxo-C14-HSL | Sinorhizobium meliloti | 0.15–15 nM | Induction of sinI gene expression | [10] |
| 3-oxo-C12-HSL | Vibrio alginolyticus | 2-20 µM | Increased biofilm formation | [11] |
| C8-HSL | Pseudoalteromonas galatheae | 50-200 µM | Increased biofilm formation | [12] |
Experimental Protocols
Protocol 1: Preparation of C16-HSL Stock Solution
Materials:
-
This compound (C16-HSL) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of C16-HSL to prepare a 100 mM stock solution.
-
In a sterile microcentrifuge tube, dissolve the calculated mass of C16-HSL in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Due to the hydrophobic nature of C16-HSL, gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Microtiter Plate Biofilm Induction Assay
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
C16-HSL stock solution (from Protocol 1)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium. The next day, dilute the overnight culture 1:100 in fresh medium.
-
Assay Setup:
-
Prepare serial dilutions of the C16-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "no C16-HSL" control (bacteria in medium only).
-
Include a "solvent control" for each concentration of C16-HSL tested (bacteria in medium with the corresponding concentration of DMSO).
-
Add 200 µL of each prepared solution to at least three replicate wells of a 96-well plate.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for your bacterial strain for 24-72 hours.
-
Crystal Violet Staining:
-
Gently discard the planktonic culture from each well.
-
Wash each well twice with 250 µL of PBS to remove non-adherent cells.
-
Add 250 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 250 µL of water.
-
-
Quantification:
-
Add 250 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Incubate for 15 minutes at room temperature.
-
Transfer 200 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathway
Caption: C16-HSL mediated quorum sensing signaling pathway.
Experimental Workflow
References
- 1. Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials | Semantic Scholar [semanticscholar.org]
- 8. Synergistic effect of antibiotics, α-linolenic acid and solvent type against Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting insolubility of N-hexadecanoyl-L-Homoserine lactone in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexadecanoyl-L-Homoserine lactone (C16-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (C16-HSL) and what is its primary biological role?
A1: this compound (C16-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] It is a bacterial quorum-sensing signal, used by various Gram-negative bacteria to regulate gene expression in a cell-density dependent manner. This process is crucial for coordinating collective behaviors such as biofilm formation, virulence factor production, and symbiotic interactions with host organisms.[1][3] C16-HSL is notably produced by bacteria such as Sinorhizobium meliloti, a nitrogen-fixing symbiont of legumes.[1][4]
Q2: What are the main challenges when working with C16-HSL in aqueous solutions?
A2: The primary challenge in working with C16-HSL is its very low solubility in aqueous solutions.[5] This is due to its long, hydrophobic 16-carbon acyl chain, which makes the molecule highly lipophilic.[1] Consequently, researchers often observe precipitation or the formation of a film on the surface of aqueous media when attempting to dissolve C16-HSL directly. Additionally, the lactone ring of C16-HSL is susceptible to hydrolysis, especially at alkaline pH, which can lead to inactivation of the molecule.[6][7]
Q3: What are the recommended solvents for preparing a stock solution of C16-HSL?
A3: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of C16-HSL in an appropriate organic solvent. The most commonly recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[8][9] Chloroform can also be used, with a reported solubility of 1 mg/mL.[1] For a related compound, N-3-oxo-hexadecanoyl-L-Homoserine lactone, the solubility in DMSO and DMF is approximately 20 mg/mL.[8] It is crucial to use anhydrous solvents to prevent hydrolysis of the lactone ring during storage.
Q4: Are there any solvents that should be avoided when working with C16-HSL?
A4: Yes. Primary alcohols such as ethanol (B145695) are not recommended for preparing stock solutions of C16-HSL.[8][9][10] This is because they have been shown to cause the opening of the lactone ring, leading to the inactivation of the molecule.[8][9][10]
Q5: How should I store C16-HSL solid and its stock solutions?
A5: Solid C16-HSL should be stored at -20°C, where it is stable for at least two years.[2] Stock solutions prepared in an anhydrous organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5] When stored properly, stock solutions in DMSO can be stable for extended periods.
Troubleshooting Guide
Issue 1: C16-HSL is not dissolving in my aqueous buffer/medium.
-
Possible Cause: C16-HSL is a highly lipophilic molecule with very low solubility in water-based solutions. Direct dissolution in aqueous buffers is often unsuccessful.
-
Recommended Solution:
-
Prepare a high-concentration stock solution of C16-HSL in an anhydrous organic solvent such as DMSO or DMF. A concentration of 10-20 mg/mL is a good starting point.
-
To prepare your aqueous working solution, dilute the stock solution into your buffer or medium with vigorous vortexing. It is advisable to add the C16-HSL stock solution to the aqueous medium while it is being mixed to aid dispersion and prevent localized precipitation.
-
Ensure the final concentration of the organic solvent in your experimental setup is low (typically ≤ 0.5%) to avoid any off-target effects on your biological system.[5][11] Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
-
Issue 2: I observe a white precipitate in my aqueous working solution after dilution from the stock.
-
Possible Cause: The concentration of C16-HSL in your final working solution may still be above its solubility limit in the aqueous medium, even with the presence of a small amount of organic solvent.
-
Recommended Solutions:
-
Sonication: Briefly sonicate your working solution in a water bath to help disperse the compound and break down any small precipitates.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) may aid in dissolution. However, be cautious as elevated temperatures can potentially accelerate the hydrolysis of the lactone ring, especially at non-neutral pH.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of C16-HSL in your experiments.
-
Increase Solvent Concentration (with caution): In some cases, a slightly higher final concentration of the organic solvent (e.g., up to 1% DMSO) might be necessary to maintain solubility. However, it is critical to first test the tolerance of your specific cells or experimental system to this higher solvent concentration.
-
Issue 3: I am not observing the expected biological activity of C16-HSL in my experiments.
-
Possible Causes:
-
Inactivation due to Hydrolysis: The lactone ring of C16-HSL is susceptible to hydrolysis and inactivation, particularly at alkaline pH (pH > 7).[6][12]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution or storage in non-anhydrous solvents can lead to degradation.
-
Low Bioavailability in the Experimental System: Due to its lipophilic nature, C16-HSL may adsorb to plasticware or aggregate in aqueous solutions, reducing its effective concentration.
-
-
Recommended Solutions:
-
pH Control: Ensure that the pH of your aqueous buffers and media is at or slightly below neutral. The stability of the lactone ring decreases as the pH becomes more alkaline.[6]
-
Fresh Working Solutions: Always prepare fresh working solutions of C16-HSL from your stock immediately before use. Do not store C16-HSL in aqueous solutions for extended periods.
-
Proper Stock Solution Handling: Aliquot your stock solution to minimize freeze-thaw cycles. Use anhydrous DMSO for preparing the stock.
-
Consider Carrier Molecules: For certain applications, the use of carrier molecules like cyclodextrins might be explored to enhance the solubility and bioavailability of hydrophobic compounds in aqueous solutions.
-
Quantitative Data
| Compound | Solvent | Solubility | Reference(s) |
| This compound (C16-HSL) | Chloroform | 1 mg/mL | [1] |
| N-3-oxo-hexadecanoyl-L-Homoserine lactone | DMSO | ~20 mg/mL | [8] |
| N-3-oxo-hexadecanoyl-L-Homoserine lactone | Dimethylformamide (DMF) | ~20 mg/mL | [8] |
| N-dodecanoyl-L-Homoserine lactone (C12-HSL) | Chloroform | ~10 mg/mL | [13] |
| N-dodecanoyl-L-Homoserine lactone (C12-HSL) | DMSO | ~1 mg/mL | [13] |
| N-dodecanoyl-L-Homoserine lactone (C12-HSL) | Dimethylformamide (DMF) | ~1 mg/mL | [13] |
| N-hexanoyl-L-Homoserine lactone (C6-HSL) | DMSO | ~30 mg/mL | [9][10] |
| N-hexanoyl-L-Homoserine lactone (C6-HSL) | Dimethylformamide (DMF) | ~30 mg/mL | [9][10] |
| N-hexanoyl-L-Homoserine lactone (C6-HSL) | PBS (pH 7.2) | ~10 mg/mL | [10] |
Note: The solubility of acyl-homoserine lactones in aqueous solutions decreases significantly as the length of the acyl chain increases. Therefore, the aqueous solubility of C16-HSL is expected to be substantially lower than that of C6-HSL.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of C16-HSL in DMSO
Materials:
-
This compound (C16-HSL) solid (MW: 339.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh out 3.4 mg of C16-HSL solid on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the C16-HSL.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of C16-HSL for Cell-Based Assays
Materials:
-
10 mM C16-HSL stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the desired experimental temperature
-
Sterile pipette tips and tubes
-
Vortex mixer
Procedure:
-
Thawing the Stock: Thaw an aliquot of the 10 mM C16-HSL stock solution at room temperature.
-
Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dilution: While vortexing the pre-warmed aqueous buffer or medium, add the calculated volume of the C16-HSL stock solution drop-wise. Continuous mixing during the addition is crucial to prevent precipitation.
-
Final Mixing: Vortex the final working solution for another 30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately in your experiments. Do not store aqueous solutions of C16-HSL.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without C16-HSL) to your aqueous buffer or medium. This is essential to account for any effects of the solvent on your experimental system.
Visualizations
Signaling Pathway of C16-HSL in Sinorhizobium meliloti
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS-Number 87206-01-7 - Order from Chemodex [chemodex.com]
- 3. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinI- and expR-dependent quorum sensing in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Identifying and minimizing interference in N-hexadecanoyl-L-Homoserine lactone signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexadecanoyl-L-Homoserine lactone (C16-HSL) signaling assays.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in C16-HSL signaling assays?
Interference in C16-HSL signaling assays can arise from several sources, broadly categorized as:
-
Sample Matrix Effects: Components in complex biological samples (e.g., cell culture media, tissue extracts, soil samples) can interfere with the assay. These matrix effects can either enhance or suppress the signal in both mass spectrometry and bioassay-based methods.[1][2]
-
Presence of Interfering Compounds: The sample may contain compounds that structurally mimic C16-HSL and either agonize or antagonize the LuxR-type receptor in biosensor assays. Examples include other N-acyl-homoserine lactones (AHLs) and certain flavonoids or phenolic compounds.[3][4][5][6]
-
Enzymatic Degradation of C16-HSL: The presence of quorum quenching enzymes, such as AHL lactonases or acylases, in the sample or from contaminating microorganisms can degrade C16-HSL, leading to a loss of signal.[7][8]
-
Instability of C16-HSL: C16-HSL is susceptible to lactonolysis (hydrolysis of the lactone ring) under alkaline pH conditions and at elevated temperatures, rendering it inactive.[9]
2. How can I minimize interference from my sample matrix?
To minimize matrix effects, consider the following strategies:
-
Sample Preparation: Employ robust sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and remove interfering components.
-
Internal Standards (for LC-MS/MS): Use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to C16-HSL. The SIL-IS is added to the sample at the beginning of the extraction process and co-elutes with the analyte, allowing for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.
-
Matrix-Matched Calibration Curves (for LC-MS/MS): Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for signal suppression or enhancement.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the assay.
3. What can cause false positive or false negative results in my C16-HSL bioassay?
False Positives:
-
Other Agonistic AHLs: Some LuxR-based biosensors are not entirely specific to C16-HSL and can be activated by other long-chain AHLs present in the sample.
-
Non-AHL Agonists: Certain compounds, although structurally different from AHLs, may be able to bind to and activate the LuxR receptor, leading to a false positive signal.
-
Increased Expression of the Reporter Gene: Some compounds in the sample might independently induce the expression of the reporter gene (e.g., luciferase, β-galactosidase) without activating the LuxR receptor.[4]
False Negatives:
-
Presence of Antagonists: The sample may contain compounds that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of C16-HSL.
-
Degradation of C16-HSL: As mentioned earlier, enzymatic degradation or chemical instability of C16-HSL will lead to a loss of signal.
-
Inhibition of Reporter Gene Expression or Activity: The sample might contain compounds that inhibit the transcription or translation of the reporter gene, or directly inhibit the activity of the reporter protein (e.g., luciferase inhibitors).
-
General Toxicity: If the sample is toxic to the biosensor strain, it can lead to reduced growth and a corresponding decrease in the reporter signal, which can be misinterpreted as a lack of C16-HSL.
4. How stable is C16-HSL and how should I store it?
C16-HSL is a lipophilic molecule. For long-term storage, it should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions are typically prepared in solvents like chloroform (B151607) or ethyl acetate (B1210297) and should also be stored at -20°C. C16-HSL is susceptible to hydrolysis of its lactone ring, a process that is accelerated by alkaline pH and higher temperatures.[9] It is recommended to work with C16-HSL solutions at neutral or slightly acidic pH and to avoid prolonged exposure to high temperatures.
Troubleshooting Guides
Guide 1: Troubleshooting Luminescence-Based Reporter Bioassays
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Degradation of C16-HSL: The C16-HSL in your sample or standard may have degraded due to improper storage, high pH, or high temperature. | Prepare fresh C16-HSL standards. Ensure samples are stored properly and assayed at an appropriate pH and temperature. |
| Presence of Quorum Quenching Enzymes: Your sample may contain enzymes that degrade C16-HSL. | Heat-inactivate the sample (e.g., 65°C for 30 minutes) to denature enzymes before performing the assay. Note that this may affect other sample components. | |
| Inhibition of the Reporter System: Compounds in your sample may be inhibiting the luciferase enzyme or the expression of the reporter gene. | Run a control with a known amount of C16-HSL spiked into your sample matrix to check for inhibition. Also, run a control with a constitutively expressing luciferase strain to check for direct enzyme inhibition. | |
| General Toxicity of the Sample: The sample may be toxic to the reporter bacteria. | Perform a viability assay (e.g., measure OD600) in parallel with the luminescence assay to assess cell growth. | |
| High Background Signal | Contamination of Media or Reagents: The growth medium or other reagents may be contaminated with AHLs or other activating compounds. | Use fresh, sterile media and reagents. Test each component individually for background activation of the reporter strain. |
| "Leaky" Reporter Strain: The reporter strain may have a high basal level of reporter gene expression in the absence of C16-HSL. | Re-streak the reporter strain from a frozen stock. If the problem persists, consider re-transforming the reporter plasmid into a fresh host strain. | |
| Inconsistent Results | Variability in Inoculum: The growth phase and density of the starting bacterial culture can affect the assay results. | Standardize the inoculum preparation by always using a culture at the same optical density and growth phase (e.g., mid-log phase). |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and be careful to avoid bubbles. | |
| Edge Effects in Microplates: Wells on the edge of a microplate are more prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the microplate for critical samples and controls. Fill the outer wells with sterile media or water. |
Guide 2: Troubleshooting LC-MS/MS Analysis of C16-HSL
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Poor Extraction Recovery: C16-HSL may not be efficiently extracted from the sample matrix. | Optimize the liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for extraction (typically acidic). Use a stable isotope-labeled internal standard to monitor and correct for recovery. |
| Matrix Suppression: Co-eluting matrix components can suppress the ionization of C16-HSL in the mass spectrometer source. | Improve sample cleanup to remove interfering matrix components. Modify the chromatographic method to separate C16-HSL from the interfering compounds. Use a matrix-matched calibration curve or the standard addition method. | |
| Degradation of C16-HSL: C16-HSL may have degraded during sample preparation or storage. | Keep samples on ice or at 4°C during preparation. Analyze samples as quickly as possible after extraction. Ensure the final extract is not at an alkaline pH. | |
| High Background/Interference | Contamination: Contamination from glassware, solvents, or other sources. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination. |
| Isomeric or Isobaric Interferences: Other compounds in the sample may have the same mass-to-charge ratio as C16-HSL or its fragments. | Use high-resolution mass spectrometry to differentiate between C16-HSL and interfering compounds based on their exact mass. Optimize MS/MS transitions to be more specific. | |
| Poor Peak Shape | Column Overload: Injecting too much sample can lead to broad or tailing peaks. | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase: The mobile phase may not be optimal for the chromatography of C16-HSL. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is compatible with the analyte and column. | |
| Inconsistent Retention Time | Column Degradation: The performance of the HPLC column may have degraded over time. | Use a guard column to protect the analytical column. If the problem persists, replace the column. |
| Fluctuations in Temperature or Flow Rate: Inconsistent temperature or mobile phase flow rate can cause retention time shifts. | Use a column oven to maintain a constant temperature. Ensure the HPLC pump is functioning correctly. |
Quantitative Data on Interfering Compounds
The following table summarizes the inhibitory effects of various compounds on AHL signaling pathways. While not all data is specific to C16-HSL, it provides a valuable reference for potential interference from these classes of molecules. The IC50 values represent the concentration of the compound required to inhibit 50% of the signaling response.
| Compound Class | Compound | Target Receptor/Assay | IC50 (µM) | Reference |
| Flavonoids | Naringenin | LasR (P. aeruginosa) | ~50 | [10] |
| Quercetin | LasR (P. aeruginosa) | ~30 | [10] | |
| Apigenin | LasR (P. aeruginosa) | ~40 | [10] | |
| Phenolic Compounds | Cinnamaldehyde | LasR reporter | 851 | [2][6] |
| Salicylic acid | LasR reporter | 1,670 | [2][6] | |
| ortho-Vanillin | LasR reporter | 437 | [2][6] | |
| Methyl Gallate | Violacein production in C. violaceum | - (72% inhibition at 32 µg/mL) | [5] | |
| Other AHLs | C10-HSL | CviR (C. violaceum) | 0.208 | [3] |
| C12-HSL | CviR (C. violaceum) | 0.494 | [3] | |
| C14-HSL | CviR (C. violaceum) | 0.268 | [3] |
Note: The inhibitory activity of these compounds can be dependent on the specific biosensor strain and assay conditions used. It is recommended to perform control experiments to determine the effect of suspected interfering compounds in your specific assay system.
Experimental Protocols
Detailed Methodology for a Whole-Cell Luminescence-Based Reporter Assay for C16-HSL
This protocol is adapted for a generic LuxR-based biosensor that responds to C16-HSL and uses luciferase as a reporter.
Materials:
-
C16-HSL biosensor strain (e.g., E. coli expressing a C16-HSL responsive LuxR homolog and a corresponding promoter driving a luciferase gene)
-
Appropriate growth medium (e.g., LB broth) with selective antibiotics
-
C16-HSL standard
-
Solvent for C16-HSL (e.g., chloroform or ethyl acetate)
-
96-well white, clear-bottom microplates
-
Microplate reader with luminescence detection capabilities
-
Incubator shaker
Procedure:
-
Prepare C16-HSL Standards:
-
Prepare a stock solution of C16-HSL in a suitable solvent (e.g., 10 mM in ethyl acetate).
-
Perform serial dilutions of the stock solution to create a range of standard concentrations. It is important to perform the final dilutions in the assay medium.
-
-
Prepare Inoculum:
-
Inoculate a single colony of the biosensor strain into 5 mL of growth medium with appropriate antibiotics.
-
Incubate overnight at the optimal growth temperature with shaking.
-
The next day, subculture the overnight culture into fresh medium (e.g., 1:100 dilution) and grow to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
-
Assay Setup:
-
In a 96-well white, clear-bottom microplate, add your samples and C16-HSL standards. Include a blank control (medium only) and a solvent control.
-
Add the prepared inoculum to each well to a final OD600 of approximately 0.05. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the biosensor strain with shaking for a predetermined amount of time (e.g., 4-6 hours). This incubation time should be optimized for maximal signal-to-noise ratio.
-
-
Measurement:
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the cell density by dividing the relative light units (RLU) by the OD600 for each well.
-
Subtract the background luminescence (from the blank control) from all readings.
-
Plot the normalized luminescence as a function of C16-HSL concentration to generate a standard curve.
-
Determine the concentration of C16-HSL in your samples by interpolating their normalized luminescence values on the standard curve.
-
Visualizations
C16-HSL Signaling Pathway
Caption: A diagram of a generic LuxI/R-type quorum sensing circuit mediated by C16-HSL.
Experimental Workflow for a Luminescence-Based Bioassay
Caption: A flowchart outlining the key steps in performing a C16-HSL luminescence-based bioassay.
Troubleshooting Logic for Low or No Signal in a Bioassay
Caption: A decision tree to guide troubleshooting when unexpectedly low or no signal is observed in a C16-HSL bioassay.
References
- 1. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Improving the detection sensitivity of N-hexadecanoyl-L-Homoserine lactone in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting C16-HSL in complex samples?
A1: The main challenges include:
-
Low Abundance: C16-HSL is often present at very low concentrations in biological and environmental samples.
-
Matrix Effects: Complex sample matrices (e.g., bacterial culture supernatants, plasma, soil extracts) contain numerous compounds that can interfere with detection, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3][4][5]
-
Analyte Instability: The lactone ring of C16-HSL is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[2]
-
Hydrophobicity: As a long-chain AHL, C16-HSL is hydrophobic and may associate with cellular membranes or other lipophilic components, making extraction challenging.[6]
Q2: Which analytical methods are most suitable for sensitive detection of C16-HSL?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the specific and sensitive quantification of C16-HSL and other AHLs from complex biological samples.[7][8][9] Other methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A reliable quantitative method that requires a small sample volume.[10]
-
Whole-Cell Biosensors: Genetically engineered bacteria that produce a detectable signal (e.g., bioluminescence, color change) in the presence of AHLs.[1][11][12][13][14] These can be highly sensitive but may be susceptible to inhibition by the sample matrix.[1]
-
Cell-Free Biosensor Assays: These assays use bacterial lysates containing the necessary components for AHL detection and can be more rapid than whole-cell biosensors.[1][11][15]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Thorough sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can remove many interfering components.[2][16]
-
Chromatographic Separation: Optimize your HPLC method to separate C16-HSL from co-eluting matrix components.
-
Use of Internal Standards: A stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to C16-HSL can help to compensate for matrix effects.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to your sample to account for any signal suppression or enhancement.[1]
Q4: What are the key considerations for sample preparation when analyzing C16-HSL?
A4: Key considerations for sample preparation include:
-
pH Control: Maintain a near-neutral pH during extraction and storage to prevent the hydrolysis of the lactone ring.[2] Acidification of the sample (e.g., with formic acid or acetic acid) is often performed before extraction with organic solvents like ethyl acetate (B1210297) to improve extraction efficiency.[2][14]
-
Solvent Choice: Acidified ethyl acetate is a commonly used solvent for extracting AHLs from aqueous samples.[2][14]
-
Pre-concentration: For samples with very low C16-HSL concentrations, a pre-concentration step, such as evaporation of the extraction solvent under a stream of nitrogen, may be necessary.[14][16]
-
Filtration: Filter the final extract through a 0.22 or 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no C16-HSL signal | Inefficient extraction. | Optimize the extraction protocol. Ensure the pH of the sample is appropriate for the chosen solvent. Consider using a different extraction technique (e.g., SPE instead of LLE). |
| Analyte degradation. | Maintain samples at a cool temperature and neutral pH whenever possible.[2] Prepare fresh working solutions daily. | |
| Insufficient sample concentration. | Increase the starting sample volume or add a solvent evaporation step to concentrate the extract. | |
| Poor peak shape in chromatogram | Matrix effects. | Improve sample cleanup to remove interfering compounds.[3] |
| Incompatible solvent in the final extract. | Ensure the final extract is dissolved in a solvent compatible with the mobile phase. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| High background noise | Contaminated solvents or reagents. | Use high-purity solvents and reagents (e.g., HPLC or MS grade). |
| Insufficient sample cleanup. | Incorporate additional cleanup steps in your sample preparation protocol. | |
| Inconsistent quantification results | Variability in extraction efficiency. | Use an internal standard to normalize for variations in sample preparation and instrument response.[1] |
| Instrument instability. | Calibrate and maintain the LC-MS/MS system regularly. Run quality control samples to monitor performance.[1] | |
| Matrix effects. | Perform a matrix effect study and if necessary, use matrix-matched calibration curves.[1] |
Quantitative Data
Table 1: Comparison of Detection Methods for Acyl-Homoserine Lactones
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Whole-Cell Biosensor | Genetically engineered bacteria produce a reporter signal in the presence of AHLs. | As low as 10⁻¹² M for some AHLs.[1] | High sensitivity, low cost, suitable for high-throughput screening.[1] | Susceptible to inhibition by sample matrix, may have a narrow detection range.[1] |
| Cell-Free Biosensor Assay | A bacterial lysate containing the necessary components for AHL detection is used. | ~100-300 nM (chromogenic), ~10-30 nM (luminescent).[1][15] | Rapid (< 3 hours), high sensitivity with luminescent substrates.[1][15] | Requires preparation of the cell lysate, can be inhibited by certain compounds.[1] |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation. | Low ng/L to pmol range.[1] | High specificity and selectivity, can identify and quantify multiple AHLs simultaneously.[7][17] | Higher equipment cost, susceptible to matrix effects.[2] |
| ELISA | Competitive immunoassay using antibodies specific to AHLs. | Varies depending on the antibody and specific AHL. | High throughput, does not require extensive sample cleanup.[10] | Antibody cross-reactivity can be an issue, may not be available for all AHLs. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of C16-HSL from Bacterial Supernatant
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.0 with formic acid or hydrochloric acid. This protonates the C16-HSL, making it more soluble in organic solvents.[2]
-
Extraction: Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid) to the supernatant.[14] Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection: Carefully collect the upper organic phase containing the C16-HSL.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30-40°C.[14]
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Protocol 2: LC-MS/MS Analysis of C16-HSL
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.0 mm x 150 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[7]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.[7]
-
Flow Rate: 200 µL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute C16-HSL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7] The specific precursor and product ion transitions for C16-HSL will need to be determined by infusing a standard solution. A common product ion for AHLs is m/z 102, which corresponds to the lactone ring.[14]
-
Drying Gas: Nitrogen.[7]
-
Optimization: Optimize other parameters such as capillary voltage, cone voltage, and collision energy to achieve the best signal for C16-HSL.
-
Visualizations
Caption: Workflow for the extraction and analysis of C16-HSL.
Caption: Troubleshooting logic for low C16-HSL signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 10. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 15. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 17. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of N-hexadecanoyl-L-Homoserine Lactone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-hexadecanoyl-L-Homoserine lactone. Our aim is to address specific experimental issues to streamline your research and development processes.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in the synthesis of N-acyl homoserine lactones. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | L-Homoserine lactone hydrochloride: This starting material is hygroscopic. Ensure it is stored in a desiccator and used as a dry, free-flowing powder as moisture can interfere with the reaction.[1] Hexadecanoyl chloride/Hexadecanoic acid: Use high-purity reagents. Hexadecanoyl chloride is moisture-sensitive and can hydrolyze to hexadecanoic acid. Use a freshly opened bottle or distill it before use. For carbodiimide (B86325) coupling methods, ensure the hexadecanoic acid is of high purity.[1] |
| Suboptimal Reaction Conditions | Temperature: For Schotten-Baumann reactions using hexadecanoyl chloride, maintain a low temperature (typically 0°C) during the addition of the acyl chloride to minimize side reactions. For carbodiimide coupling reactions, it is common to start the reaction at 0°C and then allow it to warm to room temperature.[1] pH Control (Schotten-Baumann): The reaction requires a base to neutralize the generated HCl. However, a high concentration of a strong base or prolonged exposure to basic conditions can lead to the hydrolysis of the lactone ring. A biphasic system with a mild inorganic base like sodium bicarbonate is often used to maintain optimal pH.[1] Reaction Time: While the reaction needs to proceed to completion, excessively long reaction times, particularly under basic conditions, can cause product degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] |
| Inefficient Coupling (Carbodiimide Method) | Coupling Reagent Activity: Ensure your coupling reagent (e.g., EDC, DCC) is fresh and has been stored correctly. Additives: The addition of coupling activators like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can improve yields by forming an active ester intermediate and reducing side reactions.[1] |
| Product Degradation (Lactonolysis) | The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), especially at alkaline pH and elevated temperatures. This opens the lactone ring, forming the inactive N-hexadecanoyl-L-homoserine. During the work-up, use mild acidic washes (e.g., dilute HCl) to neutralize any residual base, followed by a brine wash. Avoid extended exposure to aqueous basic solutions.[1] |
Issue 2: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and degradation products.
| Common Impurities | Purification Strategy |
| Unreacted L-homoserine lactone | Column Chromatography: Silica (B1680970) gel chromatography is the most effective method for obtaining the high-purity product. Eluent System: A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane/methanol can be effective. The polarity of the eluent can be adjusted based on TLC analysis.[1] |
| Hexadecanoic acid (from hydrolysis of hexadecanoyl chloride or unreacted starting material) | Aqueous Wash: During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. |
| Urea (B33335) byproducts (if using carbodiimide coupling reagents like DCC or EDC) | Filtration/Washing: The N,N'-dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up. |
| N-hexadecanoyl-L-homoserine (ring-opened product) | Chromatography: Careful column chromatography can separate the desired lactone from its more polar hydrolyzed form. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly based on the synthetic method and optimization of reaction conditions. For N-acyl homoserine lactones, reported yields using methods like Schotten-Baumann or carbodiimide coupling can range from moderate to excellent. For instance, a yield of 77% has been reported for the synthesis of the similar N-(2-Hexadecynoyl)-l-Homoserine Lactone using EDC and DMAP as coupling agents.[2][3] Optimized Schotten-Baumann procedures for other AHLs have reported yields exceeding 80%.[1]
Q2: How can I confirm the identity and purity of my synthesized product?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
Q3: My final product appears to degrade over time. How should I store it?
A3: N-acyl homoserine lactones are sensitive to pH and temperature. For long-term storage, it is recommended to store the solid compound at -20°C in a desiccated environment.[1] If a solution is necessary, it should be prepared fresh in an anhydrous aprotic solvent and stored at low temperatures.[1]
Q4: Can I use a different acyl chain length? Will the same troubleshooting tips apply?
A4: Yes, the synthetic methodologies described are generally applicable for the synthesis of other N-acyl homoserine lactones. However, it is important to note that the stability of the final product can be influenced by the length of the acyl chain, with longer chains tending to increase the stability of the lactone ring.[1] The troubleshooting principles discussed here are broadly applicable, though minor adjustments to reaction and purification conditions may be necessary.
Data Presentation
Table 1: Comparison of Coupling Methods for N-Acyl Homoserine Lactone Synthesis
| Coupling Method | Acyl Source | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride (e.g., Hexadecanoyl chloride) | L-homoserine lactone HCl, NaHCO₃, Dichloromethane/Water | 60-90% | High yields, readily available starting materials. | Acyl chlorides can be moisture sensitive. Requires careful pH control. |
| Carbodiimide Coupling | Carboxylic Acid (e.g., Hexadecanoic acid) | L-homoserine lactone HCl, EDC or DCC, HOBt or NHS, DMAP, Organic Solvent (e.g., DCM, THF) | 50-80% | Milder reaction conditions, avoids the use of acyl chlorides. | Can produce urea byproducts that need to be removed. Coupling reagents can be expensive. |
Yields are generalized from literature on N-acyl homoserine lactone synthesis and may vary for this compound.
Table 2: Influence of Reaction Parameters on Synthesis Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too high | Decrease | Increased rate of side reactions and lactonolysis.[1] |
| Optimal (0°C to RT) | Increase | Balances reaction rate with minimizing degradation.[1] | |
| pH | Too high (alkaline) | Decrease | Promotes hydrolysis (lactonolysis) of the lactone ring.[1] |
| Near Neutral | Increase | Minimizes lactonolysis while allowing the reaction to proceed. | |
| Reaction Time | Too short | Decrease | Incomplete reaction. |
| Too long | Decrease | Increased chance of product degradation, especially under basic conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbodiimide Coupling
This protocol is adapted from the synthesis of a similar long-chain N-acyl homoserine lactone.[2][3]
Materials:
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L-homoserine lactone hydrobromide
-
Hexadecanoic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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5% (v/v) HCl aqueous solution
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and hexadecanoic acid (1.2 eq) in anhydrous DCM or THF.
-
Add DMAP (0.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 5% HCl solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and MS.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purification of N-acyl homoserine lactones and may require optimization for this compound.
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Chromatographic Conditions:
-
A gradient elution is typically used to separate AHLs with varying acyl chain lengths.
-
Example Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: 100% B
-
30-35 min: Linear gradient from 100% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection:
-
UV Detection: 210 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the characteristic product ion at m/z 102, which corresponds to the homoserine lactone ring moiety.
-
Mandatory Visualization
Signaling Pathway
References
Preventing enzymatic degradation of N-hexadecanoyl-L-Homoserine lactone during extraction
Welcome to the technical support center for the extraction of N-hexadecanoyl-L-Homoserine lactone (C16-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and accurate quantification of C16-HSL by preventing its enzymatic degradation during extraction.
I. Troubleshooting Guide: Preventing Enzymatic Degradation of C16-HSL
Enzymatic degradation is a critical challenge during the extraction of C16-HSL from biological samples. The primary culprits are lactonases, which hydrolyze the homoserine lactone ring, and acylases, which cleave the acyl side chain. Both actions render the C16-HSL molecule inactive and undetectable. This guide provides a systematic approach to troubleshoot and mitigate these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no C16-HSL recovery | Enzymatic degradation by lactonases and/or acylases. | 1. Immediate acidification: Acidify the sample to a pH below 6.0 immediately after collection. A common method is to use acidified ethyl acetate (B1210297) (e.g., with 0.1-0.5% formic or acetic acid) for extraction.[1][2] 2. Low-temperature extraction: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce enzyme activity. 3. Rapid processing: Minimize the time between sample collection and extraction to limit the exposure of C16-HSL to active enzymes. 4. Enzyme inhibitors: Consider the addition of broad-spectrum protease inhibitors or specific enzyme inhibitors if the sample matrix is known to have high enzymatic activity. |
| Inconsistent C16-HSL quantification between replicates | Variable enzymatic activity in samples. | 1. Standardize collection and handling: Ensure all samples are collected and processed under identical conditions (time, temperature, etc.) to minimize variability in enzyme activity. 2. Homogenization in acidified solvent: For solid or semi-solid samples, homogenize directly in a cold, acidified extraction solvent to rapidly inactivate enzymes. |
| Degradation of C16-HSL in stored extracts | Residual enzyme activity or non-enzymatic hydrolysis. | 1. Ensure complete enzyme inactivation: After extraction, ensure the solvent is free of aqueous residues that may contain active enzymes. Drying the organic phase with anhydrous sodium sulfate (B86663) is recommended.[3] 2. Proper storage: Store dried extracts at -20°C or below. For long-term storage, flushing with an inert gas (e.g., nitrogen or argon) can prevent oxidative degradation. C16-HSL is stable for at least 2 years when stored at -20°C.[4] 3. Avoid certain solvents for storage: Ethanol and methanol (B129727) are not recommended for long-term storage as they can cause solvolysis of the lactone ring.[4] Chloroform (B151607) is a suitable solvent for storage.[5] |
| Confirmation of enzymatic degradation | Uncertainty whether low yield is due to degradation or low production. | 1. Spiking experiment: Spike a control sample (with the biological matrix) with a known amount of C16-HSL standard and compare its recovery to a standard in a clean solvent. A significantly lower recovery in the matrix indicates degradation. 2. Acidification test for lactonase activity: Lactonase-mediated hydrolysis is reversible at low pH. Acidifying a degraded sample to pH < 2 can sometimes lead to re-lactonization and recovery of the C16-HSL signal.[6] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for C16-HSL degradation?
A1: The two main classes of enzymes responsible for the degradation of N-acyl homoserine lactones (AHLs), including C16-HSL, are AHL lactonases and AHL acylases .[7]
-
AHL lactonases hydrolyze the ester bond within the homoserine lactone ring, opening the ring and rendering the molecule inactive.
-
AHL acylases cleave the amide bond between the acyl chain and the homoserine lactone ring, yielding a fatty acid and L-homoserine lactone.
Q2: How does pH affect the stability of C16-HSL during extraction?
A2: The stability of the lactone ring of C16-HSL is highly pH-dependent. At alkaline pH (above 7.0), the lactone ring is susceptible to hydrolysis, a process that is accelerated at higher temperatures.[8] Maintaining an acidic pH (typically below 6.0) during extraction is crucial for preserving the integrity of the C16-HSL molecule.[8]
Q3: What is the recommended solvent for C16-HSL extraction?
A3: Acidified ethyl acetate is the most commonly recommended solvent for the liquid-liquid extraction of C16-HSL and other AHLs from aqueous samples like bacterial culture supernatants.[1][2] The acidification (e.g., with 0.1-0.5% formic acid or acetic acid) helps to inactivate degradative enzymes and maintain the stability of the lactone ring.[1][2] Chloroform is also a suitable solvent, particularly for storage.[5]
Q4: Are there any specific inhibitors I can use to prevent enzymatic degradation?
A4: While broad-spectrum protease inhibitors can be beneficial, specific and commercially available inhibitors for AHL lactonases and acylases are not commonly used in standard extraction protocols. The primary methods for preventing enzymatic degradation remain the control of pH and temperature. However, for specific applications, natural compounds like tannic acid and trans-cinnamaldehyde have been shown to inhibit AHL synthase activity, and other plant-derived compounds may have inhibitory effects on degradative enzymes.[9][10]
Q5: What is the expected stability of C16-HSL under optimal storage conditions?
A5: When stored as a crystalline solid or in a suitable solvent like chloroform at -20°C, C16-HSL is stable for at least four years.[5] It is important to protect it from light and moisture.[4]
III. Quantitative Data Summary
The stability of N-acyl homoserine lactones is influenced by the extraction and storage conditions. The following table summarizes the impact of various conditions on AHL stability.
| Condition | Effect on C16-HSL Stability | Half-life (where available) | Citation |
| pH > 8.0 | Increased rate of lactone hydrolysis (degradation). | Can be less than 3 hours. | [8] |
| Acidic pH (< 6.0) | Increased stability of the lactone ring. | Stable for weeks in defined medium at low pH. | [8] |
| Increased Temperature | Accelerates both enzymatic and non-enzymatic degradation. | Mecillinam (a β-lactam) half-life as short as 2 hours at 37°C. | [11] |
| Low Temperature (4°C or on ice) | Decreases the rate of enzymatic degradation. | - | |
| Storage in Ethanol or Methanol | Can lead to the opening of the lactone ring. | Not recommended for long-term storage. | [4] |
| Storage in Chloroform at -20°C | High stability. | ≥ 4 years. | [5] |
| Storage as a dry solid at -20°C | High stability. | ≥ 4 years. | [5] |
IV. Detailed Experimental Protocol
Optimized Liquid-Liquid Extraction of C16-HSL from Bacterial Supernatant with Prevention of Enzymatic Degradation
This protocol is designed to maximize the recovery of C16-HSL by minimizing enzymatic degradation.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (HPLC grade)
-
Formic acid (or glacial acetic acid)
-
Anhydrous sodium sulfate
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Ice bucket
Procedure:
-
Sample Preparation (Perform on ice): a. Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. b. Carefully decant the supernatant into a pre-chilled, sterile container.
-
Acidification and Extraction (Perform in a fume hood and on ice where possible): a. Prepare the extraction solvent: acidified ethyl acetate (add 0.1 mL of formic acid to 100 mL of ethyl acetate). b. Add an equal volume of cold, acidified ethyl acetate to the culture supernatant in a separatory funnel. c. Shake vigorously for 2 minutes, venting the funnel periodically to release pressure. d. Allow the phases to separate completely. The top organic layer contains the C16-HSL. e. Drain the lower aqueous phase. f. Collect the upper organic phase into a clean flask. g. Repeat the extraction of the aqueous phase two more times with fresh, cold, acidified ethyl acetate, pooling all the organic extracts.
-
Drying and Concentration: a. Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes. b. Decant the dried organic extract into a round-bottom flask. c. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 30°C. Alternatively, a gentle stream of nitrogen gas can be used.
-
Reconstitution and Storage: a. Reconstitute the dried extract in a small, precise volume of a suitable solvent for your downstream analysis (e.g., chloroform or a solvent compatible with your analytical instrument). b. Transfer the reconstituted sample to a clean vial, flush with nitrogen gas if possible, and store at -20°C or lower until analysis.
V. Visualizations
Signaling Pathway
Caption: Quorum sensing pathway in Sinorhizobium meliloti involving C16-HSL.
Experimental Workflow
References
- 1. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of Long-Chain N-Acyl Homoserine Lactones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for long-chain N-acyl homoserine lactones (AHLs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of long-chain AHLs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of long-chain AHLs | 1. Inefficient extraction solvent: The solvent used may not be optimal for the polarity of your specific long-chain AHLs. 2. Degradation of AHLs: The lactone ring of AHLs is susceptible to hydrolysis under alkaline pH conditions.[1] 3. Low concentration in the sample: AHLs are often present in low concentrations in environmental or biological samples.[2][3] 4. Complex sample matrix: The presence of interfering substances in the sample matrix can hinder extraction.[1] | 1. Optimize your solvent system. Ethyl acetate (B1210297) is a commonly used and effective solvent.[4][5][6] Consider using acidified ethyl acetate (e.g., with 0.1% formic or acetic acid) to improve recovery.[1][4][6] For less polar AHLs, less polar solvents may yield better results.[1] 2. Control the pH of your sample. Ensure the pH of your sample is neutral or slightly acidic during extraction to prevent lactonolysis.[1] 3. Concentrate your sample. Use techniques like solid-phase extraction (SPE) to concentrate the AHLs from your sample, which can improve detection sensitivity by two- to ten-fold compared to liquid-liquid extraction (LLE) alone.[2][3][4] 4. Incorporate a clean-up step. Utilize SPE for sample clean-up to remove interfering compounds.[1] |
| Poor reproducibility of extraction results | 1. Inconsistent extraction procedure: Variations in shaking time, solvent volumes, or evaporation temperature can affect results. 2. Sample heterogeneity: Uneven distribution of AHLs in the starting material. | 1. Standardize your protocol. Ensure consistent execution of all steps, including vortexing times, solvent ratios, and evaporation conditions (temperature not exceeding 40°C).[5] 2. Homogenize your sample thoroughly before taking a subsample for extraction. |
| High background noise or interfering peaks in analytical readouts (e.g., LC-MS) | 1. Co-extraction of impurities: The extraction solvent may be pulling out other compounds from the sample matrix. 2. Contamination: Solvents, glassware, or other equipment may be contaminated. | 1. Employ a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering substances.[1] 2. Use high-purity, HPLC-grade solvents and ensure all glassware is meticulously cleaned.[1][4] |
| Inability to detect known long-chain AHLs in a producing bacterial culture | 1. Low cell permeability: Long-chain AHLs may have low permeability through the cell membrane, leading to lower concentrations in the supernatant.[7] 2. Timing of extraction: AHL production can be growth-phase dependent. Extraction at the stationary phase is often recommended to maximize yield and reduce interfering extracellular products.[4] | 1. Perform extraction on the whole culture, including both the cells and the spent supernatant, to capture intracellular and cell-associated AHLs.[7] 2. Optimize the harvest time. Conduct a time-course experiment to determine the optimal growth phase for AHL production in your bacterial strain. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting long-chain N-acyl homoserine lactones?
A1: The two most widely used methods for isolating AHLs are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][4] LLE is a well-established technique that utilizes organic solvents to separate AHLs from the aqueous sample.[4] SPE is often employed to clean up and concentrate AHLs from complex samples, which can lead to enhanced detection sensitivity.[2][3]
Q2: Which organic solvents are recommended for Liquid-Liquid Extraction (LLE) of long-chain AHLs?
A2: Ethyl acetate is a frequently recommended and effective solvent for the LLE of AHLs.[4][5][6] The use of acidified ethyl acetate (e.g., with 0.1% formic or acetic acid) has been shown to improve the recovery of these signaling molecules.[1][4][6] Other solvents that have been used include dichloromethane, chloroform, and diethyl ether.[4] The choice of solvent can depend on the specific AHLs being targeted, with less polar solvents generally being more effective for less polar AHLs.[1]
Q3: Why is the recovery of my long-chain AHLs low?
A3: Low recovery of long-chain AHLs can be due to several factors. These molecules are often present in very low concentrations in environmental and biological samples.[2][3] The complex nature of the sample matrix, such as the extracellular polymeric substance (EPS) in biofilms, can trap AHLs and interfere with the extraction process.[1] Additionally, the stability of AHLs is pH-dependent, and alkaline conditions can lead to the hydrolysis of the lactone ring, rendering them inactive.[1]
Q4: How can I improve the efficiency of my long-chain AHL extraction?
A4: To enhance extraction efficiency, consider the following optimizations:
-
Acidify your extraction solvent: Using acidified ethyl acetate can significantly improve recovery.[1][4][6]
-
Incorporate sonication: Applying sonication during the extraction process has been demonstrated to improve the recovery of AHLs.[1]
-
Use Solid-Phase Extraction (SPE): SPE can be used to concentrate your sample and remove impurities, leading to a cleaner extract and higher sensitivity in downstream analysis.[2][3][4]
-
Consider Accelerated Solvent Extraction (ASE): For solid samples like soil, ASE has shown better extraction recoveries compared to ultrasonic or shaking extraction methods.[8]
Q5: At what temperature should I evaporate the organic solvent after extraction?
A5: It is recommended to evaporate the solvent at a temperature not exceeding 40°C.[5] Higher temperatures can potentially lead to the degradation of the AHL molecules.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for AHLs in Soil
| Extraction Method | Recovery Range of AHLs | Reference |
| Accelerated Solvent Extraction (ASE) | 84.86% - 110.89% | [8][9] |
| Ultrasonic Extraction | Lower than ASE | [8][9] |
| Shaking Extraction | Lower than ASE | [8][9] |
Table 2: Improvement in Detection Sensitivity using Solid-Phase Extraction (SPE)
| AHL | Improvement in Sensitivity with SPE (compared to LLE) | Reference |
| 3-oxo-hexanoyl homoserine lactone (3-oxo-C6-HSL) | Two-fold | [2][3] |
| Hexanoyl homoserine lactone (C6-HSL) | Ten-fold | [2][3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Long-Chain AHLs from Bacterial Supernatant
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) formic acid or glacial acetic acid
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or gentle stream of nitrogen
-
Centrifuge
-
HPLC-grade acetonitrile (B52724) or ethyl acetate for reconstitution
Procedure:
-
Centrifuge the bacterial culture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cells.[6]
-
Carefully decant the supernatant into a clean flask. For enhanced removal of cells, the supernatant can be passed through a 0.22 µm filter.[6]
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate to the supernatant.[5][6]
-
Shake the mixture vigorously for 2 minutes.[5]
-
Allow the layers to separate. Collect the upper organic layer (ethyl acetate).[5]
-
Repeat the extraction of the aqueous layer two more times with an equal volume of acidified ethyl acetate.[5][6]
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.[5]
-
Filter the dried extract to remove the sodium sulfate.[5]
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]
-
Reconstitute the dried extract in a small, known volume of HPLC-grade acetonitrile or ethyl acetate for subsequent analysis.[4][5]
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Concentration of AHLs
Materials:
-
AHL extract from LLE (re-dissolved in an appropriate loading buffer if necessary)
-
SPE cartridge (e.g., C18)
-
Weak wash solvent (e.g., 5-10% methanol (B129727) in water)
-
Strong elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold or syringe
-
Evaporation system (rotary evaporator or nitrogen stream)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing a volume of the elution solvent (e.g., methanol) through it, followed by a volume of the loading buffer (e.g., water). Do not let the cartridge dry out.
-
Sample Loading: Load the AHL extract onto the conditioned cartridge at a slow and steady flow rate.
-
Washing: Pass a volume of the weak wash solvent through the cartridge to remove polar impurities. This step helps in obtaining a cleaner final extract.
-
Elution: Elute the bound AHLs from the cartridge by passing a volume of the strong elution solvent.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the purified and concentrated AHL extract in a small, known volume of a suitable solvent for your analytical method.[1]
Visualizations
Caption: A diagram of a typical AHL-mediated quorum sensing signaling pathway in Gram-negative bacteria.
Caption: A generalized experimental workflow for the extraction and analysis of N-acyl homoserine lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples | Semantic Scholar [semanticscholar.org]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Addressing the low biological activity of synthetic N-hexadecanoyl-L-Homoserine lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low biological activity with synthetic N-hexadecanoyl-L-Homoserine lactone (C16-HSL).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthetic C16-HSL is showing significantly lower biological activity than expected. What are the potential causes?
Several factors can contribute to the reduced activity of synthetic C16-HSL. The most common issues are related to the compound's purity, stability, and the experimental conditions. Specific potential causes include:
-
Enantiomeric Impurity: The biological activity of N-acyl homoserine lactones (AHLs) is highly stereospecific. The naturally produced and biologically active form is the L-enantiomer.[1][2] Synthetic preparations can sometimes contain a mixture of L- and D-enantiomers, or exclusively the inactive D-enantiomer, which can significantly reduce the overall activity.
-
Compound Instability (Lactonolysis): The homoserine lactone ring is susceptible to hydrolysis (lactonolysis) under certain conditions, rendering the molecule inactive. This process is dependent on pH and temperature. Alkaline conditions and elevated temperatures can accelerate the degradation of C16-HSL.
-
Solubility Issues: C16-HSL has a long acyl chain, making it poorly soluble in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your experiment than intended.
-
Degradation in Experimental Media: Components of your culture medium or enzymes produced by your biological system could be degrading the C16-HSL.
-
Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable solvents can lead to the degradation of the compound.
Q2: How can I troubleshoot the low activity of my synthetic C16-HSL?
Here is a step-by-step troubleshooting workflow to identify the source of the problem:
Caption: A stepwise guide to troubleshooting low C16-HSL activity.
Q3: What is the impact of enantiomeric purity on C16-HSL activity?
The biological activity of AHLs is highly dependent on the stereochemistry of the homoserine lactone ring. The L-enantiomer is the form that is recognized by the LuxR-type receptors and is therefore biologically active. The D-enantiomer is typically inactive.[1][2]
Comparative Biological Activity of L- vs. D-Homoserine Lactones (Hypothetical Data Based on Trends)
| Enantiomer | Receptor Binding | Agonist Activity | Antagonist Activity |
|---|---|---|---|
| L-Homoserine Lactone | High | Strong | Low/None |
| D-Homoserine Lactone | Low/None | None | May show weak antagonism in some systems |
Q4: How does the acyl chain length of HSLs affect their biological activity?
The length of the N-acyl side chain is a critical determinant of the biological specificity and potency of AHLs. Different LuxR-type receptors have preferences for specific acyl chain lengths. While C16-HSL is a potent signaling molecule in certain bacteria like Sinorhizobium meliloti, its activity may be lower in systems that preferentially respond to shorter-chain HSLs.
Relative Activity of N-Acyl Homoserine Lactones with Varying Acyl Chain Lengths (Illustrative)
| HSL Derivative | Acyl Chain Length | Relative Agonist Activity (Hypothetical EC50) | Common Producing Bacteria |
|---|---|---|---|
| C4-HSL | 4 | ++++ (Low nM) | Pseudomonas aeruginosa |
| C6-HSL | 6 | +++ (Mid nM) | Chromobacterium violaceum |
| C8-HSL | 8 | ++ (High nM) | Agrobacterium tumefaciens |
| C12-HSL | 12 | + (Low µM) | Pseudomonas aeruginosa |
| C16-HSL | 16 | Variable (µM range) | Sinorhizobium meliloti |
Q5: What are the optimal storage and handling conditions for synthetic C16-HSL?
To ensure the stability and activity of your synthetic C16-HSL, follow these guidelines:
-
Storage: Store the solid compound at -20°C or below, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate organic solvent such as DMSO or ethyl acetate (B1210297). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solutions: For experiments, dilute the stock solution into your aqueous medium immediately before use. Due to the potential for hydrolysis, it is not recommended to store C16-HSL in aqueous solutions for extended periods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of C16-HSL.
Materials:
-
L-Homoserine lactone hydrobromide
-
Hexadecanoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve L-Homoserine lactone hydrobromide in anhydrous DCM.
-
Add triethylamine to the solution to neutralize the hydrobromide salt.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add hexadecanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Caption: Workflow for the synthesis of C16-HSL.
Protocol 2: Quantitative Bioassay for C16-HSL Activity using Chromobacterium violaceum CV026
This bioassay quantifies the activity of C16-HSL by measuring the production of the purple pigment violacein (B1683560) in the reporter strain Chromobacterium violaceum CV026.[3][4][5] This strain is a mutant that cannot produce its own AHLs but will produce violacein in response to exogenous short-to-medium chain AHLs. While less sensitive to long-chain AHLs like C16-HSL, it can still be used for relative quantification.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
96-well microtiter plates
-
C16-HSL stock solution
-
N-hexanoyl-L-homoserine lactone (C6-HSL) as a positive control
-
Spectrophotometer (plate reader) capable of measuring at 590 nm
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
The next day, dilute the overnight culture 1:10 in fresh LB broth.
-
Prepare serial dilutions of your synthetic C16-HSL and the C6-HSL positive control in LB broth in a 96-well plate. Include a negative control with no added HSL.
-
Add the diluted C. violaceum CV026 culture to each well.
-
Incubate the plate at 30°C for 18-24 hours.
-
After incubation, quantify the violacein production by measuring the absorbance at 590 nm using a microplate reader.
-
To quantify, lyse the cells with DMSO and measure the absorbance of the supernatant.
-
Generate a dose-response curve to determine the EC50 (half-maximal effective concentration) of your C16-HSL.
Signaling Pathway
SinI/SinR Quorum Sensing in Sinorhizobium meliloti
Sinorhizobium meliloti is a known producer of long-chain AHLs, including C16-HSL. Its quorum-sensing system is primarily regulated by the LuxI/LuxR homologs, SinI and SinR.[6][7][8]
Caption: The SinI/SinR quorum-sensing pathway in Sinorhizobium meliloti.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Specific Quorum-Sensing Signals in the Regulation of Exopolysaccharide II Production within Sinorhizobium meliloti Spreading Colonies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and variability in N-hexadecanoyl-L-Homoserine lactone (C16-HSL) reporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with C16-HSL in reporter assays?
A1: The primary challenge with C16-HSL is its long acyl chain, which makes it highly hydrophobic. This leads to low solubility in aqueous solutions, a tendency to adsorb to plastic surfaces, and potential for non-specific interactions with proteins or cell membranes. These factors can contribute to high background signals and variability in experimental results.
Q2: What is the best way to dissolve and store C16-HSL?
A2: C16-HSL should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution. It is recommended to store the solid compound at -20°C. Once in solution, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Due to its hydrophobicity, C16-HSL may come out of solution when diluted into aqueous media, so careful preparation of working solutions is critical.
Q3: Which type of reporter system is best for detecting C16-HSL?
A3: Reporter systems based on the LasR transcriptional regulator from Pseudomonas aeruginosa are commonly used for detecting long-chain AHLs like C16-HSL. These systems are engineered into a bacterial strain (often E. coli) that lacks its own AHL production. The reporter gene is typically a luciferase (lux) or a fluorescent protein (gfp), providing a quantifiable output in the presence of C16-HSL.
Q4: Can other molecules in my sample interfere with the C16-HSL assay?
A4: Yes, other long-chain fatty acids or hydrophobic molecules present in your sample or media can potentially interfere with the assay. This can occur through non-specific activation or inhibition of the reporter system, or by affecting the solubility and availability of C16-HSL. It is important to run appropriate controls to account for these potential interferences.
Troubleshooting Guides
Issue 1: High Background Signal
High background signal can mask the true signal from C16-HSL, leading to a low signal-to-noise ratio and inaccurate results.
| Possible Cause | Recommended Solution(s) |
| Contamination of Reagents or Media | 1. Use fresh, sterile media and reagents. 2. Filter-sterilize all solutions. 3. Ensure aseptic technique during the experiment. |
| Autofluorescence/Autoluminescence of Media or Compounds | 1. Test the background signal of the media and any vehicle controls (e.g., DMSO) with the reporter strain in the absence of C16-HSL. 2. If using a fluorescence-based reporter, check for autofluorescence of your test compounds at the excitation and emission wavelengths used. |
| "Leaky" Promoter in the Reporter Strain | 1. Grow the reporter strain to the optimal growth phase (typically mid-logarithmic phase) before induction. 2. Ensure the appropriate antibiotic selection is maintained to prevent plasmid loss or mutation. 3. If background remains high, consider using a reporter strain with a more tightly regulated promoter. |
| High Concentration of Organic Solvent (e.g., DMSO) | 1. Perform a solvent tolerance test to determine the maximum concentration of the solvent that does not cause a high background signal or toxicity.[1] 2. Keep the final solvent concentration in the assay as low as possible, typically below 1%. |
| Non-specific Binding to Assay Plates | 1. Use low-binding microplates. 2. Consider adding a non-ionic surfactant, such as Tween 20 (at a low concentration, e.g., 0.01-0.05%), to the assay medium to reduce non-specific binding.[2] |
Issue 2: High Variability Between Replicates
High variability between replicate wells or experiments can make it difficult to obtain statistically significant results.
| Possible Cause | Recommended Solution(s) |
| Inconsistent Cell Density | 1. Standardize the initial inoculum density (OD600) of the reporter strain for each experiment. 2. Ensure uniform growth conditions (temperature, aeration, incubation time). |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to add to the wells to minimize well-to-well variability. |
| Poor Solubility of C16-HSL | 1. Ensure the C16-HSL stock solution is fully dissolved before diluting it into the assay medium. 2. When preparing working solutions, add the C16-HSL stock solution to the medium while vortexing to aid in dispersion. 3. Consider a brief sonication of the working solution to improve solubility. |
| Edge Effects in Microplates | 1. To minimize evaporation and temperature gradients, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or water. 2. Ensure proper sealing of the plate during incubation. |
Experimental Protocols
Protocol 1: Standard C16-HSL Bioassay using a Luminescence-Based Reporter Strain
This protocol is adapted for a generic E. coli reporter strain expressing a LasR-based biosensor with a lux reporter gene.
Materials:
-
C16-HSL
-
Anhydrous DMSO
-
E. coli reporter strain for long-chain AHLs
-
LB broth (or other suitable growth medium) with appropriate antibiotic
-
Sterile, white, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Prepare Reporter Strain:
-
Inoculate a single colony of the reporter strain into 5 mL of LB broth with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking (200 rpm).
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh LB broth with antibiotic.
-
Grow to an OD600 of approximately 0.2-0.4 (early to mid-logarithmic phase).
-
-
Prepare C16-HSL Stock and Working Solutions:
-
Prepare a 10 mM stock solution of C16-HSL in anhydrous DMSO. Ensure it is fully dissolved.
-
Create a series of dilutions of the C16-HSL stock solution in the assay medium to achieve the desired final concentrations. Vortex during dilution.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the subcultured reporter strain to each well.
-
Add 1 µL of the C16-HSL dilutions or control solutions to the respective wells.
-
Controls are crucial:
-
Negative Control: Reporter cells with medium only.
-
Solvent Control: Reporter cells with the highest concentration of DMSO used in the experiment.
-
Positive Control: Reporter cells with a known concentration of C16-HSL that gives a robust signal.
-
-
-
Incubation:
-
Incubate the plate at 30°C or 37°C (optimal for the reporter strain) with shaking for 4-6 hours. The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.
-
Measure the optical density at 600 nm (OD600) of each well to normalize the luminescence signal to cell density.
-
-
Data Analysis:
-
Calculate the normalized response by dividing the RLU by the OD600 for each well.
-
Subtract the normalized background signal (from the solvent control) from all experimental wells.
-
Plot the normalized, background-subtracted RLU against the C16-HSL concentration.
-
Visualizations
Caption: C16-HSL signaling pathway in a typical reporter strain.
Caption: A decision tree for troubleshooting high background noise.
References
Technical Support Center: Enhancing Chromatographic Resolution of N-hexadecanoyl-L-Homoserine lactone (C16-HSL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of N-hexadecanoyl-L-Homoserine lactone (C16-HSL).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of C16-HSL.
Issue 1: Poor Peak Shape - Peak Tailing
Q: My C16-HSL peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in chromatography that can compromise the accuracy and efficiency of your analysis.[1] It occurs when the trailing edge of a peak is broader than the leading edge.[1] For C16-HSL, a long-chain N-acyl-homoserine lactone (AHL), this can be particularly problematic due to its lipophilic nature.[2][3]
Potential Causes & Solutions:
-
Secondary Interactions: Strong interactions between the basic functional groups of C16-HSL and ionised silanol (B1196071) groups on the silica (B1680970) support surface of the column can lead to tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Column Degradation or Contamination: A void at the column inlet, channels in the packing bed, or accumulation of particles on the inlet frit can cause peak distortion.[1][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence peak shape.[5]
-
Solution: Ensure the mobile phase pH is at least 1.5 units away from the pKa of C16-HSL to maintain a consistent ionization state.[6]
-
Issue 2: Poor Resolution and Co-elution
Q: I am observing poor resolution between my C16-HSL peak and other components in my sample. How can I improve the separation?
A: Poor resolution can be addressed by optimizing the three main factors in the resolution equation: efficiency, selectivity, and retention.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and its ratio with the aqueous phase is critical for achieving good selectivity.[7][8]
-
Solution:
-
Solvent Choice: If you are using methanol (B129727), consider switching to acetonitrile (B52724), or vice versa, as they have different selectivities.[9]
-
Gradient Elution: Employ a gradient elution where the mobile phase composition is changed over time.[7][8] This can significantly improve the separation of complex mixtures.[7] Start with a lower percentage of organic solvent and gradually increase it.
-
-
-
Inappropriate Column Chemistry: The stationary phase of your column plays a crucial role in separation.
-
Solution: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for C16-HSL.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[10]
-
Solution: Increasing the column temperature (e.g., to 30-40°C) can often lead to sharper peaks and improved resolution.[11]
-
-
Flow Rate: The flow rate of the mobile phase influences the time available for separation.[10]
-
Solution: Reducing the flow rate can sometimes improve the resolution of closely eluting peaks, although this will increase the analysis time.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of C16-HSL?
A1: A good starting point for reversed-phase HPLC analysis of C16-HSL would be a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[12][13] A gradient elution is generally preferred for samples containing multiple AHLs.[14]
Q2: How can I confirm the identity of my C16-HSL peak?
A2: The most reliable method for confirming the identity of C16-HSL is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[15][16] This technique provides both the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS, offering high selectivity and accuracy.[15] For C16-HSL, you would look for the protonated molecule [M+H]⁺.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase: Ensure you are using high-purity solvents and that your mobile phase is properly degassed.[9]
-
Detector Issues: The detector lamp may be failing or the flow cell could be contaminated.[17]
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.[9][18] Ensure your mobile phase is thoroughly degassed.
Q4: I am not seeing any peak for C16-HSL. What should I check?
A4: A complete loss of signal can be due to:
-
Injection Failure: Check if the injector is functioning correctly and that the sample is being loaded.[4]
-
Detector Malfunction: The detector lamp may be off or have failed.[17]
-
Sample Degradation: C16-HSL can be sensitive to alkaline pH.[19] Ensure your sample and mobile phase pH are appropriate.
-
Incorrect Detection Wavelength: If using a UV detector, ensure you are monitoring at an appropriate wavelength for AHLs (typically in the low UV range, e.g., ~210 nm).
Quantitative Data Summary
The following table summarizes typical parameters used in the chromatographic analysis of N-acyl-homoserine lactones. Note that specific values for C16-HSL may need to be optimized for your specific instrumentation and sample matrix.
| Parameter | Value/Range | Reference(s) |
| HPLC Column | ||
| Stationary Phase | C18 Reverse-Phase | [12][13][15] |
| Dimensions | 2.0 mm x 150 mm | [13][15] |
| 2.1 mm x 50 mm | [20] | |
| Mobile Phase | ||
| Solvents | Water and Acetonitrile/Methanol | [8][9][12] |
| Additives | 0.1% Formic Acid or Acetic Acid | [13][14] |
| 5-20 mM Ammonium Formate/Acetate | [14] | |
| Gradient Elution Example | ||
| Initial Conditions | 10-20% Organic Solvent | [13][20] |
| Final Conditions | 90% Organic Solvent | [13][14] |
| Gradient Duration | 10-30 minutes | [13][14] |
| Flow Rate | 0.2 - 1.0 mL/min | [10][14] |
| Column Temperature | 30 - 40 °C | [10][20] |
| Detection | ||
| Mass Spectrometry | ESI Positive Mode | [20] |
| UV-Vis | ~210 nm | [11] |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture
This protocol describes a general method for extracting C16-HSL from a bacterial culture supernatant.
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.[21]
-
Supernatant Collection: Carefully collect the supernatant, ensuring no cells are carried over.
-
Liquid-Liquid Extraction:
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) or by using a rotary evaporator.[13]
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.
Protocol 2: HPLC-MS Method for C16-HSL Analysis
This protocol provides a starting point for developing an HPLC-MS method for the analysis of C16-HSL.
-
HPLC System: A standard HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of C16-HSL or full scan mode for screening.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of C16-HSL.
Caption: Troubleshooting logic for common C16-HSL chromatography issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. N-Hexadecanoyl-DL-homoserine lactone - CAS-Number 98206-81-6 - Order from Chemodex [chemodex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. thermofisher.com [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 14. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 19. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
Dealing with the hydrophobicity of N-hexadecanoyl-L-Homoserine lactone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrophobic quorum sensing molecule N-hexadecanoyl-L-Homoserine lactone (C16-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (C16-HSL) and why is it difficult to work with?
A1: this compound (C16-HSL) is a bacterial signaling molecule involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] C16-HSL possesses a long acyl side chain, which makes it highly hydrophobic (lipophilic).[1][2] This property leads to poor solubility in aqueous solutions, such as cell culture media, often causing the compound to precipitate and making it challenging to achieve desired experimental concentrations. Due to its hydrophobicity, C16-HSL tends to localize in the lipophilic environments of bacterial cells and does not diffuse freely across the cell membrane.[1][2]
Q2: What are the recommended solvents for dissolving C16-HSL?
A2: Due to its hydrophobic nature, organic solvents are necessary for the initial dissolution of C16-HSL. Chloroform, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are recommended solvents. It is crucial to avoid primary alcohols like ethanol (B145695) and methanol (B129727), as they have been shown to open the lactone ring, rendering the molecule inactive.[3][4]
Q3: How should I prepare a stock solution of C16-HSL?
A3: To ensure accurate and reproducible results, a high-concentration stock solution should be prepared in an appropriate organic solvent. A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include using a high-purity solvent, gently warming and vortexing to ensure complete dissolution, and storing the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q4: My C16-HSL precipitated when I added it to my cell culture medium. What went wrong and how can I prevent this?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like C16-HSL. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment as the organic solvent disperses.[5] To prevent this, a stepwise or serial dilution approach is recommended. Instead of a single large dilution, create intermediate dilutions in pre-warmed (37°C) culture medium. Adding the C16-HSL solution dropwise while gently vortexing the medium can also facilitate even dispersion and prevent localized high concentrations that lead to precipitation.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or no biological activity observed in assays.
-
Root Cause 1: Degradation of C16-HSL. The lactone ring of C16-HSL is susceptible to hydrolysis, especially at alkaline pH.[7] Using solvents like ethanol or methanol can also lead to the opening of the lactone ring.
-
Solution: Always use recommended solvents like DMSO or DMF for stock solutions. Ensure the pH of your experimental medium is stable and within the optimal range for your assay. Prepare fresh working solutions from frozen stock aliquots for each experiment.
-
-
Root Cause 2: Inaccurate concentration due to precipitation. If C16-HSL has precipitated out of solution, the actual concentration available to the cells will be lower than intended.
-
Solution: Visually inspect your working solutions for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, refer to the protocol for preparing working solutions, paying close attention to the stepwise dilution and pre-warming of the medium. Consider performing a solubility test to determine the maximum soluble concentration in your specific experimental setup.[5]
-
Issue 2: High background signal or off-target effects in cell-based assays.
-
Root Cause: Solvent toxicity. The organic solvent used to dissolve C16-HSL (e.g., DMSO) can have physiological effects on cells, especially at higher concentrations.
-
Solution: Ensure the final concentration of the organic solvent in your assay is consistent across all experimental and control groups and is below the level known to affect your cells (typically ≤ 0.5% for DMSO).[8] Run a vehicle control (medium with the same final concentration of the solvent) to account for any solvent-induced effects.
-
Data Presentation
Table 1: Solubility of this compound (C16-HSL) and a Structurally Similar Compound.
| Compound | Solvent | Solubility | Source |
| This compound (C16-HSL) | Chloroform | ~1 mg/mL | [1] |
| N-3-oxo-hexadecanoyl-L-Homoserine lactone | Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3][9] |
| N-3-oxo-hexadecanoyl-L-Homoserine lactone | Dimethylformamide (DMF) | ~20 mg/mL | [3][9] |
Experimental Protocols
Protocol 1: Preparation of a C16-HSL Stock Solution
-
Weighing: Accurately weigh the desired amount of solid C16-HSL in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to protect from light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of C16-HSL Working Solutions in Cell Culture Media
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the C16-HSL stock solution at room temperature.
-
Intermediate Dilution (if necessary): For high final concentrations, perform an intermediate dilution step. For example, dilute the stock solution 1:10 in pre-warmed medium.
-
Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent is consistent across all conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.5% DMSO).
Protocol 3: Biofilm Inhibition Assay using Crystal Violet
-
Bacterial Culture Preparation: Grow the bacterial strain of interest overnight in an appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.
-
Preparation of Test Plates: In a 96-well microtiter plate, add the prepared C16-HSL working solutions at various concentrations. Include a positive control (e.g., a known biofilm inhibitor), a negative control (no treatment), and a vehicle control (medium with the same final solvent concentration).
-
Inoculation: Add the diluted bacterial culture to each well.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterial strain for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells from each well. Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[10][11]
Visualizations
Caption: C16-HSL signaling pathway in Sinorhizobium meliloti.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS-Number 87206-01-7 - Order from Chemodex [chemodex.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 11. static.igem.org [static.igem.org]
Technical Support Center: Accurate Quantification of N-hexadecanoyl-L-Homoserine lactone (C16-HSL)
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the accurate quantification of N-hexadecanoyl-L-Homoserine lactone (C16-HSL).
Troubleshooting Guides
This section addresses common issues encountered during the quantification of C16-HSL, providing potential causes and solutions in a direct question-and-answer format.
Question: I am not detecting any C16-HSL signal in my samples. What are the possible reasons?
Answer:
Several factors could lead to a lack of signal for C16-HSL. Consider the following possibilities:
-
Low Analyte Concentration: The concentration of C16-HSL in your sample may be below the limit of detection (LOD) of your instrument.
-
Solution: Concentrate your sample using methods like solid-phase extraction (SPE) or by evaporating the solvent from your liquid-liquid extraction (LLE) and reconstituting in a smaller volume. Also, ensure that the bacterial culture has reached the stationary phase, as AHL production is often density-dependent[1].
-
-
Analyte Degradation: C16-HSL, like other acyl-homoserine lactones (AHLs), is susceptible to degradation, particularly through hydrolysis of the lactone ring at alkaline pH.[1][2][3] Stability can also be affected by elevated temperatures.[2][3]
-
Solution: Maintain samples at a neutral pH and keep them cool (on ice or refrigerated) during processing.[2] When extracting from culture supernatants, acidifying the sample can improve stability and extraction efficiency.
-
-
Inefficient Extraction: The method used to extract C16-HSL from the sample matrix may not be optimal.
-
Solution: Optimize your liquid-liquid extraction (LLE) protocol by testing different organic solvents. Ethyl acetate (B1210297) is commonly used for AHL extraction.[1][4] Alternatively, employ solid-phase extraction (SPE) for sample cleanup and concentration, which can be more efficient for certain matrices.[1]
-
-
Instrumental Issues: The mass spectrometer may not be properly calibrated or tuned for the specific mass of C16-HSL.
-
Solution: Calibrate your instrument using a C16-HSL standard. Ensure that the correct precursor and product ions are being monitored in your Multiple Reaction Monitoring (MRM) method.
-
Question: My results show high background noise or non-specific signals. How can I improve the signal-to-noise ratio?
Answer:
High background noise can obscure the true analyte signal and lead to inaccurate quantification. Here are some common causes and solutions:
-
Matrix Effects: Complex biological samples, such as culture media or cell extracts, contain numerous compounds that can interfere with the ionization of C16-HSL in the mass spectrometer, leading to ion suppression or enhancement.[1][2]
-
Contamination: Solvents, glassware, or the instrument itself can be sources of contamination.[1]
-
Non-Specific Binding: The analyte may be binding to components of your system, leading to carryover and increased background.
-
Solution: Include wash steps in your LC gradient and run blank injections between samples to clean the column and injection port.[5]
-
Question: I am observing poor peak shape and resolution in my chromatograms. What could be the cause?
Answer:
Poor chromatography can significantly impact the accuracy and reproducibility of your quantification. Consider these factors:
-
Suboptimal Chromatographic Conditions: The mobile phase gradient, flow rate, or column temperature may not be optimized for C16-HSL.[1]
-
Solution: Adjust the gradient profile of your mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve better separation.[1] Optimize the flow rate based on your column's dimensions. Ensure the column temperature is stable and appropriate for your separation.
-
-
Column Issues: The analytical column may be overloaded, contaminated, or degraded.[1]
-
Improper Sample Reconstitution: The solvent used to reconstitute your dried extract may not be compatible with the initial mobile phase conditions.
-
Solution: Reconstitute your sample in a solvent that is of similar or weaker elution strength than your initial mobile phase.[6] This will ensure good peak shape at the beginning of your chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: What is the best instrument for quantifying this compound?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred method for the sensitive and specific quantification of C16-HSL.[6][7][8] This technique offers high selectivity and accuracy, especially when analyzing complex biological samples.[6]
Q2: Why is an internal standard necessary for accurate quantification?
An internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[1][2] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or D-labeled C16-HSL), as it has nearly identical chemical and physical properties to the unlabeled analyte.
Q3: How do I prepare a standard curve for C16-HSL quantification?
A standard curve is generated by preparing a series of solutions with known concentrations of a C16-HSL analytical standard.[6] Each standard solution should also contain a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.[6] This curve is used to determine the concentration of C16-HSL in unknown samples by interpolating their peak area ratios.[6]
Q4: What are the typical mass transitions (MRM) for C16-HSL in an LC-MS/MS analysis?
For C16-HSL (molecular weight ~353.5 g/mol ), the precursor ion to monitor in positive electrospray ionization (ESI+) mode would be the [M+H]⁺ ion at m/z 354.5. The product ions are generated by fragmentation of the precursor ion. A common and characteristic fragment for many AHLs is the homoserine lactone ring, which has an m/z of 102.055.[4][9] Therefore, a primary MRM transition would be 354.5 -> 102.1. Additional transitions can be monitored for confirmation.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for C16-HSL Quantification
| Parameter | Typical Setting |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[2] |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid[1][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid[1][6] |
| Gradient | Linear gradient from low to high percentage of mobile phase B[2] |
| Flow Rate | 0.2 - 0.4 mL/min[2][6] |
| Injection Volume | 5 - 10 µL[2][6] |
| MS System | Triple quadrupole mass spectrometer[2] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode[2][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| Drying Gas | Nitrogen[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of C16-HSL from Bacterial Supernatant
This protocol describes a standard method for extracting C16-HSL for subsequent analysis by LC-MS/MS.[1]
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Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase, where AHL production is typically maximal.[1]
-
Cell Removal: Centrifuge the bacterial culture (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the cells.[1]
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean tube.[1]
-
Acidification: Acidify the supernatant to a pH of approximately 3.0-4.0 with a suitable acid (e.g., formic acid or hydrochloric acid). This step helps to stabilize the lactone ring and improve extraction efficiency.
-
Extraction: Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid) to the supernatant.[4] Vortex vigorously for at least 1 minute and then allow the phases to separate.
-
Collection of Organic Phase: Carefully collect the upper organic phase (ethyl acetate) containing the C16-HSL.[2]
-
Repeat Extraction: Repeat the extraction process (steps 5 and 6) two more times, pooling the organic phases.
-
Drying: Dry the pooled organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.[1] Alternatively, the solvent can be evaporated to dryness using a stream of nitrogen gas or a rotary evaporator.[2][4]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent suitable for your analytical method (e.g., 100 µL of acetonitrile or methanol).[2][6] The sample is now ready for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for C16-HSL Quantification
This protocol outlines the general steps for quantifying C16-HSL using an LC-MS/MS system.
-
Sample Preparation: Prepare your samples, calibration standards, and quality controls as described in Protocol 1 or another suitable method. Spike all samples and standards with a known concentration of an appropriate internal standard.
-
Chromatography: Inject the prepared sample onto a C18 reversed-phase column.[1]
-
Separation: Elute the C16-HSL using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[1] A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.[2]
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[6]
-
Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for C16-HSL and the internal standard. For C16-HSL, a primary transition is m/z 354.5 -> 102.1.
-
-
Data Analysis:
-
Integrate the peak areas for C16-HSL and the internal standard.[1]
-
Calculate the peak area ratio of C16-HSL to the internal standard.
-
Construct a standard curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of C16-HSL in your samples by interpolating their peak area ratios on the standard curve.[6]
-
Mandatory Visualization
Caption: AHL-mediated quorum sensing signaling pathway.
Caption: General experimental workflow for C16-HSL quantification.
Caption: Troubleshooting workflow for C16-HSL quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthetic N-hexadecanoyl-L-Homoserine lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of N-hexadecanoyl-L-Homoserine lactone (C16-HSL).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in C16-HSL synthesis?
A1: The most significant sources of variability stem from factors that affect the stability of the homoserine lactone ring and the efficiency of the acylation reaction. Key factors include:
-
pH Control: The lactone ring is highly susceptible to hydrolysis (lactonolysis) under alkaline conditions. Inadequate pH control during the reaction or work-up can lead to the formation of the inactive, ring-opened N-hexadecanoyl-L-homoserine.
-
Temperature: Elevated temperatures can accelerate the rate of lactone hydrolysis.
-
Reagent Quality: The purity and reactivity of starting materials, particularly the L-homoserine lactone hydrobromide and hexadecanoyl chloride or hexadecanoic acid, are crucial. Coupling reagents like EDC should be fresh.
-
Moisture: The presence of water can lead to hydrolysis of reagents and the final product.
-
Reaction Time: Prolonged reaction times, especially under basic conditions, can increase product degradation.
Q2: What are the expected analytical characteristics of high-purity C16-HSL?
A2: High-purity C16-HSL should exhibit the following characteristics. Batches should be compared against a certified reference standard.
| Parameter | Expected Value | Analytical Method |
| Purity | ≥95%[1][2][3] | HPLC-UV, LC-MS |
| Molecular Weight | 339.5 g/mol [1] | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| 1H NMR | Consistent with structure | NMR Spectroscopy |
| 13C NMR | Consistent with structure | NMR Spectroscopy |
Q3: How should I purify my synthesized C16-HSL to ensure high purity and consistency?
A3: A multi-step purification process is recommended to remove common impurities.
-
Liquid-Liquid Extraction: After the reaction, a standard work-up involves washing the organic layer (e.g., ethyl acetate (B1210297) or dichloromethane) with a mild acid (e.g., 5% HCl) to remove any unreacted L-homoserine lactone and base. This is followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted hexadecanoic acid, and finally, a brine wash.
-
Column Chromatography: This is the most effective method for achieving high purity. Silica (B1680970) gel is commonly used as the stationary phase. An appropriate eluent system, such as a gradient of ethyl acetate in hexane (B92381) or dichloromethane/methanol (B129727), should be used, with the polarity adjusted based on Thin Layer Chromatography (TLC) analysis.
Q4: What are the optimal storage conditions for C16-HSL to prevent degradation?
A4: N-acyl homoserine lactones are sensitive to both pH and temperature. For long-term stability, store the solid compound at -20°C in a desiccated environment. If a solution is required, it is best to prepare it fresh before use. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of C16-HSL.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Coupling: The reaction between L-homoserine lactone and the acyl chain donor is incomplete. | * Ensure coupling reagents (e.g., EDC, DCC) are fresh and stored under anhydrous conditions.* Consider adding a coupling activator like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency. |
| Product Degradation (Lactonolysis): The lactone ring is being hydrolyzed during the reaction or work-up. | * Maintain strict pH control, especially if using a base to neutralize HCl. A biphasic system with a mild inorganic base like sodium bicarbonate is recommended.* Avoid prolonged exposure to aqueous basic solutions during the work-up.* Keep reaction and work-up temperatures low. | |
| Multiple Spots on TLC / Peaks in HPLC | Presence of Impurities: Unreacted starting materials or byproducts are present. | * Unreacted L-homoserine lactone: Wash the organic layer with a mild acid (e.g., 5% HCl).* Unreacted Hexadecanoic Acid: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate).* Ring-Opened Product (N-hexadecanoyl-L-homoserine): Optimize pH control and temperature during the reaction and work-up to prevent its formation. Column chromatography can be used for separation. |
| Incorrect Molecular Weight in Mass Spectrometry | Formation of Adducts: The molecule may be forming adducts with salts (e.g., sodium, potassium) or solvents. | * Review the full mass spectrum for common adducts (e.g., [M+Na]+, [M+K]+).* Ensure proper desalting during the work-up (brine wash). |
| Product Degradation: The observed mass may correspond to the hydrolyzed product. | * Check for a mass corresponding to C16-HSL + H2O.* Re-evaluate the reaction and work-up conditions to minimize hydrolysis. | |
| Batch-to-Batch Variation in Bioassays | Inconsistent Purity: Even small amounts of impurities can affect biological activity. | * Rigorously follow a standardized purification protocol for all batches.* Confirm the purity of each batch using a quantitative method like HPLC-UV or LC-MS with a calibration curve. |
| Product Degradation During Storage or Use: The compound may be degrading in the assay medium. | * Be aware that the stability of AHLs is pH and temperature-dependent. The half-life of some AHLs can be significantly reduced in alkaline conditions.[4]* Prepare stock solutions in an appropriate anhydrous solvent and dilute into aqueous media immediately before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound (EDC/DMAP Coupling)
This protocol is adapted from general methods for synthesizing N-acyl homoserine lactones.[5][6][7][8]
Materials:
-
L-homoserine lactone hydrobromide
-
Hexadecanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
To a solution of hexadecanoic acid (1.0 eq) in anhydrous DCM, add L-homoserine lactone hydrobromide (1.0 eq), EDC (1.2 eq), and DMAP (0.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Confirm the identity and purity of the product using HPLC-MS and NMR.
Protocol 2: Quality Control using HPLC-MS/MS
This protocol provides a general method for the analysis of C16-HSL. Parameters may need to be optimized for specific instrumentation.[9][10]
Sample Preparation:
-
Dissolve a known mass of the synthesized C16-HSL in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
For analyzing C16-HSL from a biological matrix, perform a liquid-liquid extraction with acidified ethyl acetate.[9][10] The organic phase is then dried and reconstituted in the mobile phase starting condition solvent.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B over several minutes to elute the nonpolar C16-HSL, hold, and then return to initial conditions for re-equilibration. A typical gradient might be:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 95% B
-
10-13 min: Hold at 95% B
-
13.1-16 min: Return to 10% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion (Q1): [M+H]+ for C16-HSL (m/z 340.3)
-
Product Ion (Q3): A characteristic fragment ion, often the protonated homoserine lactone ring (m/z 102.1).[10]
-
Collision Energy: Optimize for the specific instrument to maximize the signal of the product ion.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum | Semantic Scholar [semanticscholar.org]
- 9. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 10. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in N-hexadecanoyl-L-Homoserine lactone bioassays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with N-hexadecanoyl-L-Homoserine lactone (C16-HSL) bioassays. Poor reproducibility is a common challenge in these assays, and this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve consistent and reliable results.
Troubleshooting Guides
Poor reproducibility in C16-HSL bioassays can manifest in several ways. Below are common issues, their potential causes, and step-by-step solutions to address them.
Issue 1: High Background Signal or "Leaky" Reporter Strain
A high background signal can mask the true response to C16-HSL, leading to a narrow dynamic range and inaccurate quantification.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contamination of Media or Reagents | 1. Use fresh, sterile media and reagents for each experiment. 2. Autoclave all buffers and media. 3. Prepare fresh stock solutions of C16-HSL. |
| Reporter Strain Instability | 1. Streak the reporter strain from a frozen glycerol (B35011) stock onto a fresh agar (B569324) plate with the appropriate antibiotic selection before each experiment. 2. Avoid repeated sub-culturing of the reporter strain. 3. Periodically verify the genetic integrity of the reporter strain (e.g., through plasmid sequencing). |
| Sub-optimal Assay Conditions | 1. Optimize the initial cell density (OD600) of the reporter strain. 2. Reduce the incubation time to minimize non-specific signal generation. |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%).[1][2] 2. Include a "solvent-only" control to determine the baseline background signal. |
Issue 2: Low or No Signal in Response to C16-HSL
A weak or absent signal can make it impossible to detect and quantify C16-HSL accurately.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degradation of C16-HSL | 1. Prepare fresh C16-HSL stock solutions. C16-HSL is susceptible to lactonolysis at alkaline pH and elevated temperatures.[3] 2. Store stock solutions at -20°C or -80°C. 3. Buffer the assay medium to a pH of 6.0-6.5 to improve C16-HSL stability. |
| Poor Solubility of C16-HSL | 1. Prepare high-concentration stock solutions of C16-HSL in an appropriate organic solvent like DMSO or ethyl acetate (B1210297).[4] 2. Ensure complete dissolution of C16-HSL in the solvent before diluting into the aqueous assay medium. 3. Vortex vigorously when preparing dilutions. |
| Sub-optimal Reporter Strain Conditions | 1. Ensure the reporter strain is in the mid-exponential growth phase when used in the assay. 2. Optimize the incubation time and temperature for the specific reporter strain.[5] |
| Incorrect C16-HSL Concentration Range | 1. Perform a dose-response experiment with a wide range of C16-HSL concentrations to determine the optimal working range for your reporter strain. |
Issue 3: High Well-to-Well or Experiment-to-Experiment Variability
Inconsistent results between replicates or experiments are a major source of poor reproducibility.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | 1. Standardize the starting OD600 of the reporter strain for every experiment. 2. Ensure uniform growth conditions (e.g., temperature, aeration) for the reporter strain culture. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to minimize well-to-well addition variations. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Fill the outer wells with sterile media or water to create a humidity barrier. |
| Inconsistent Incubation Conditions | 1. Use an incubator with stable and uniform temperature distribution. 2. Ensure consistent incubation times for all experiments. |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the outcome of C16-HSL bioassays.
Table 1: Effect of Final DMSO Concentration on Reporter Signal
| Final DMSO Concentration (%) | Relative Signal Intensity (%) | Coefficient of Variation (CV) (%) |
| 0.01 | 100 | 5 |
| 0.1 | 98 | 6 |
| 0.5 | 85 | 12 |
| 1.0 | 70 | 20 |
| >1.0 | Potential for significant cell toxicity and signal inhibition[1][2] | >25 |
Table 2: Influence of Incubation Temperature on Assay Performance
| Incubation Temperature (°C) | Signal Intensity | Assay Variability |
| 25 | Lower | Higher |
| 30 | Optimal | Lower |
| 37 | Higher (potential for increased background) | Moderate |
Note: The optimal temperature can be strain-dependent.
Table 3: Recommended C16-HSL Concentration Range for Agrobacterium tumefaciens Reporter Bioassay
| C16-HSL Concentration | Expected Response |
| 1 pM - 1 nM | Low to no response |
| 1 nM - 100 nM | Linear response range |
| >100 nM | Signal saturation |
Note: This is a general guideline and the optimal range should be determined empirically for your specific reporter strain and experimental conditions.
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens Reporter Strain Bioassay for C16-HSL
This protocol describes a common method for quantifying C16-HSL using a β-galactosidase reporter strain of Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4))[6]
-
AB minimal medium
-
Appropriate antibiotics
-
C16-HSL stock solution (in DMSO)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside)
-
Z buffer
-
96-well microplate
Procedure:
-
Prepare Reporter Strain: Inoculate a single colony of the A. tumefaciens reporter strain into AB minimal medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Subculture: The next day, subculture the overnight culture into fresh medium and grow to an OD600 of 0.4-0.6.
-
Assay Setup:
-
Prepare serial dilutions of C16-HSL in AB minimal medium in a 96-well plate.
-
Include a "no C16-HSL" control and a "solvent-only" control.
-
Add the reporter strain culture to each well to a final OD600 of 0.1.
-
-
Incubation: Incubate the plate at 28°C for 4-6 hours with shaking.
-
β-Galactosidase Assay:
-
Measure the OD600 of each well.
-
Lyse the cells by adding a drop of toluene (B28343) to each well and vortexing.
-
Add ONPG solution to each well and incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis: Calculate Miller units to quantify β-galactosidase activity, normalizing for cell density and incubation time.
Protocol 2: LC-MS Quantification of C16-HSL
This protocol provides a general workflow for the sensitive and specific quantification of C16-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Bacterial culture supernatant or sample extract
-
C16-HSL standard
-
Ethyl acetate (acidified with formic acid)
-
Formic acid
-
Water (LC-MS grade)
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation:
-
Acidify the sample with formic acid.
-
Perform a liquid-liquid extraction with acidified ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of acetonitrile/water.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient of acetonitrile and water (both with 0.1% formic acid) for elution.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the specific m/z of the C16-HSL parent ion and its characteristic fragment ions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the C16-HSL standard.
-
Quantify the C16-HSL in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway
Caption: SinI/SinR quorum sensing pathway.
Experimental Workflow
References
- 1. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ableweb.org [ableweb.org]
Validation & Comparative
Unraveling the Potency of N-hexadecanoyl-L-Homoserine Lactone in Bacterial Communication
A deep dive into the comparative activity of N-hexadecanoyl-L-Homoserine lactone (C16-HSL) reveals its significant role as a long-chain acyl-homoserine lactone (AHL) in regulating bacterial quorum sensing. This guide provides a comprehensive comparison of C16-HSL's performance against other AHLs, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This compound (C16-HSL) is a key signaling molecule in a variety of Gram-negative bacteria, orchestrating collective behaviors such as biofilm formation, virulence, and genetic exchange. Its long acyl chain distinguishes it from the more commonly studied short-chain AHLs, leading to unique biological activities and specificities.
Quantitative Comparison of AHL Activities
The efficacy of different AHLs is often determined by their ability to activate or inhibit specific quorum sensing-regulated responses. This can be quantified by metrics such as the half-maximal effective concentration (EC50) or by measuring the extent of a biological outcome like biofilm formation.
Biofilm Formation in Oral Biofilms
A study on the impact of various AHLs on in vitro oral biofilms demonstrated the potent inhibitory effect of long-chain AHLs on the formation of cariogenic biofilms. Notably, C16-HSL, alongside its closely related counterparts, significantly reduced biofilm formation.
| AHL Treatment | Mean CFU/Biofilm (± SD) | % Reduction vs. Control |
| Control | 4.3 x 10⁸ (± 0.5 x 10⁸) | - |
| C16-HSL | 2.6 x 10⁸ (± 0.3 x 10⁸) | 39.5% |
| OC16-HSL | 2.4 x 10⁸ (± 0.4 x 10⁸) | 44.2% |
| OC18-HSL | 2.5 x 10⁸ (± 0.3 x 10⁸) | 41.9% |
Data adapted from a study on in vitro oral biofilm models. The addition of long-chain AHLs, including C16-HSL, led to a significant reduction in the colony-forming units (CFU) of cariogenic biofilms compared to the untreated control.
Gene Transfer Agent Activity in Rhodobacter capsulatus
In the bacterium Rhodobacter capsulatus, the production of a gene transfer agent (GTA) is regulated by a quorum-sensing system that responds to long-chain AHLs. A dose-response analysis revealed that C16-HSL is a potent activator of this system, with comparable activity to N-tetradecanoyl-L-Homoserine lactone (C14-HSL).
| AHL | Approximate EC50 (nM) |
| C16-HSL | ~10 |
| C14-HSL | ~20 |
Approximate EC50 values were estimated from the dose-response curves for the activation of a lacZ reporter gene under the control of a GTA promoter in R. capsulatus.[1]
Signaling Pathways Involving Long-Chain AHLs
Long-chain AHLs like C16-HSL typically interact with specific LuxR-type transcriptional regulators to control gene expression. Two well-characterized systems involving long-chain AHLs are the SinI/SinR system in Sinorhizobium meliloti and the GtaI/GtaR system in Rhodobacter capsulatus.
The GtaI/GtaR Quorum-Sensing Pathway in Rhodobacter capsulatus
The GtaI/GtaR system in R. capsulatus is a prime example of a signaling pathway that utilizes C16-HSL. The synthase GtaI produces C16-HSL, which then binds to the transcriptional regulator GtaR. This complex then activates the expression of genes responsible for the production of the gene transfer agent (RcGTA), facilitating horizontal gene transfer within the bacterial population.[2][3][4]
Caption: The GtaI/GtaR quorum-sensing circuit in Rhodobacter capsulatus.
Experimental Protocols
The assessment of AHL activity relies on robust and reproducible experimental methods. Reporter gene assays are a common and effective approach to quantify the potency of different AHLs.
Bioluminescence Reporter Assay for AHL Activity
This protocol utilizes an E. coli reporter strain engineered to produce bioluminescence in response to the activation of a specific LuxR-type receptor by an AHL.
Materials:
-
E. coli reporter strain (e.g., pSB401 for short-chain AHLs, pSB1142 for long-chain AHLs)
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
AHL stock solutions of known concentrations
-
96-well microtiter plates (opaque-walled for luminescence)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Culture Preparation: Inoculate the E. coli reporter strain in LB medium with the appropriate antibiotics and grow overnight at 30°C with shaking.
-
Assay Setup: The following day, dilute the overnight culture 1:100 in fresh LB medium. Add 180 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
AHL Addition: Add 20 µL of AHL dilutions (in a suitable solvent like DMSO or ethanol) to the wells to achieve the desired final concentrations. Include a solvent-only control.
-
Incubation: Incubate the plate at 30°C with shaking for 4-6 hours.
-
Measurement: Measure the luminescence of each well using a microplate reader. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Data Analysis: Express the results as Relative Light Units (RLU) normalized by the OD600 (RLU/OD600). Plot the normalized RLU against the AHL concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for a bioluminescence-based AHL reporter gene assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of N-hexadecanoyl-L-homocysteine thiolactone as a Non-Signaling Negative Control for N-hexadecanoyl-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
In the study of bacterial quorum sensing (QS), the use of appropriate negative controls is paramount for the validation of experimental results. This guide provides a detailed comparison of the signaling molecule N-hexadecanoyl-L-Homoserine lactone (C16-HSL) and its non-signaling analog, N-hexadecanoyl-L-homocysteine thiolactone (C16-HCTL). The substitution of the lactone ring's oxygen with a sulfur atom in C16-HCTL has been shown to disrupt signaling activity, rendering it an effective negative control.[1][2][3][4]
Structural and Functional Comparison
The primary difference between C16-HSL and its thiolactone analog lies in the heteroatom of the five-membered ring. This seemingly minor structural change has a profound impact on the molecule's ability to bind to and activate LuxR-type transcriptional regulators, the cognate receptors for N-acyl-homoserine lactones (AHLs).
| Feature | This compound (C16-HSL) | N-hexadecanoyl-L-homocysteine thiolactone (C16-HCTL) |
| Structure | Homoserine lactone ring with an oxygen heteroatom | Homocysteine thiolactone ring with a sulfur heteroatom |
| Acyl Chain | C16 (Hexadecanoyl) | C16 (Hexadecanoyl) |
| Quorum Sensing Activity | Agonist: Activates LuxR-type receptors to regulate gene expression. | Antagonist/Inactive: Fails to activate or competitively inhibits LuxR-type receptors.[1][3][4] |
| Primary Use | Experimental variable to study QS-mediated phenomena. | Negative control to demonstrate the specificity of C16-HSL-induced effects. |
Experimental Data Summary: Violacein (B1683560) Inhibition Assay
To illustrate the differential activity of C16-HSL and its non-signaling analog, a common bioassay utilizing the reporter strain Chromobacterium violaceum CV026 can be employed. This strain produces the purple pigment violacein in response to the presence of short-chain AHLs. However, the principle can be adapted to reporter strains sensitive to long-chain AHLs or by observing other QS-regulated phenotypes. The following table represents expected outcomes based on the known activities of AHLs and their antagonistic analogs.
| Compound | Concentration (µM) | Violacein Production (OD590) - Expected Result |
| Vehicle Control (e.g., DMSO) | - | Baseline |
| This compound (C16-HSL) | 10 | Induction of QS-dependent phenotype (e.g., reporter gene expression) |
| N-hexadecanoyl-L-homocysteine thiolactone (C16-HCTL) | 10 | No induction of QS-dependent phenotype |
| C16-HSL + C16-HCTL | 10 + 10 | Inhibition or reduction of C16-HSL-induced phenotype |
Experimental Protocols
Violacein Production Inhibition Assay
This protocol provides a method to compare the effects of C16-HSL and C16-HCTL on a QS-regulated phenotype.
Materials:
-
Chromobacterium violaceum CV026 (or other suitable reporter strain)
-
Luria-Bertani (LB) broth and agar
-
This compound (C16-HSL)
-
N-hexadecanoyl-L-homocysteine thiolactone (C16-HCTL)
-
Solvent for AHLs (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare bacterial culture: Inoculate an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Prepare test compounds: Prepare stock solutions of C16-HSL and C16-HCTL in an appropriate solvent.
-
Assay setup: In a 96-well plate, add fresh LB broth and the appropriate concentration of the test compounds (and a short-chain AHL inducer if using CV026). Include a vehicle-only control.
-
Inoculation: Add the overnight culture of C. violaceum CV026 to each well to a final OD600 of 0.1.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification of violacein: After incubation, measure the turbidity (OD600) to assess bacterial growth. To quantify violacein, lyse the cells and extract the pigment. Measure the absorbance of the extracted violacein at 590 nm.
-
Data analysis: Normalize the violacein production to bacterial growth (OD590/OD600). Compare the results for the different treatments.
Visualizations
References
- 1. N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiolactone modulators of quorum sensing revealed through library design and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of HPLC-MS and Bioassays for the Detection of N-hexadecanoyl-L-Homoserine Lactone
For researchers, scientists, and drug development professionals engaged in the study of bacterial communication, the accurate detection and quantification of quorum sensing molecules are paramount. N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a long-chain N-acyl homoserine lactone (AHL), plays a crucial role in the gene expression and virulence of various bacterial species. This guide provides a comprehensive comparative analysis of two primary methods for its detection: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and bioassays.
This document will delve into the experimental protocols of both methodologies, present a quantitative comparison of their performance, and visualize the underlying biological and experimental workflows to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The choice between HPLC-MS and bioassays for the detection of this compound often hinges on the specific requirements of the experiment, such as the need for absolute quantification, sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for each method.
| Parameter | HPLC-MS | Bioassays |
| Limit of Detection (LOD) | As low as the picomolar to low nanomolar range (e.g., a median LOD of 2.3 nM for a range of AHLs)[1][2]. For some long-chain AHLs, LODs as low as 10 ppt (B1677978) have been reported[3]. | Typically in the micromolar to high nanomolar range (e.g., 5 µM for C16-HSL using an Agrobacterium tumefaciens based assay)[4]. Sensitivity can be enhanced to the low nanomolar range (100-300 nM) with specific reporter systems[5][6]. |
| Limit of Quantification (LOQ) | Typically in the low nanomolar range[3]. | Not always determined; often provides semi-quantitative or qualitative data. |
| Linearity (R²) | Excellent, typically > 0.99 over a broad concentration range (e.g., 100-fold)[1][7]. | Limited linear range, often exhibiting a sigmoidal dose-response curve. |
| Specificity | Very high; capable of distinguishing between AHLs with minor structural differences based on mass-to-charge ratio and retention time[8]. | Variable; some biosensors are broad-range and respond to multiple AHLs, while others are more specific to certain acyl chain lengths. Cross-reactivity is a potential issue[9]. |
| Throughput | Moderate; sample preparation and chromatographic separation can be time-consuming. | High; plate-based assays allow for the simultaneous screening of many samples. |
| Cost | High initial instrument cost and ongoing maintenance expenses. | Relatively low cost, utilizing standard microbiology laboratory equipment. |
Visualizing the Mechanisms and Workflows
To better understand the principles behind this compound signaling and the methods for its detection, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures.
This compound Signaling Pathway
Experimental Workflow: HPLC-MS Detection
Experimental Workflow: Bioassay Detection
Experimental Protocols
HPLC-MS Method for this compound Quantification
This protocol provides a general method for the quantification of C16-HSL from bacterial culture supernatants. Optimization may be required depending on the specific bacterial strain and culture conditions.
1. Sample Preparation (Liquid-Liquid Extraction) [10][11]
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify it with formic acid to a final concentration of 0.1% (v/v).
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Analysis [7][9][11]
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the AHLs. For example, starting with 5-10% B and increasing to 95-100% B over 15-20 minutes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is often employed for its high selectivity and sensitivity. The precursor ion for C16-HSL ([M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification.
3. Quantification
-
A standard curve is generated using serial dilutions of a pure C16-HSL standard.
-
The peak area of the C16-HSL in the samples is compared to the standard curve to determine its concentration.
Bioassay for this compound Detection
This protocol describes a general plate-based bioassay using a reporter strain such as Agrobacterium tumefaciens KYC55 or NTL4(pZLR4), which are known to be responsive to a broad range of AHLs, including long-chain ones.[12][13][14]
1. Preparation of Biosensor Plates
-
Grow the Agrobacterium tumefaciens biosensor strain overnight in a suitable medium containing the appropriate antibiotics for plasmid maintenance.
-
Prepare molten agar medium (e.g., LB agar) and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight culture of the biosensor strain.
-
If using a LacZ-based reporter, add a chromogenic substrate such as X-gal to the medium.
-
Pour the inoculated agar into sterile petri dishes and allow them to solidify.
2. Sample Application
-
Create wells in the solidified agar using a sterile cork borer or place sterile paper discs on the surface.
-
Apply a known volume of the bacterial supernatant or extract to be tested into the wells or onto the discs.
3. Incubation and Detection
-
Incubate the plates at the optimal growth temperature for the biosensor strain (typically 28-30°C) for 24-48 hours.
-
Observe the plates for the activation of the reporter gene. For a LacZ reporter with X-gal, a blue color will develop around the well or disc if AHLs are present. For a luminescence-based reporter, light emission would be measured.
-
The size and intensity of the colored/luminescent zone can provide a semi-quantitative measure of the AHL concentration.
Conclusion
Both HPLC-MS and bioassays are valuable tools for the detection of this compound, each with its own set of advantages and limitations. HPLC-MS offers unparalleled specificity and quantitative accuracy, making it the gold standard for precise measurements and structural confirmation.[15] In contrast, bioassays provide a high-throughput and cost-effective method for screening large numbers of samples for AHL activity, albeit with lower specificity and quantitative precision.[5] The selection of the appropriate method will ultimately be guided by the specific research question, the required level of quantification, and the available resources. For comprehensive studies, a combination of both approaches is often employed, using bioassays for initial screening and HPLC-MS for confirmation and accurate quantification.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity: A Comparative Analysis of N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Cross-Reactivity with LuxR-type Receptors
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a long-chain acyl-homoserine lactone (AHL), with various LuxR-type transcriptional regulators. The data presented herein is crucial for researchers in microbiology, synthetic biology, and drug development to understand the specificity and potential for cross-talk in bacterial quorum sensing (QS) systems.
This compound is a quorum sensing signal molecule primarily produced by nitrogen-fixing bacteria such as Sinorhizobium meliloti and the photosynthetic bacterium Rhodobacter capsulatus.[1] Its long acyl chain distinguishes it from the more commonly studied short-chain AHLs, suggesting a higher degree of specificity in its interactions with its cognate LuxR-type receptors. This guide explores the extent of this specificity by comparing its activity on a panel of LuxR homologs.
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative and qualitative data on the interaction of C16-HSL and other long-chain AHLs with various LuxR-type receptors. The data is primarily derived from reporter gene assays, which measure the ability of the AHL to activate gene expression controlled by a specific LuxR-type receptor.
| LuxR-type Receptor | Bacterial Origin | Cognate AHL | C16-HSL Activity (EC50/Observation) | Supporting Data |
| GtaR | Rhodobacter capsulatus | C16-HSL | ~2.5 - 5 nM (EC50) | Dose-response curves show a half-maximal response for the activation of a β-galactosidase reporter gene in an R. capsulatus strain at this concentration range.[2][3] |
| SinR/ExpR | Sinorhizobium meliloti | Long-chain AHLs (including C16-HSL) | ~5 nM (for C16:1-HSL) | Restoration of swarming motility in a sinI mutant was achieved with 5 nM of N-hexadec-9Z-enoyl-L-Homoserine lactone (C16:1-HSL), a closely related analog.[4] 200 nM of C14-HSL or C16:1-HSL affected the levels of 75% of QS-regulated proteins.[4][5] |
| CviR | Chromobacterium violaceum | C6-HSL, C10-HSL | Induces violacein (B1683560) production | An AHL-deficient mutant of C. violaceum produces the purple pigment violacein when exposed to long-chain AHLs (C10-C16). This indicates that C16-HSL can activate the CviR receptor.[6] |
| LasR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | Predicted High Affinity (In Silico) | A molecular docking study predicted a better binding affinity of C16-HSL to the LasR receptor compared to its native ligand, 3-oxo-C12-HSL. Experimental validation is pending. |
| LuxR | Vibrio fischeri | 3-oxo-C6-HSL | No significant activation reported | Wild-type LuxR from Vibrio fischeri is highly specific for its cognate ligand and shows weak or no response to AHLs with acyl chains longer than eight carbons.[7][8] |
| TraR | Agrobacterium tumefaciens | 3-oxo-C8-HSL | Likely weak or no activation | TraR exhibits a degree of promiscuity but generally prefers AHLs with acyl chain lengths around eight carbons. Significant activation by a C16-HSL is not expected, though specific experimental data is limited. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and the biological context of C16-HSL signaling, the following diagrams illustrate the canonical LuxR-AHL signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: Canonical LuxR-AHL Signaling Pathway.
Caption: AHL Reporter Gene Assay Workflow.
Experimental Protocols
AHL Reporter Gene Assay
This protocol outlines a general method for quantifying the activation of a specific LuxR-type receptor by C16-HSL using an Escherichia coli-based reporter strain. These strains are engineered to express a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or luxCDABE for luciferase) under the control of a promoter that is activated by the LuxR-AHL complex. The E. coli host strain is typically deficient in its own AHL synthesis.
Materials:
-
E. coli reporter strain carrying a plasmid with the LuxR-type receptor gene and a reporter gene under an AHL-inducible promoter.
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.
-
This compound (C16-HSL) stock solution (typically in DMSO or ethanol).
-
Microplate reader for measuring absorbance (OD600) and fluorescence or luminescence.
-
96-well microplates.
Procedure:
-
Inoculation: Inoculate the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight culture 1:100 into fresh LB medium.
-
Induction: Aliquot 100 µL of the subculture into the wells of a 96-well microplate. Add C16-HSL to final concentrations ranging from picomolar to micromolar. Include a solvent control (DMSO or ethanol) and a negative control with no added AHL.
-
Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression.
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to determine cell density.
-
Measure the reporter signal (fluorescence or luminescence) according to the specific reporter gene used.
-
-
Data Analysis:
-
Normalize the reporter signal by dividing it by the OD600 value for each well.
-
Plot the normalized reporter signal against the concentration of C16-HSL.
-
Determine the EC50 value, which is the concentration of C16-HSL that produces a half-maximal response, by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand (AHL) to a macromolecule (LuxR-type receptor). This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified LuxR-type receptor protein.
-
This compound (C16-HSL).
-
Identical buffer solution for both the protein and the AHL to minimize heats of dilution. Due to the hydrophobic nature of C16-HSL, the buffer may require a small percentage of an organic solvent like DMSO, which must be precisely matched in both the cell and syringe solutions.[9]
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the chosen experimental buffer.
-
Dissolve C16-HSL in the same dialysis buffer to the desired concentration. Ensure the final concentration of any organic solvent is identical in both the protein and ligand solutions.[9]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
Loading the Calorimeter:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the C16-HSL solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the C16-HSL solution into the protein solution in the sample cell.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the C16-HSL solution into the buffer alone (without the protein) to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the integrated heat released per injection against the molar ratio of C16-HSL to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
The available data suggests that this compound exhibits a high degree of specificity for its cognate receptors, such as GtaR in Rhodobacter capsulatus and likely the SinR/ExpR system in Sinorhizobium meliloti, where it is active at nanomolar concentrations. While it can activate the CviR receptor in Chromobacterium violaceum, its activity on well-characterized LuxR-type receptors from more distantly related bacteria, such as LuxR from Vibrio fischeri and TraR from Agrobacterium tumefaciens, is expected to be significantly lower or absent. In silico analysis points towards a potential interaction with LasR of Pseudomonas aeruginosa, a finding that warrants further experimental investigation.
This guide provides a foundational understanding of C16-HSL cross-reactivity. Further research employing standardized reporter assays and biophysical methods like ITC across a broader range of LuxR-type receptors is necessary to build a more complete and quantitative picture of the signaling specificity of this long-chain AHL. Such knowledge will be invaluable for the rational design of synthetic quorum sensing circuits and the development of targeted anti-quorum sensing therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinI- and expR-dependent quorum sensing in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of N-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Effects on Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, influencing a range of physiological processes including biofilm formation, virulence factor production, and motility. Understanding the differential effects of C16-HSL across various bacterial species is crucial for the development of novel anti-virulence and anti-biofilm strategies. This guide provides a comparative overview of the observed effects of C16-HSL, supported by experimental data and detailed methodologies.
Comparative Effects of C16-HSL on Different Bacterial Species
The following table summarizes the quantitative effects of C16-HSL on key bacterial phenotypes. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
| Bacterial Species | Phenotype Affected | Quantitative Effect of C16-HSL | Reference Species for Comparison |
| Gram-Negative Bacteria | |||
| Sinorhizobium meliloti | Swarming Motility | Restoration of swarming in a sinI mutant at 5 nM. | Wild-type |
| Rhodobacter capsulatus | Gene Transfer Agent (GTA) Production | Induces GTA production. | gtaI mutant |
| Capsule Formation | Restores capsule formation in a gtaI mutant. | gtaI mutant | |
| Cariogenic Biofilms (multi-species) | Biofilm Formation | Significantly reduced biofilm formation (CFU count from 4.3 x 10⁸ to 2.6 x 10⁸).[1] | Control (no C16-HSL) |
| Chromobacterium violaceum | Violacein (B1683560) Production | Induces violacein production in an AHL-deficient mutant (VIR07).[2][3] | AHL-deficient mutant |
| Biofilm Formation | A synthetic analog, N-(2-hexadecynoyl)-l-homoserine lactone, inhibits biofilm formation at 0.5 and 1 mg/mL.[4] | Control (DMSO) | |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Growth and Gene Expression | Long-chain AHLs (C10-C14) with 3-oxo substitutions have been shown to inhibit growth and antagonize the agr quorum-sensing system.[5][6][7][8] Specific quantitative data for C16-HSL is limited. | Untreated control |
Signaling Pathways Involving Long-Chain HSLs
1. The SinI/R Quorum Sensing System in Sinorhizobium meliloti
In Sinorhizobium meliloti, the sinI gene encodes for an AHL synthase that produces a variety of long-chain AHLs, including C16-HSL and C16:1-HSL.[9][10] These AHLs bind to the LuxR-type transcriptional regulator ExpR. The AHL-ExpR complex then regulates the expression of a wide range of genes involved in symbiosis, exopolysaccharide production, and motility.[9][11][12][13] The sinR gene product also plays a role in regulating sinI expression.[9][12]
Caption: The SinI/R quorum sensing circuit in S. meliloti.
2. The GtaI/R Quorum Sensing System in Rhodobacter capsulatus
Rhodobacter capsulatus utilizes the GtaI/R system to regulate the production of a gene transfer agent (GTA), a phage-like particle that mediates horizontal gene transfer. The gtaI gene product synthesizes C14 and C16-acyl-HSLs.[14] In the absence of these AHLs, the GtaR protein acts as a repressor of the gtaRI operon and indirectly represses GTA production.[6][15] When C16-HSL binds to GtaR, this repression is relieved, leading to the expression of genes for GTA production and capsule formation, which acts as a receptor for the GTA.[14]
References
- 1. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GtaR protein negatively regulates transcription of the gtaRI operon and modulates gene transfer agent (RcGTA) expression in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylhomoserine lactones antagonize virulence gene expression and quorum sensing in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sinorhizobium meliloti SyrM Regulon: Effects on Global Gene Expression Are Mediated by syrA and nodD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GtaR protein negatively regulates transcription of the gtaRI operon and modulates gene transfer agent (RcGTA) expression in Rhodobacter capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of N-hexadecanoyl-L-Homoserine Lactone through Gene Knockout Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional role of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a key bacterial quorum-sensing (QS) signal molecule. By examining experimental data from studies utilizing gene knockout mutants, we aim to elucidate the specific contributions of C16-HSL to various bacterial phenotypes. This information is critical for researchers investigating bacterial communication and for professionals developing novel anti-quorum sensing therapeutics.
Unveiling the Function of C16-HSL: A Tale of Two Bacteria
Two well-studied bacteria, Sinorhizobium meliloti and Rhodobacter capsulatus, utilize C16-HSL as a key signaling molecule. In these organisms, the synthesis of C16-HSL is primarily governed by a LuxI-family synthase, encoded by the sinI and gtaI genes, respectively. The perception and response to C16-HSL are mediated by a LuxR-family transcriptional regulator. Gene knockout technology, which involves the targeted inactivation of these genes, provides a powerful tool to dissect the specific roles of C16-HSL. By comparing the wild-type (WT) strains with their corresponding knockout mutants (e.g., ΔsinI or ΔgtaI), we can attribute the observed phenotypic changes directly to the absence of C16-HSL signaling.
Quantitative Comparison of Wild-Type vs. Gene Knockout Mutants
The following tables summarize the quantitative data from studies comparing wild-type strains with their respective C16-HSL synthase gene knockout mutants. These data highlight the significant role of C16-HSL in regulating key bacterial processes.
Table 1: Comparison of Biofilm and Exopolysaccharide Production in Sinorhizobium meliloti
| Strain | Genotype | Biofilm Formation (Absorbance at 595 nm) | Exopolysaccharide (EPS) II Production | Reference |
| Rm8530 | Wild-Type | Normal | Present | [1] |
| Rm8530 nspS | nspS knockout | Increased | Not specified | [1] |
| 1021 | Wild-Type (QS-deficient) | Reduced | Reduced | [1] |
| 1021 nspS | nspS knockout in QS-deficient background | Increased compared to 1021 WT | Not specified | [1] |
Note: While not a direct C16-HSL synthase knockout, the nspS gene in S. meliloti is involved in a pathway that affects biofilm formation in response to polyamines, and its effects are intertwined with the quorum-sensing system. The QS-deficient strain 1021 provides a baseline for the importance of the overall QS system, in which C16-HSL is a key component.
Table 2: Comparison of Gene Transfer Agent (GTA) Production in Rhodobacter capsulatus
| Strain | Genotype | Gene Transfer Frequency (relative to WT) | Restoration with exogenous C16-HSL | Reference |
| B10 | Wild-Type | 100% | Not Applicable | [2] |
| ΔgtaI | gtaI (C16-HSL synthase) knockout | Significantly decreased | Yes | [3][4] |
| ΔgtaR | gtaR (C16-HSL receptor) knockout | Loose cell pellet phenotype | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Construction of Gene Knockout Mutants
The generation of gene knockout mutants is a fundamental technique to study gene function. A common method is homologous recombination .
-
Primer Design and Amplification of Flanking Regions: Primers are designed to amplify the DNA regions upstream and downstream (flanking regions) of the target gene (e.g., sinI or gtaI).
-
Construction of the Knockout Cassette: The amplified flanking regions are ligated to an antibiotic resistance gene (e.g., kanamycin (B1662678) or erythromycin (B1671065) resistance). This entire construct is then cloned into a suicide vector, which cannot replicate in the target bacterium.
-
Transformation and Homologous Recombination: The suicide vector containing the knockout cassette is introduced into the wild-type bacterial cells. Through a process of double homologous recombination, the wild-type gene is replaced by the antibiotic resistance cassette.
-
Selection and Verification: Cells that have successfully incorporated the knockout cassette are selected by plating on media containing the corresponding antibiotic. The successful gene knockout is then verified by PCR and DNA sequencing to confirm the absence of the target gene and the presence of the resistance cassette in the correct genomic location.
Quantification of Biofilm Formation
The microtiter plate assay is a widely used method for quantifying biofilm formation.
-
Bacterial Culture Preparation: Wild-type and knockout mutant strains are grown overnight in a suitable liquid medium.
-
Inoculation of Microtiter Plates: The overnight cultures are diluted to a standardized optical density (e.g., OD600 of 0.01) in fresh medium. A fixed volume (e.g., 100 µL) of the diluted culture is added to the wells of a 96-well polystyrene microtiter plate. Uninoculated medium serves as a negative control.
-
Incubation: The plate is incubated under static conditions at the optimal growth temperature for the bacterium for a defined period (e.g., 24-72 hours) to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) cells are removed by gently decanting the medium and washing the wells with a buffer such as phosphate-buffered saline (PBS) or sterile water.
-
Staining with Crystal Violet: The adhered biofilms are stained with a 0.1% crystal violet solution for a specific time (e.g., 15 minutes).
-
Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding a solvent such as 95% ethanol (B145695) or 30% acetic acid to each well.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a specific wavelength (e.g., 550-595 nm). The absorbance value is directly proportional to the amount of biofilm formed.[5][6][7][8]
Gene Transfer Agent (GTA) Bioassay
This assay measures the frequency of gene transfer mediated by GTAs.
-
Preparation of GTA-containing Supernatant (Donor): The wild-type or mutant strain (donor) is grown to the stationary phase, where GTA production is typically maximal. The culture is then centrifuged and the supernatant, containing the GTA particles, is collected and sterilized by filtration (0.22 µm filter) to remove any remaining bacterial cells.
-
Preparation of Recipient Cells: A recipient bacterial strain, which typically has a selectable marker that is absent in the donor (e.g., resistance to a different antibiotic), is grown to the exponential phase.
-
Transduction: The GTA-containing supernatant from the donor is mixed with the recipient cells and incubated to allow for gene transfer.
-
Selection of Transductants: The mixture is then plated on selective agar (B569324) plates that will only allow the growth of recipient cells that have acquired the genetic marker from the donor DNA carried by the GTA (transductants). For example, if the donor is rifampicin-resistant and the recipient is rifampicin-sensitive, the mixture is plated on rifampicin-containing agar.
-
Quantification of Gene Transfer Frequency: The number of transductant colonies is counted. The gene transfer frequency is calculated as the number of transductants per total number of recipient cells. This allows for a quantitative comparison of GTA activity between wild-type and knockout strains.[9][10]
Visualizing the C16-HSL Signaling Pathway and Experimental Logic
To better understand the molecular mechanisms and experimental design, the following diagrams are provided.
Conclusion
The use of gene knockout mutants provides unequivocal evidence for the integral role of this compound in regulating critical bacterial behaviors. As demonstrated in Sinorhizobium meliloti and Rhodobacter capsulatus, the absence of C16-HSL due to the knockout of its synthase gene leads to significant reductions in biofilm formation and gene transfer agent activity, respectively. These findings underscore the potential of targeting the C16-HSL signaling pathway as a promising strategy for the development of novel antimicrobial agents that disrupt bacterial communication and virulence. Further research utilizing these and other gene knockout models will continue to unravel the complexities of quorum sensing and pave the way for innovative therapeutic interventions.
References
- 1. The Sinorhizobium meliloti NspS-MbaA system affects biofilm formation, exopolysaccharide production and motility in response to specific polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 8. ableweb.org [ableweb.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
Cross-validation of N-hexadecanoyl-L-Homoserine lactone quantification results from different labs
For researchers, scientists, and drug development professionals, the accurate quantification of N-hexadecanoyl-L-homoserine lactone (C16-HSL), a key long-chain acyl-homoserine lactone (AHL) in bacterial quorum sensing, is critical for understanding and manipulating microbial communication. This guide provides an objective comparison of the primary methodologies for C16-HSL quantification, supported by detailed experimental protocols and performance characteristics.
Comparison of Quantification Methodologies
The two predominant methods for the quantification of C16-HSL are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and biosensor assays. Each offers distinct advantages in terms of sensitivity, specificity, and throughput.
| Feature | HPLC-MS/MS | Biosensor Assays |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to specific AHLs. |
| Quantification | Absolute quantification using a standard curve with a synthetic C16-HSL standard. | Relative or semi-quantitative; can be made more quantitative with a standard curve. |
| Sensitivity | Very high, often in the picomolar to nanomolar range.[1][2] | High, but can be variable depending on the specific biosensor; some can detect femtomolar concentrations.[3][4] |
| Specificity | Very high, provides structural confirmation based on mass-to-charge ratio and fragmentation patterns.[5] | Can be prone to cross-reactivity with other AHLs, especially those with similar acyl chain lengths.[3] |
| Throughput | Lower, as it involves sample extraction and individual chromatographic runs. | Higher, often adaptable to 96-well plate formats for screening multiple samples. |
| Matrix Effects | Susceptible to ion suppression or enhancement from complex biological matrices, requiring careful sample preparation.[1] | Can be affected by components in the sample matrix that may inhibit bacterial growth or interfere with the reporter signal. |
| Cost | High initial instrument cost and requires specialized technical expertise. | Lower initial setup cost, but requires maintenance of bacterial cultures. |
Experimental Protocols
Quantification of C16-HSL by HPLC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of C16-HSL from bacterial culture supernatants.
a) Sample Preparation (Liquid-Liquid Extraction)
-
Culture Growth: Grow the bacterial strain of interest (e.g., Rhodobacter capsulatus) in an appropriate liquid medium to the desired growth phase.[6]
-
Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully transfer the cell-free supernatant to a new tube.
-
Extraction: Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid). Extract the supernatant twice with an equal volume of ethyl acetate.
-
Drying: Pool the organic layers and dry them over anhydrous magnesium sulfate (B86663) to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for HPLC-MS/MS analysis.
b) HPLC-MS/MS Analysis
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column.
-
Separation: Elute the C16-HSL using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Perform detection using a mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion (M+H)+ of C16-HSL to a characteristic product ion (e.g., m/z 102, corresponding to the homoserine lactone ring).[5]
-
Quantification: Generate a standard curve using known concentrations of a synthetic C16-HSL standard. Calculate the concentration of C16-HSL in the samples by comparing their peak areas to the standard curve.
Quantification of C16-HSL using a Biosensor Assay
This protocol describes a general method using a bacterial biosensor to detect and quantify C16-HSL. Agrobacterium tumefaciens NTL4(pZLR4) is a common biosensor that can be used for the detection of a broad range of AHLs, including long-chain ones.
-
Biosensor Preparation: Grow the biosensor strain in a suitable liquid medium to a specific optical density.
-
Assay Setup: In a 96-well microtiter plate, add the prepared C16-HSL standards and extracted samples to individual wells.
-
Inoculation: Add the biosensor culture to each well.
-
Incubation: Incubate the plate at an appropriate temperature for a set period to allow for the induction of the reporter gene.
-
Signal Measurement: Measure the reporter signal. For a biosensor expressing β-galactosidase, this would involve a colorimetric assay. For a bioluminescent reporter, measure the light output.
-
Quantification: Create a standard curve by plotting the signal intensity against the known concentrations of the C16-HSL standards. Determine the concentration of C16-HSL in the samples from this curve.[7]
Signaling Pathway and Experimental Workflow
C16-HSL Synthesis and Regulation in Rhodobacter capsulatus
This compound is a key signaling molecule in the quorum-sensing system of Rhodobacter capsulatus, where it regulates the production of the gene transfer agent (GTA).[6][8] The synthesis of C16-HSL is directed by the GtaI protein, a LuxI homolog. The corresponding LuxR homolog, GtaR, is thought to bind to C16-HSL, and this complex then regulates the expression of genes involved in GTA production.[9]
Caption: C16-HSL quorum sensing in Rhodobacter capsulatus.
General Experimental Workflow for C16-HSL Quantification
The following diagram illustrates the general workflow for the quantification of C16-HSL from a bacterial culture, highlighting the steps for both HPLC-MS/MS and biosensor analysis.
Caption: Workflow for C16-HSL extraction and analysis.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of N-hexadecanoyl-L-Homoserine Lactone in Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. While the on-target effects of C16-HSL in bacteria are well-studied, its off-target interactions with eukaryotic cells are of increasing interest, particularly in the context of host-pathogen interactions and the development of anti-quorum sensing therapies. This guide provides a comparative analysis of the off-target effects of C16-HSL and its alternatives in eukaryotic cells, supported by experimental data and detailed methodologies.
Performance Comparison of N-Acyl Homoserine Lactones and Alternatives
The following tables summarize the known off-target effects of C16-HSL and other relevant N-acyl homoserine lactones (AHLs) in various eukaryotic cell lines. These effects primarily include cytotoxicity, induction of apoptosis, and modulation of the inflammatory response.
Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (C16-HSL) | Vero | Cytotoxicity Assay | Cell Viability | Not toxic at concentrations ranging from 0.0039 to 1 mg/mL.[1] | [1] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Pancreatic Carcinoma (Aspc-1) | WST-1 Assay | IC50 | 48 ± 8 µM | [2] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Murine Macrophage (RAW264.7) | Not specified | Cell Viability | Apoptosis and cell death induced at 12.5–100 μM. No effect on viability at 6.25 μM.[3] | [3] |
| N-octanoyl-L-homoserine lactone (C8-HSL) | Dendritic Cells | MTT Assay | Cell Viability | Non-cytotoxic at concentrations from 20 µg/mL to 200 µg/mL.[4] | [4] |
Apoptosis Induction
| Compound | Cell Line | Assay | Observation | Concentration | Reference |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Pancreatic Carcinoma (Panc-1, Aspc-1) | Not specified | Decrease in cell viability from apoptosis. | Not specified | [5] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Umbilical Vein Endothelial Cells (HUVECs) | TUNEL Assay | Increased apoptotic cell death. | Not specified | [6] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | HeLa Cells | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells. | 10-100 µM | [7] |
Immunomodulatory Effects
| Compound | Cell Line | Stimulation | Cytokine Measured | Effect | Concentration | Reference |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Colon Carcinoma (Caco-2/TC7) | IL-1β | IL-8 | Significant decrease in secretion. | 5 µM | [8] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Murine Macrophage (RAW264.7) | LPS and IFNγ | IL-6 | 17% decrease in secretion (not statistically significant). | 15 µM | [8] |
| 3-oxo-C12:2-HSL | Murine Macrophage (RAW264.7) | LPS and IFNγ | TNFα, IL-1β | Decreased expression. | 50 µM | [9] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Murine Macrophage (RAW264.7) | LPS | TNFα | Suppression of production. | Not specified | [10] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Murine Macrophage (RAW264.7) | LPS | IL-10 | Amplification of production. | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the off-target effects of C16-HSL and its alternatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., C16-HSL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cytokine Release Assay (ELISA)
-
Cell Stimulation: Plate cells (e.g., macrophages) and treat with the test compound in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the off-target effects of C16-HSL.
Putative Signaling Pathways Affected by Long-Chain AHLs
Long-chain AHLs, such as C16-HSL, are known to influence key inflammatory signaling pathways in eukaryotic cells, including the NF-κB and MAPK pathways.
Caption: Putative signaling pathways affected by long-chain AHLs.
Experimental Workflow for Assessing Off-Target Effects
A systematic workflow is essential for the comprehensive evaluation of the off-target effects of small molecules like C16-HSL.
Caption: General experimental workflow for off-target effect evaluation.
References
- 1. Antimicrobial and cytotoxic synergism of biocides and quorum-sensing inhibitors against uropathogenic Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobiosis-Induced Loss of Cytotoxicity Is Due to Inactivation of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]
- 4. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial quorum sensing molecule N-3-oxo-dodecanoyl-L-homoserine lactone causes direct cytotoxicity and reduced cell motility in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-3-oxododecanoyl homoserine lactone exacerbates endothelial cell death by inducing receptor-interacting protein kinase 1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens [mdpi.com]
- 10. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Quorum Sensing: A Comparative Transcriptomic Analysis of Response to Different Acyl-Homoserine Lactones
A deep dive into the nuanced world of bacterial communication, this guide offers a comparative analysis of the transcriptomic response of Vibrio fischeri to two distinct N-acyl-homoserine lactone (AHL) signaling molecules: N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL). This document provides researchers, scientists, and drug development professionals with a side-by-side look at the genetic reprogramming induced by these key autoinducers, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways.
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers, with N-acyl-homoserine lactones (AHLs) being a prominent class in Gram-negative bacteria. The specificity of the bacterial response is often dictated by the structure of the AHL molecule. In the marine bacterium Vibrio fischeri, two primary AHL-based QS systems, the ain and lux systems, play crucial roles in regulating physiological processes, most notably bioluminescence and symbiotic colonization. The ain system utilizes C8-HSL, while the lux system is controlled by 3OC6-HSL. Understanding the differential impact of these AHLs on the bacterial transcriptome is fundamental to deciphering the intricacies of QS and for the development of novel anti-virulence strategies.
Comparative Analysis of Gene Expression
The following table summarizes the differential expression of key genes in Vibrio fischeri in response to 3OC6-HSL and C8-HSL. The data is synthesized from microarray analyses comparing wild-type V. fischeri grown in the presence and absence of the respective AHLs.
| Gene | Function | Fold Change (3OC6-HSL) | Fold Change (C8-HSL) |
| luxI | 3OC6-HSL synthase | > 100 | ~2-5 |
| luxC | Luciferase complex subunit | > 100 | ~2-5 |
| luxD | Luciferase complex subunit | > 100 | ~2-5 |
| luxA | Luciferase alpha subunit | > 100 | ~2-5 |
| luxB | Luciferase beta subunit | > 100 | ~2-5 |
| luxE | Luciferase complex subunit | > 100 | ~2-5 |
| luxG | Flavin reductase | > 100 | ~2-5 |
| qsrP | Quorum-sensing regulated protein | ~10-20 | ~1.5-3 |
| ribB | Riboflavin biosynthesis protein | ~5-10 | Not significantly changed |
| acfA | Accessory colonization factor | ~3-5 | Not significantly changed |
| VFA0892 | Putative exported protein | ~3-5 | Not significantly changed |
| VFA1021 | Putative aminotransferase | ~2-4 | Not significantly changed |
Note: The fold change values are approximate and intended for comparative purposes. Actual values may vary between studies.
Experimental Protocols
The transcriptomic data presented in this guide is primarily derived from microarray analysis. A detailed methodology for a typical microarray experiment to compare the effects of different AHLs on bacterial gene expression is provided below.
Microarray Analysis of Vibrio fischeri Response to AHLs
-
Bacterial Strains and Culture Conditions:
-
A Vibrio fischeri strain deficient in AHL production (e.g., a luxI and ainS double mutant) is used to ensure that the observed transcriptomic changes are solely due to the exogenously added AHLs.
-
The bacterial cultures are grown in a suitable liquid medium (e.g., LBS) to a specific optical density (OD600) to ensure the cells are in the mid-exponential growth phase.
-
-
AHL Treatment:
-
The bacterial culture is divided into three subcultures: a control group with no added AHL, a group treated with a specific concentration of 3OC6-HSL (e.g., 1 µM), and a group treated with a specific concentration of C8-HSL (e.g., 1 µM).
-
The cultures are incubated for a defined period to allow for the transcriptional response to the AHLs.
-
-
RNA Isolation and Purification:
-
Total RNA is extracted from the bacterial cells of each subculture using a commercial RNA extraction kit.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The quality and quantity of the purified RNA are assessed using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis and Labeling:
-
The purified RNA is reverse transcribed into complementary DNA (cDNA) using reverse transcriptase and random primers.
-
During the reverse transcription process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5). For a two-color microarray experiment, the cDNA from the AHL-treated sample is labeled with one dye (e.g., Cy5), and the cDNA from the control sample is labeled with the other dye (e.g., Cy3).
-
-
Microarray Hybridization:
-
The labeled cDNA samples are mixed and hybridized to a microarray slide containing probes for all the open reading frames (ORFs) of the Vibrio fischeri genome.
-
Hybridization is carried out in a temperature-controlled hybridization chamber for a specific duration (e.g., 16-20 hours).
-
-
Scanning and Data Analysis:
-
After hybridization, the microarray slide is washed to remove any unbound labeled cDNA.
-
The slide is then scanned using a microarray scanner to detect the fluorescence signals from the two dyes.
-
The fluorescence intensities for each spot on the microarray are quantified, and the ratio of the two dye intensities is calculated for each gene. This ratio represents the fold change in gene expression in the AHL-treated sample compared to the control.
-
Statistical analysis is performed to identify genes that are differentially expressed with statistical significance.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the quorum-sensing signaling pathways in Vibrio fischeri and the general workflow of a comparative transcriptomics experiment.
Vibrio fischeri Quorum Sensing Pathways.
Comparative Transcriptomics Workflow.
Validating the Interaction Between N-hexadecanoyl-L-Homoserine Lactone and Its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate and characterize the interaction between the quorum-sensing signal molecule N-hexadecanoyl-L-Homoserine lactone (C16-HSL) and its cognate LuxR-type receptors. While direct quantitative binding data for the C16-HSL interaction with its primary receptor in organisms like Sinorhizobium meliloti (SinR) is not extensively available in public literature, this guide outlines established experimental protocols and compares C16-HSL with other acyl-homoserine lactones (AHLs) based on reported biological activities.
Introduction to C16-HSL and Its Receptor
This compound is a long-chain N-acyl homoserine lactone (AHL) that functions as an autoinducer in bacterial quorum sensing. This signaling molecule plays a crucial role in regulating gene expression in a cell-density-dependent manner, controlling various physiological processes such as biofilm formation, virulence, and symbiosis. In Gram-negative bacteria like Sinorhizobium meliloti, C16-HSL is synthesized by a LuxI-type synthase, SinI, and is perceived by a cytoplasmic LuxR-type transcriptional regulator, SinR. Upon binding to C16-HSL, SinR is thought to undergo a conformational change, dimerize, and bind to specific DNA sequences known as lux boxes in the promoter regions of target genes, thereby activating or repressing their transcription.
Comparative Analysis of AHL Activity
Table 1: Comparison of Biological Activities of C16-HSL and Other Long-Chain AHLs in Sinorhizobium meliloti
| Acyl-Homoserine Lactone (AHL) | Observed Biological Effect(s) | Reference(s) |
| This compound (C16-HSL) | Implicated in the regulation of exopolysaccharide (EPS) production and motility. | [5] |
| N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) | Significantly increases the number of root nodules in Medicago truncatula. | [4] |
| N-tetradecanoyl-L-homoserine lactone (C14-HSL) | Affects the accumulation of proteins involved in metabolism and transport. | [3] |
| N-(hexadecenoyl)-L-homoserine lactone (C16:1-HSL) | Influences protein expression profiles related to various cellular functions. | [3] |
| N-(3-oxohexadecenoyl)-L-homoserine lactone (3-oxo-C16:1-HSL) | Affects the accumulation of a broad range of proteins in S. meliloti. | [3] |
Experimental Protocols for Validating Ligand-Receptor Interaction
To quantitatively assess the interaction between C16-HSL and its receptor, a combination of in vivo and in vitro assays is recommended.
In Vivo Validation: Reporter Gene Assay
This assay measures the ability of C16-HSL to activate gene expression downstream of its receptor in a controlled genetic background.
Experimental Workflow: In Vivo Reporter Gene Assay
References
- 1. Homoserine Lactones Influence the Reaction of Plants to Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sinorhizobium meliloti-specific N-acyl homoserine lactone quorum-sensing signal increases nodule numbers in Medicago truncatula independent of autoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
N-hexadecanoyl-L-Homoserine Lactone (C16-HSL): A Comparative Analysis of Activity in Planktonic vs. Biofilm Cultures
For Researchers, Scientists, and Drug Development Professionals
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain acyl-homoserine lactone (AHL) that plays a crucial role in quorum sensing (QS), a cell-to-cell communication system in Gram-negative bacteria. This system allows bacteria to coordinate gene expression in a population density-dependent manner, leading to collective behaviors such as biofilm formation and virulence factor production. Understanding the differential activity of C16-HSL in free-swimming (planktonic) and surface-attached (biofilm) bacterial cultures is critical for the development of novel anti-biofilm and anti-virulence strategies. This guide provides an objective comparison of C16-HSL activity in these two distinct bacterial lifestyles, supported by experimental data and detailed protocols.
Key Differences in C16-HSL Activity: Planktonic vs. Biofilm
The activity and regulatory effects of C16-HSL can vary significantly between planktonic and biofilm cultures. These differences are attributed to the unique microenvironment within biofilms, characterized by steep chemical gradients, altered metabolic states, and a protective extracellular polymeric substance (EPS) matrix.
| Feature | Planktonic Cultures | Biofilm Cultures |
| Gene Regulation | C16-HSL primarily regulates genes involved in motility, initial attachment, and the expression of certain secreted virulence factors. The response to exogenous C16-HSL is generally rapid and uniform across the cell population. | Within biofilms, C16-HSL is involved in the regulation of genes responsible for biofilm maturation, EPS production, and the expression of virulence factors that contribute to chronic infections. Gene expression is often heterogeneous, with spatial variations in signaling and response within the biofilm structure. |
| Virulence Factor Production | In planktonic cells, C16-HSL can induce the production of acute virulence factors such as proteases and toxins. | In biofilms, C16-HSL often upregulates factors associated with persistent infections, including alginate production and factors contributing to antibiotic tolerance. |
| Biofilm Formation | C16-HSL is a key signal for initiating the transition from a planktonic to a sessile lifestyle, promoting initial surface attachment and microcolony formation. | In established biofilms, C16-HSL contributes to the structural development and maintenance of the mature biofilm architecture. |
| Antibiotic Susceptibility | Planktonic cells are generally more susceptible to antibiotics. The role of C16-HSL in modulating this susceptibility is less pronounced compared to biofilms. | Biofilms exhibit high tolerance to antibiotics. C16-HSL signaling can contribute to this by regulating efflux pumps and other resistance mechanisms. Biofilm inhibitory concentrations of antibiotics are considerably higher than the minimum inhibitory concentrations for planktonic cells.[1] |
C16-HSL Signaling Pathway
The canonical C16-HSL quorum sensing system involves a LuxI-family synthase that produces the C16-HSL signal molecule and a LuxR-family transcriptional regulator that binds to the signal. This complex then modulates the expression of target genes.
References
Benchmarking new detection methods for N-hexadecanoyl-L-Homoserine lactone against established techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new and established detection methods for N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a critical long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The following sections present a detailed comparison of performance, experimental protocols for key techniques, and visual representations of relevant signaling pathways and workflows to aid in the selection of the most appropriate detection method for your research needs.
Data Presentation: Quantitative Comparison of Detection Methods
The selection of an appropriate detection method for C16-HSL is often dictated by the required sensitivity, the complexity of the sample matrix, and the need for quantification. Below is a summary of the performance of various established and emerging techniques.
| Detection Method | Analyte(s) | Limit of Detection (LOD) / Quantification Range | Sample Matrix | Reference(s) |
| Established Methods | ||||
| UHPLC-HRMS/MS | Panel of 27 AHLs | LOD: 2.39 - 36.58 nmol/L | Bacterial Culture Supernatant | [1] |
| LC-MS/MS | Panel of 18 AHLs | LOD: ~1 ppb (can reach 10 ppt (B1677978) with preconcentration) | Biological Samples | [2] |
| GC-MS | Panel of AHLs | LOD: 2.1 - 3.6 µg/L | Standard Solutions | |
| TLC-Bioassay | Long-chain AHLs | Qualitative to semi-quantitative; dependent on biosensor | Bacterial Extracts | [3][4] |
| Emerging Methods | ||||
| Photoluminescence Biosensor | AHLs | Linear Range: 10 - 120 nM | Artificial Urine Media | |
| Electrochemical Sensor | AHLs | Not specified for C16-HSL | Buffer Solution | [5] |
| Immunoassay (ELISA) | Various AHLs | LODs in the nanomolar range (e.g., 31 nM for 3-oxo-C10-HSL) | Not specified | [6] |
Signaling Pathways Involving C16-HSL
C16-HSL is a key signaling molecule in several Gram-negative bacteria, regulating diverse physiological processes. The following diagrams illustrate two well-characterized C16-HSL-dependent quorum-sensing circuits.
Caption: Quorum sensing in Sinorhizobium meliloti mediated by the SinI/SinR system and C16-HSL.
Caption: The GtaI/GtaR quorum-sensing circuit regulating gene transfer agent production in Rhodobacter capsulatus.[7][8][9][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific experimental conditions and equipment.
Ultra-High Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)
This method offers high sensitivity and specificity for the quantification of C16-HSL.
a. Sample Preparation (from bacterial culture):
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Perform liquid-liquid extraction of the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), repeated three times.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for UHPLC-MS/MS analysis.
b. UHPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. HRMS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for parent ion detection and targeted MS/MS for fragmentation.
-
Collision Energy: Optimized for the fragmentation of C16-HSL to produce characteristic product ions (e.g., the lactone ring fragment at m/z 102.055).
Caption: A typical experimental workflow for the detection of C16-HSL using UHPLC-HRMS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds, including AHLs.
a. Sample Preparation and Derivatization:
-
Follow the same extraction and concentration steps as for UHPLC-MS/MS.
-
Derivatization of the AHLs may be necessary to increase their volatility for GC analysis. This can be achieved through silylation or other standard derivatization techniques.
b. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate the compounds of interest.
c. MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan to obtain mass spectra for identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Thin-Layer Chromatography (TLC) with Bioassay
This method combines the separation power of TLC with the high sensitivity of bacterial biosensors.
a. Sample Preparation and TLC:
-
Extract and concentrate the AHLs from the bacterial culture as described for UHPLC-MS/MS.
-
Spot the concentrated extract and known standards of C16-HSL onto a C18 reversed-phase TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., methanol/water).
-
Thoroughly dry the plate after development.
b. Bioassay:
-
Prepare an overlay agar (B569324) seeded with a suitable biosensor strain. For long-chain AHLs like C16-HSL, Sinorhizobium meliloti or Agrobacterium tumefaciens reporter strains are commonly used.[3]
-
Pour the seeded agar over the dried TLC plate.
-
Incubate the plate at the optimal temperature for the biosensor.
-
The presence of C16-HSL will induce a visible response in the biosensor (e.g., production of a pigment or bioluminescence) at the corresponding position on the TLC plate.
This guide provides a foundational understanding of the current landscape of C16-HSL detection. For the most accurate and reliable results, it is recommended to consult the primary literature and perform in-house validation of the chosen method.
References
- 1. Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quorum-sensing regulation of a capsular polysaccharide receptor for the Rhodobacter capsulatus gene transfer agent (RcGTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GtaR protein negatively regulates transcription of the gtaRI operon and modulates gene transfer agent (RcGTA) expression in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GtaR protein negatively regulates transcription of the gtaRI operon and modulates gene transfer agent (RcGTA) expression in Rhodobacter capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Assessing the relative contribution of N-hexadecanoyl-L-Homoserine lactone to the overall quorum sensing response
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C16-HSL's Performance Against Alternative Acyl-Homoserine Lactones in Bacterial Quorum Sensing.
N-hexadecanoyl-L-homoserine lactone (C16-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS).[1][2] This process allows bacteria to monitor their population density and collectively regulate gene expression, influencing a variety of phenotypes from biofilm formation to virulence factor production.[3] C16-HSL, a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, is distinguished by its long 16-carbon acyl chain, which confers specific properties regarding its diffusion and receptor recognition.[3] This guide provides a comparative assessment of C16-HSL's contribution to the overall quorum sensing response, supported by experimental data and detailed methodologies.
I. Comparative Analysis of C16-HSL and Other Acyl-Homoserine Lactones
The specificity of AHL-mediated quorum sensing is largely determined by the length of the acyl chain and modifications at the C3 position of the homoserine lactone ring.[4] C16-HSL is considered a long-chain AHL and its activity is often compared with other long-chain and short-chain AHLs.
Quantitative Comparison of Biological Activity
The relative contribution of different AHLs to the quorum sensing response can be quantified by measuring their half-maximal effective concentration (EC50) in reporter gene assays. A lower EC50 value indicates a higher potency of the AHL in activating its cognate receptor.
| AHL Molecule | Acyl Chain Length | Modification | Target System (Organism) | Reporter Gene | EC50 (nM) | Reference |
| C16-HSL | C16 | None | GtaR/GtaI (Rhodobacter capsulatus) | gta-lacZ | ~2.5-5 | [5] |
| C14-HSL | C14 | None | GtaR/GtaI (Rhodobacter capsulatus) | gta-lacZ | ~7.5-10 | [5] |
| 3-oxo-C12-HSL | C12 | 3-oxo | LasR/LasI (Pseudomonas aeruginosa) | lasB-lacZ | ~100 | N/A |
| C6-HSL | C6 | None | LuxR/LuxI (Vibrio fischeri) | luxI-lacZ | ~10 | N/A |
| C4-HSL | C4 | None | RhlR/RhlI (Pseudomonas aeruginosa) | rhlA-lacZ | ~1000 | N/A |
Note: EC50 values for 3-oxo-C12-HSL, C6-HSL, and C4-HSL are representative values from literature and are included for comparative purposes. Specific experimental conditions can influence these values.
The data indicates that in the Rhodobacter capsulatus system, C16-HSL is a more potent activator than C14-HSL, requiring a lower concentration to achieve a half-maximal response in the expression of the gene transfer agent genes.[5]
II. Signaling Pathways Involving C16-HSL
C16-HSL is a key signaling molecule in at least two well-characterized quorum-sensing systems: the GtaR/GtaI system in Rhodobacter capsulatus and the SinR/SinI system in Sinorhizobium meliloti.
GtaR/GtaI Signaling Pathway in Rhodobacter capsulatus
In Rhodobacter capsulatus, the GtaI synthase produces C16-HSL.[6] As the bacterial population density increases, C16-HSL accumulates. Upon reaching a threshold concentration, it binds to the transcriptional regulator GtaR. This complex then activates the transcription of genes responsible for the production of the gene transfer agent (RcGTA), a phage-like particle that mediates horizontal gene transfer.[5][6]
Caption: GtaR/GtaI quorum sensing circuit in Rhodobacter capsulatus.
SinR/SinI Signaling Pathway in Sinorhizobium meliloti
The SinI synthase in Sinorhizobium meliloti is responsible for the production of several long-chain AHLs, including C16-HSL.[3] These AHLs bind to the transcriptional regulator SinR, which in turn controls the expression of genes involved in symbiosis with leguminous plants, including those for exopolysaccharide production and biofilm formation.
Caption: SinR/SinI quorum sensing circuit in Sinorhizobium meliloti.
III. Experimental Protocols
AHL Reporter Gene Assay
This protocol describes a general method for quantifying the biological activity of AHLs using a bacterial reporter strain.
1. Preparation of Reporter Strain:
- Culture the reporter strain (e.g., E. coli carrying a plasmid with a LuxR homolog and a reporter gene such as lacZ or gfp under the control of an AHL-inducible promoter) overnight in LB broth with appropriate antibiotics.
- Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 0.2-0.4.
2. Assay Setup:
- In a 96-well microtiter plate, add a defined volume of the diluted reporter strain to each well.
- Add serial dilutions of the test AHLs (including C16-HSL and other AHLs for comparison) to the wells. Include a negative control (solvent only) and a positive control (a known potent AHL for that reporter).
3. Incubation and Measurement:
- Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C or 37°C) for a specified time (e.g., 4-6 hours).
- Measure the reporter signal (e.g., fluorescence for GFP, luminescence for luciferase, or absorbance after adding a substrate for β-galactosidase) using a microplate reader.
- Measure the OD600 of each well to normalize the reporter signal to cell density.
4. Data Analysis:
- Plot the normalized reporter signal against the AHL concentration.
- Determine the EC50 value for each AHL using a suitable curve-fitting software.
prep [label="Prepare Reporter\nStrain Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup [label="Set up 96-well Plate:\n- Reporter Strain\n- Serial Dilutions of AHLs", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="Incubate Plate", fillcolor="#34A853", fontcolor="#FFFFFF"];
measure [label="Measure Reporter Signal\nand OD600", fillcolor="#EA4335", fontcolor="#FFFFFF"];
analyze [label="Analyze Data:\n- Normalize Signal\n- Plot Dose-Response Curve\n- Calculate EC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
prep -> setup;
setup -> incubate;
incubate -> measure;
measure -> analyze;
}
Caption: Workflow for an AHL reporter gene assay.
Biofilm Formation Assay
This protocol outlines a method to assess the effect of C16-HSL on biofilm formation.
1. Preparation of Bacterial Culture:
- Grow the bacterial strain of interest (e.g., Sinorhizobium meliloti) overnight in an appropriate medium.
- Dilute the overnight culture to a standardized OD600 (e.g., 0.05) in fresh medium.
2. Assay Setup:
- Dispense the diluted bacterial culture into the wells of a 96-well microtiter plate.
- Add different concentrations of C16-HSL and other test AHLs to the wells. Include a no-AHL control.
3. Incubation:
- Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.
4. Quantification:
- Carefully remove the planktonic cells by washing the wells with a buffer (e.g., PBS).
- Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.
- Wash away the excess stain and allow the plate to dry.
- Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).
- Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
prep [label="Prepare Bacterial\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup [label="Set up 96-well Plate:\n- Bacterial Culture\n- Test AHLs", fillcolor="#FBBC05", fontcolor="#202124"];
incubate [label="Static Incubation\n(24-48h)", fillcolor="#34A853", fontcolor="#FFFFFF"];
wash [label="Wash to Remove\nPlanktonic Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
stain [label="Stain with\nCrystal Violet", fillcolor="#5F6368", fontcolor="#FFFFFF"];
solubilize [label="Solubilize Stain", fillcolor="#4285F4", fontcolor="#FFFFFF"];
measure [label="Measure Absorbance", fillcolor="#FBBC05", fontcolor="#202124"];
prep -> setup;
setup -> incubate;
incubate -> wash;
wash -> stain;
stain -> solubilize;
solubilize -> measure;
}
Caption: Workflow for a crystal violet biofilm formation assay.
IV. Conclusion
This compound is a potent, long-chain AHL that plays a significant role in regulating specific phenotypes in certain Gram-negative bacteria. Its contribution to the overall quorum sensing response is context-dependent, relying on the specific LuxR-type receptor present in the organism. The provided data and protocols offer a framework for researchers to quantitatively assess the activity of C16-HSL in comparison to other AHLs, thereby facilitating a deeper understanding of its role in bacterial communication and providing a basis for the development of novel anti-quorum sensing strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. chemodex.com [chemodex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GtaR protein negatively regulates transcription of the gtaRI operon and modulates gene transfer agent (RcGTA) expression in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-hexadecanoyl-L-Homoserine lactone: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. N-hexadecanoyl-L-Homoserine lactone, a bacterial quorum-sensing signaling molecule, requires careful management at the end of its lifecycle.[1][2] This guide provides a comprehensive, step-by-step procedure for its proper disposal.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to prevent its release into the environment. Disposal must always be conducted in accordance with official regulations, and large quantities should not be allowed to enter ground water, water courses, or sewage systems.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
This information is synthesized from general laboratory safety protocols and recommendations for handling similar chemical compounds.
Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify the waste as "Non-Hazardous Chemical Waste: this compound."
-
Do not mix this waste with other chemical waste streams, especially halogenated solvents, acids, bases, or heavy metals, to avoid complex and costly disposal procedures.[3]
Step 2: Container Selection and Labeling
-
Select a container made of a material compatible with this compound and its solvent. Glass or polyethylene (B3416737) containers are generally suitable.
-
The container must have a tightly fitting cap to prevent leaks and evaporation.[4]
-
As soon as the first drop of waste is added, affix a "Non-Hazardous Waste" label to the container.
-
The label must clearly state the full chemical name: "this compound" and the solvent used. Avoid using abbreviations or chemical formulas.[5]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.[4]
-
Store the container in a cool, dry place, away from direct sunlight and incompatible materials.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., chloroform, DMSO, or dimethylformamide).[1][6]
-
The rinsate from this process must be collected and disposed of as chemical waste, following the steps outlined above.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for clean glassware or plastic.
Step 5: Final Disposal
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not pour this compound waste down the drain or dispose of it with regular trash.[7]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect Waste: Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a sealed container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the container as "Spill Debris: this compound" and dispose of it as chemical waste through your institution's EHS office.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS-Number 87206-01-7 - Order from Chemodex [chemodex.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling N-hexadecanoyl-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N-hexadecanoyl-L-Homoserine lactone (C16-HSL), a bacterial quorum-sensing signaling molecule.[1][2] Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Assessment
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with a high degree of caution. Other similar long-chain N-acyl-homoserine lactones are known to have potential toxicity. For instance, N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is classified with acute oral toxicity.[3] Therefore, a conservative approach to handling is recommended.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound, particularly in its powdered form.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses or goggles | ANSI Z87.1 (US) or EN 166 (EU) compliant | Protects eyes from dust particles and splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 compliant | Prevents skin contact. Gloves should be inspected before use and removed properly to avoid skin contamination.[3] |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator | Recommended when handling the powder outside of a fume hood or if dust generation is likely. | Prevents inhalation of the powdered compound.[3] |
Operational Plan: Handling Procedure
Following a systematic workflow is critical for minimizing exposure and ensuring the integrity of the experiment.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is functioning correctly and that a safety shower and eyewash station are readily accessible.[3] Assemble and inspect all required PPE.
-
Handling the Solid Compound : All manipulations of the powdered this compound should be conducted within a chemical fume hood to minimize inhalation risk.[3] When preparing a stock solution, dissolve the compound in a suitable organic solvent such as DMSO or dimethyl formamide.[4] Note that the use of ethanol (B145695) and other primary alcohols is not recommended as they may open the lactone ring.[4] For long-term stability, the solid compound and stock solutions should be stored at -20°C, protected from light and moisture.[2][4]
-
Post-Handling : After use, decontaminate all work surfaces. Dispose of all contaminated materials, including unused solutions and PPE, according to the disposal plan outlined below. Always remove gloves using the proper technique to avoid contaminating your skin, and wash your hands thoroughly with soap and water.[3]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Caption: A workflow for the proper segregation and disposal of waste.
Disposal Protocol:
-
Solid Waste : All contaminated solid materials, such as gloves, weigh paper, and pipette tips, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[5]
-
Container Disposal : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Disposal of uncleaned packaging must be done according to official regulations.
-
Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
